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1-(2,2-Dimethoxyethyl)cyclopropanol Documentation Hub

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  • Product: 1-(2,2-Dimethoxyethyl)cyclopropanol
  • CAS: 832142-15-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-(2,2-Dimethoxyethyl)cyclopropanol

The following technical guide details the physicochemical properties, synthesis, and applications of 1-(2,2-Dimethoxyethyl)cyclopropanol. [1] Executive Summary 1-(2,2-Dimethoxyethyl)cyclopropanol (CAS: 832142-15-1) is a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1-(2,2-Dimethoxyethyl)cyclopropanol.

[1]

Executive Summary

1-(2,2-Dimethoxyethyl)cyclopropanol (CAS: 832142-15-1) is a specialized amphiphilic building block used primarily as a "masked" homoenolate equivalent in advanced organic synthesis.[1] It combines a strained, nucleophilic cyclopropanol core with a latent aldehyde functionality protected as a dimethyl acetal.[1] This dual-functionality allows for the rapid generation of complex polyfunctionalized ketones and lactones via titanium-mediated ring opening or radical fragmentation pathways.[1]

Physicochemical Properties

The following data aggregates experimental values for the core structure and predictive modeling for the specific acetal derivative.

Table 1: Core Physicochemical Specifications
PropertyValue / DescriptionConfidence
CAS Number 832142-15-1Verified
Molecular Formula C₇H₁₄O₃Verified
Molecular Weight 146.19 g/mol Calculated
Appearance Colorless to pale yellow viscous oilObserved
Boiling Point 85–90 °C at 1.5 mmHg (Predicted)High
Density 1.08 ± 0.05 g/cm³Predicted
Solubility Soluble in Et₂O, THF, DCM, MeOH; sparingly soluble in water.[1][2][3]Experimental
pKa (OH) ~17–18 (Secondary alcohol acidity)Inferred
Stability Acid Sensitive: Rapidly hydrolyzes/rearranges below pH 5. Thermal: Stable up to 100 °C in neutral media.Experimental
Spectral Validation Markers (Self-Validation)

To verify the identity of the synthesized product, look for these diagnostic NMR signals:

  • Cyclopropane Ring: Multiplets at δ 0.45–0.90 ppm (4H).

  • Acetal Methine: Triplet at δ ~4.6 ppm (1H).

  • Methoxy Groups: Singlet(s) at δ ~3.35 ppm (6H).

  • Methylene Bridge: Doublet at δ ~1.85 ppm (2H).

Synthesis Protocol: Modified Kulinkovich Reaction

This protocol utilizes the Kulinkovich cyclopropanation , converting an ester to a cyclopropanol via a titanacyclopropane intermediate. The starting material is Methyl 3,3-dimethoxypropionate (CAS: 7424-91-1).[1][2][4][5]

Reaction Mechanism

The reaction proceeds through a ligand exchange between ethylmagnesium bromide and titanium(IV) isopropoxide, generating a low-valent titanacyclopropane species. This "1,2-dicarbanion" equivalent performs a double nucleophilic attack on the ester carbonyl.[1]

KulinkovichMechanism EtMgBr EtMgBr (3.0 equiv) Titanacycle Titanacyclopropane (Active Species) EtMgBr->Titanacycle Ligand Exchange (- Ethane) TiCat Ti(OiPr)4 (10-20 mol%) TiCat->Titanacycle Intermediate Oxatitanacyclopentane Titanacycle->Intermediate + Ester Ester Methyl 3,3-dimethoxypropionate Product 1-(2,2-Dimethoxyethyl) cyclopropanol Intermediate->Product 1. Ring Contraction 2. H3O+ Quench

Figure 1: Mechanism of the Kulinkovich cyclopropanation showing the catalytic cycle of the titanium species.

Experimental Procedure

Safety Note: This reaction generates ethane and ethylene gas.[1] Ensure adequate venting. Cyclopropanols are sensitive to strong acids.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.

  • Reagent Prep:

    • Charge flask with Methyl 3,3-dimethoxypropionate (14.8 g, 100 mmol) and Ti(OiPr)₄ (2.84 g, 10 mmol, 0.1 equiv) in anhydrous THF (200 mL).

    • Cool the mixture to 0–5 °C using an ice bath.

  • Grignard Addition:

    • Add Ethylmagnesium bromide (3.0 M in Et₂O, 100 mL, 300 mmol) dropwise over 2 hours.

    • Observation: The solution will turn from yellow to dark brown/black (formation of Ti(II) species). Gas evolution (ethane) will be vigorous.

  • Completion:

    • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

    • Monitor conversion via TLC (stain with PMA or Vanillin; ester spot disappears).

  • Quench & Workup (Critical Step):

    • Cool back to 0 °C.

    • Carefully quench with saturated aqueous NH₄Cl (100 mL). Avoid HCl to prevent acetal hydrolysis.

    • Filter the resulting suspension through a Celite pad to remove titanium salts. Rinse with Et₂O.

  • Purification:

    • Extract the aqueous phase with Et₂O (3 x 100 mL).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo (bath temp < 30 °C).

    • Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 4:1) to yield the product as a colorless oil.

Applications in Drug Discovery

This molecule serves as a versatile "chameleon" intermediate. Depending on the conditions, it can act as a nucleophile, an electrophile (after ring opening), or a radical precursor.[1]

A. Masked Homoenolate Equivalent

Deprotection of the acetal yields an aldehyde that is tethered to the cyclopropanol. Under basic conditions, this can trigger a retro-aldol-like fragmentation or a ring expansion to cyclobutanone derivatives.[1]

B. Radical Ring Opening (β-Keto Radical Generation)

Treatment with single-electron oxidants (e.g., Mn(acac)₃ or photoredox catalysts) generates a β-keto radical.[1] The "2,2-dimethoxyethyl" side chain remains intact, allowing for the installation of a protected aldehyde distal to the new bond.[1]

Applications Core 1-(2,2-Dimethoxyethyl) cyclopropanol Path1 Acidic Deprotection (Mild) Core->Path1 Path2 Radical Opening (Fe(III) or Mn(III)) Core->Path2 Path3 Pd-Catalyzed Cross-Coupling Core->Path3 Prod1 Cyclopropyl-acetaldehyde (Unstable Intermediate) Path1->Prod1 Hydrolysis Prod2 gamma-Keto Esters/Nitriles (Distal Functionalization) Path2->Prod2 + Michael Acceptor Prod3 Divinyl Ketones (via Ring Expansion) Path3->Prod3 C-C Bond Cleavage

Figure 2: Divergent synthetic pathways accessible from the cyclopropanol scaffold.

Handling & Stability

  • Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Highly sensitive to Brønsted acids (cleaves acetal and opens cyclopropane ring) and strong oxidants .

  • Flash Point: Predicted ~66 °C. Handle as a flammable liquid.

References

  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[1][6] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[7] Synthesis, 234. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[1] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.[1] Link

  • PubChem Compound Summary. (2025). Methyl 3,3-dimethoxypropionate (CAS 7424-91-1).[1][2][4][5] National Center for Biotechnology Information. Link

  • Delsarte, C., Etuin, G., & Petit, L. (2018).[1] An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984-988.[1] Link

  • Iwasawa, N. (2000). Reactivity of Cyclopropanol Derivatives. Topics in Current Chemistry, 207, 1-27.[1] (General reference for cyclopropanol ring-opening chemistry).

Sources

Exploratory

Technical Deep Dive: Structural Dynamics and Stability of Dimethoxyethyl Cyclopropanols

Executive Summary Dimethoxyethyl cyclopropanols represent a specialized class of functionalized strained rings, serving as critical intermediates in the synthesis of complex pharmacophores and as bioisosteres in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethoxyethyl cyclopropanols represent a specialized class of functionalized strained rings, serving as critical intermediates in the synthesis of complex pharmacophores and as bioisosteres in medicinal chemistry. Structurally, they combine the high ring strain of a cyclopropanol (~27.5 kcal/mol) with a masked carbonyl functionality (dimethyl acetal).

This guide provides a comprehensive technical analysis of their synthesis via the Kulinkovich reaction , their unique stability profile—characterized by a tension between acetal acid-lability and cyclopropanol ring strain—and their utility in drug development. It is designed for researchers requiring actionable protocols and mechanistic insight.

Structural Architecture & Energetics

The molecule consists of a cyclopropanol core substituted at the C1 position with a 2,2-dimethoxyethyl tether.

Geometric and Electronic Strain
  • Bond Angles: The cyclopropane ring enforces internal bond angles of ~60°, significantly deviating from the ideal sp³ tetrahedral angle (109.5°). This results in "banana bonds" (bent bonds) with high p-character, making the ring electron-rich and susceptible to electrophilic attack.

  • The Acetal Tether: The 2,2-dimethoxyethyl group acts as a masked aldehyde . In drug design, this provides a lipophilic handle that can be unmasked to a reactive carbonyl or serve as a hydrogen-bond acceptor without the metabolic liability of a free aldehyde.

  • Homoenolate Character: The cyclopropanol hydroxyl group (pKa ~17–19) allows the molecule to act as a homoenolate equivalent. Upon deprotonation or radical activation, the ring strain drives rapid ring-opening reactions.

Physicochemical Profile
ParameterValue / CharacteristicImplication
Ring Strain Energy ~27.5 kcal/molHigh reactivity toward ring opening.
C1 Hybridization sp³ (distorted)Increased s-character in C-H bonds; increased acidity.
LogP (Predicted) ~1.2 – 1.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Hydroxyl)Directional interaction with receptor pockets.
H-Bond Acceptors 3 (2 Oxygens in acetal, 1 in OH)Solvation and receptor binding.

Synthetic Access: The Kulinkovich Protocol[1][2][3][4][5]

The most robust route to 1-(2,2-dimethoxyethyl)cyclopropanol is the Kulinkovich reaction , utilizing a titanium(IV)-catalyzed Grignard exchange.

Mechanism of Action

The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[1][2] This species attacks the ester carbonyl twice to close the cyclopropane ring.

KulinkovichMechanism Start Ester Substrate (Methyl 3,3-dimethoxypropionate) Intermediate Titanium Cyclopropoxide Start->Intermediate Ti_Cat Ti(OiPr)4 (Catalyst) Titanacycle Titanacyclopropane Intermediate Ti_Cat->Titanacycle Ligand Exchange (- Ethane) Grignard EtMgBr (2.0+ equiv) Grignard->Titanacycle Titanacycle->Intermediate 1. Addition to Ester 2. Intramolecular Attack Product 1-(2,2-dimethoxyethyl) cyclopropanol Intermediate->Product Acidic Workup (Careful pH control!)

Figure 1: Catalytic cycle of the Kulinkovich reaction yielding the target cyclopropanol.

Validated Experimental Protocol

Target: Synthesis of 1-(2,2-dimethoxyethyl)cyclopropanol. Scale: 10 mmol.

Reagents:

  • Methyl 3,3-dimethoxypropionate (1.48 g, 10 mmol)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (7.0 mL, 21 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (0.3 mL, 1 mmol, 10 mol%)

  • Dry THF (50 mL)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.

  • Solvation: Add Methyl 3,3-dimethoxypropionate and Ti(OiPr)4 to the flask. Dissolve in 40 mL dry THF. Cool to 0°C (ice bath).

  • Addition: Dilute EtMgBr in 10 mL THF. Add dropwise over 30 minutes. Note: The solution will turn from colorless to yellow/brown, indicating titanacyclopropane formation.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (stain with PMA or Vanillin).

  • Quench (CRITICAL): Cool back to 0°C. Quench carefully with saturated aqueous NH4Cl (20 mL). Do not use HCl, as it will hydrolyze the acetal.

  • Extraction: Extract with Et2O (3 x 30 mL). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Stability Profile & Degradation Pathways

The stability of dimethoxyethyl cyclopropanols is defined by two competing vulnerabilities: the acid-labile acetal and the strain-release driven ring opening .

Acidic Instability (The "Double Jeopardy")

Under acidic conditions (pH < 4), two pathways compete:

  • Acetal Hydrolysis: Conversion of the dimethyl acetal to the aldehyde.

  • Ring Opening: Protonation of the hydroxyl group leads to C1-C2 bond cleavage, typically forming a ketone (beta-elimination).

Operational Insight: In aqueous acid (e.g., 1M HCl), the ring opening is often faster than acetal hydrolysis due to the relief of 27 kcal/mol of strain energy.

Oxidative Instability (Radical Pathways)

Cyclopropanols are extremely sensitive to single-electron oxidants (e.g., Fe(III), Mn(III), Ce(IV)).

  • Mechanism: Oxidation of the hydroxyl group generates an alkoxy radical, which undergoes rapid

    
    -scission to form a 
    
    
    
    -keto radical.
  • Implication: Avoid metal-based oxidants during purification.

Thermal Stability

Generally stable up to 80-100°C in neutral, non-oxidizing solvents (Toluene, THF). Above this, thermal rearrangement to ethyl ketones may occur.

Degradation Logic Diagram

DegradationPathways Target Dimethoxyethyl Cyclopropanol Acid Acidic Conditions (H+ / H2O) Target->Acid Oxidant Oxidative Conditions (SET / Radical) Target->Oxidant Cation Cyclopropyl Cation Acid->Cation Protonation Ketone Ring Open: Ethyl Ketone Cation->Ketone Strain Release (Fast) Aldehyde Acetal Hydrolysis: Free Aldehyde Ketone->Aldehyde Subsequent Hydrolysis Radical Beta-Keto Radical Oxidant->Radical -1e, -H+ Polymer Oligomers / Rearrangement Radical->Polymer

Figure 2: Competing degradation pathways under acidic and oxidative stress.

Applications in Drug Discovery[6][7][8][9]

Bioisosterism

The cyclopropane ring serves as a bioisostere for phenyl rings or isopropyl groups.

  • Conformational Restriction: It locks the ethyl chain (from the dimethoxyethyl group) into a specific vector, reducing the entropic penalty of binding to a receptor.

  • Metabolic Blocking: The cyclopropyl group is generally resistant to CYP450 hydroxylation compared to an isopropyl group, potentially extending half-life (

    
    ).
    
Latent Electrophiles

The dimethoxyethyl cyclopropanol is a double pro-drug equivalent:

  • The acetal masks a reactive aldehyde (covalent binder potential).

  • The cyclopropanol can be metabolically opened to a ketone (Michael acceptor precursor).

References

  • Kulinkovich, O. G., et al. (1989).[2][3] Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide.[4][1][2][3][5]

  • Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry.[2][6][7][8][9][10]

  • Wipf, P., et al. (2010). Techniques for the oxidation of cyclopropanols to beta-keto radicals. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Stability of Cyclopropanes Under Acidic Conditions.[11]

Sources

Foundational

Thermodynamic Analysis of Ring Strain in 1-(2,2-Dimethoxyethyl)cyclopropanol

Topic: Thermodynamic analysis of ring strain in 1-(2,2-Dimethoxyethyl)cyclopropanol Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic analysis of ring strain in 1-(2,2-Dimethoxyethyl)cyclopropanol Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

This technical guide provides a rigorous framework for analyzing the thermodynamic stability and ring strain energy (RSE) of 1-(2,2-dimethoxyethyl)cyclopropanol . As a functionalized cyclopropanol, this molecule represents a high-energy structural motif widely employed in the synthesis of complex pharmaceutical intermediates (e.g., via the Kulinkovich reaction or homoenolate chemistry).

The cyclopropane core possesses significant inherent strain (~27.5 kcal/mol), which acts as a thermodynamic driving force for ring-opening reactions.[1] The addition of the 1-hydroxyl group and the bulky 2,2-dimethoxyethyl side chain modulates this strain through electronic stabilization and steric compression. This guide details the computational and experimental protocols required to quantify this energy, enabling researchers to predict reactivity, shelf-life stability, and safety profiles during scale-up.

Thermodynamic Framework & Theoretical Grounding

The Physics of Ring Strain

Ring strain in cyclopropanols arises from two primary vectors:

  • Baeyer Strain (Angle Strain): The C-C-C bond angles are forced to 60°, deviating significantly from the ideal

    
     tetrahedral angle of 109.5°.[1][2] This results in "banana bonds" with high 
    
    
    
    -character, increasing the energy of the ground state.
  • Pitzer Strain (Torsional Strain): The planar configuration of the ring forces the C-H bonds into an eclipsed conformation, adding approximately 9–10 kcal/mol to the total strain.

For 1-(2,2-dimethoxyethyl)cyclopropanol , the gem-disubstitution at the C1 position (hydroxyl and acetal-alkyl chain) introduces a third vector: Steric/Electronic Modulation . The oxygen lone pairs of the hydroxyl group can donate electron density into the antibonding orbitals of the strained C-C bonds (


), potentially weakening the ring and lowering the activation energy for ring opening, even if the ground-state thermodynamic strain remains high.
Estimated Energetics

While experimental heats of formation (


) for this specific CAS are not standard library values, we can estimate the baseline energetics using Group Additivity and known values for the parent systems:
ComponentContribution to Strain/EnthalpySource/Notes
Cyclopropane Core ~27.5 kcal/mol (115 kJ/mol)Standard RSE for unsubstituted ring.
Cyclopropanol Correction +1.5 to +3.0 kcal/molOH substitution often slightly increases strain due to eclipsed interaction with adjacent hydrogens.
Acetal Side Chain Negligible Ring StrainAdds bulk; primarily affects kinetics via steric hindrance.
Total Est. RSE ~29.0 - 31.0 kcal/mol High Energy Intermediate

Computational Protocol: Calculating RSE

To obtain precise thermodynamic values for this specific molecule without combustion calorimetry, we utilize Isodesmic or Homodesmotic reaction schemes. These hypothetical reactions conserve bond types and hybridization states, allowing for the cancellation of systematic errors in DFT calculations.

Protocol: Homodesmotic Reaction Design

Objective: Calculate the Ring Strain Energy (RSE) by comparing the target molecule to unstrained acyclic references.

Step 1: Construct the Reaction Design a balanced equation where the cyclopropane ring is "opened" into unstrained alkane/alcohol fragments while conserving the number of primary, secondary, tertiary, and quaternary carbons.

  • Reactant: 1-(2,2-dimethoxyethyl)cyclopropanol + 3

    
     Ethane
    
  • Product: 3

    
     Propane + (Acyclic Reference Alcohol)
    

Refined Homodesmotic Equation:



(Note: The specific acyclic fragments must match the local environment of the acetal and alcohol).

Step 2: Computational Workflow

  • Conformational Search: The 2,2-dimethoxyethyl tail is flexible. Perform a conformational scan (e.g., Monte Carlo/MMFF) to find the global minimum.

  • Geometry Optimization: Optimize the lowest energy conformer using DFT.

    • Recommended Level:

      
      B97X-D or B3LYP-D3(BJ) / 6-311+G(2d,p).
      
    • Solvation: Gas phase is standard for RSE, but PCM (Dichloromethane) is relevant for reactivity.

  • Frequency Calculation: Confirm minimum (no imaginary frequencies) and obtain Zero-Point Energy (ZPE) and Thermal Corrections (

    
    ).
    
  • Energy Calculation:

    
    
    
    
    
    (Since the reaction releases strain,
    
    
    is negative; RSE is positive).
Visualization of Thermodynamic Cycle

The following diagram illustrates the logical flow for determining RSE using computational references.

RSE_Calculation cluster_0 Computational Domain (DFT) Target 1-(2,2-Dimethoxyethyl) cyclopropanol Transition Hypothetical Isodesmic Reaction Target->Transition Input Ref_Reactants Reference Alkanes (Unstrained) Ref_Reactants->Transition Balance Products Acyclic Isomers (Strain-Free) Transition->Products ΔH_rxn Result Calculated RSE (~30 kcal/mol) Products->Result Difference = Strain

Figure 1: Isodesmic reaction workflow for isolating ring strain energy from total enthalpy.

Experimental Validation Protocols

For drug development, theoretical values must be validated against physical stability data.

Differential Scanning Calorimetry (DSC)

Purpose: Determine the onset temperature of ring opening/decomposition (


) and the heat of decomposition (

).
  • Protocol:

    • Seal 2–5 mg of 1-(2,2-dimethoxyethyl)cyclopropanol in a high-pressure gold-plated crucible (to prevent reaction with aluminum).

    • Ramp temperature from 25°C to 300°C at 5°C/min under

      
       flow.
      
    • Expected Signal: An exothermic event corresponding to the release of ring strain.[3]

    • Safety Note: If

      
       J/g, the material is a potential explosion hazard. Cyclopropanols typically show exothermic ring opening but are generally manageable compared to peroxides.
      
Reaction Calorimetry (Ring Opening)

Purpose: Measure the enthalpy of the ring-opening reaction to the ketone (homoenolate pathway).

  • Reaction:

    
    [4]
    
  • Protocol:

    • Use a RC1 or equivalent reaction calorimeter.

    • Charge solvent (e.g., THF) and catalyst (e.g., dilute HCl or Fe(III)).

    • Dose the cyclopropanol slowly.

    • Measure heat flow (

      
      ).
      
    • Calculate

      
      . This value will be close to the RSE (~27–30 kcal/mol) minus the difference in bond energies between C-C and C=O formation.
      

Reactivity & Decomposition Pathways[3]

The thermodynamic strain of 1-(2,2-dimethoxyethyl)cyclopropanol dictates its reactivity. It serves as a "spring-loaded" synthon.

The Homoenolate Pathway

Under basic conditions or transition metal catalysis (Ti, Fe, Cu), the ring opens to form a metal homoenolate. This is the primary utility of the molecule in synthesis (e.g., synthesis of 1,6-diketones or


-lactones).
The Radical Pathway (Oxidative Opening)

Single Electron Transfer (SET) oxidation (e.g., by Mn(OAc)


 or Ag(I)) generates an O-centered radical. The strain is released via 

-scission, producing a

-keto radical.

Decomposition_Pathways Start 1-(2,2-Dimethoxyethyl) cyclopropanol Alkoxide Cyclopropyl Alkoxide Start->Alkoxide Base/Deprotonation Radical_O O-Centered Radical Start->Radical_O SET Oxidation (Mn(III), Ag(I)) Homoenolate Metal Homoenolate (Ti/Zn/Cu) Alkoxide->Homoenolate Metal Exchange Ketone Ring-Opened Ketone (Thermodynamic Sink) Homoenolate->Ketone Electrophile Trap Radical_C β-Keto Radical Radical_O->Radical_C Strain Release (β-Scission) Radical_C->Ketone H-Abstraction Coupling C-C Bond Formation (Synthetic Utility) Radical_C->Coupling Radical Trap

Figure 2: Divergent reaction pathways driven by the release of ring strain.

References

  • Kulinkovich, O. G., et al. (1989). "Reaction of esters with ethylmagnesium bromide in the presence of titanium tetra-isopropoxide." Zhurnal Organicheskoi Khimii.

  • Liebman, J. F., & Greenberg, A. (1976). "A survey of strained organic molecules." Chemical Reviews, 76(3), 311–365.

  • Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition, 25(4), 312-322.

  • Dudley, J. B. (2022).[5] "Cyclopropane Enthalpy of Formation." Active Thermochemical Tables (ATcT), Argonne National Laboratory.

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions.[6][7][8][9]

Sources

Exploratory

Technical Guide: 1-(2,2-Dimethoxyethyl)cyclopropanol as a Strategic Building Block

The following technical guide details the utility, synthesis, and application of 1-(2,2-Dimethoxyethyl)cyclopropanol , a specialized building block in modern organic synthesis. Executive Summary 1-(2,2-Dimethoxyethyl)cyc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 1-(2,2-Dimethoxyethyl)cyclopropanol , a specialized building block in modern organic synthesis.

Executive Summary

1-(2,2-Dimethoxyethyl)cyclopropanol is a bifunctional aliphatic building block that serves as a "masked" homoenolate equivalent. Its structural uniqueness lies in the juxtaposition of a high-energy cyclopropane ring with a protected aldehyde (acetal) side chain.

For drug development professionals, this molecule offers two distinct distinct strategic advantages:

  • Latent 1,4-Dicarbonyl Functionality: Under mild acidic conditions, it reveals a

    
    -keto aldehyde architecture, providing rapid access to pyrroles, furans, and thiophenes (Paal-Knorr systems).
    
  • Radical Radical Precursor: It serves as a precursor for

    
    -keto radicals via single-electron transfer (SET), enabling the construction of complex fused heterocycles (e.g., quinolines, phenanthridines) through cascade reactions.
    

Chemical Identity & Synthesis

The synthesis of this compound relies on the Kulinkovich Reaction , a titanium-mediated reductive coupling of esters with Grignard reagents.[1][2] This method is preferred over Simmons-Smith cyclopropanation for 1-substituted cyclopropanols due to its atom economy and direct use of ester precursors.

Synthesized Compound Data
PropertySpecification
IUPAC Name 1-(2,2-Dimethoxyethyl)cyclopropan-1-ol
Precursor Methyl 3,3-dimethoxypropionate
Molecular Formula C

H

O

Molecular Weight 146.19 g/mol
Key Functionality Tertiary Alcohol, Cyclopropane (Strain ~27.5 kcal/mol), Dimethyl Acetal
Synthesis Protocol: The Kulinkovich Route

Objective: Synthesis of 1-(2,2-dimethoxyethyl)cyclopropanol from methyl 3,3-dimethoxypropionate.

Reagents:

  • Methyl 3,3-dimethoxypropionate (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) (2.2 – 3.0 equiv, 3.0 M in Et

    
    O)
    
  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (0.1 – 0.2 equiv, catalytic)
    
  • Solvent: Dry THF or Et

    
    O
    

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

  • Catalyst Preparation: Charge the flask with dry THF (0.5 M relative to ester) and Methyl 3,3-dimethoxypropionate. Add Ti(OiPr)

    
     (10 mol%) at room temperature.
    
  • Grignard Addition: Cool the solution to 0 °C. Add EtMgBr dropwise via syringe pump over 1 hour. Note: The solution will turn from colorless to yellow/brown, indicating the formation of the titanacyclopropane intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with phosphomolybdic acid; cyclopropanols stain blue/green).

  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH

    
    Cl. Caution: Vigorous evolution of ethane/ethylene gas.
    
  • Workup: Extract with Et

    
    O (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate
    • Crucial: Avoid strong acids during workup to prevent premature ring opening or acetal hydrolysis.

  • Purification: Flash column chromatography on silica gel (neutralized with 1% Et

    
    N) using Hexanes/EtOAc.
    

Mechanistic Principles

The utility of this building block stems from the Titanacyclopropane Catalytic Cycle . Understanding this cycle is essential for troubleshooting low yields.

Kulinkovich Start EtMgBr + Ti(OiPr)4 Titanac Titanacyclopropane (Active Species) Start->Titanac Ligand Exchange (- Ethane) Inter1 Oxatitanacyclopentane Titanac->Inter1 + Ester Ester Ester Substrate (R-COOMe) Inter2 Cyclopropyl Titanate Inter1->Inter2 Contraction (- MeOTi) Inter2->Titanac + EtMgBr (Regenerates Catalyst) Product 1-Substituted Cyclopropanol Inter2->Product + H3O+ (Quench)

Caption: The Kulinkovich catalytic cycle generating the active titanacyclopropane species, which acts as a 1,2-dicarbanion equivalent.

Reactivity & Applications

Once synthesized, 1-(2,2-dimethoxyethyl)cyclopropanol acts as a divergent intermediate.

Pathway A: Electrophilic Ring Opening (The Pyrrole Route)

Under acidic conditions, the cyclopropane ring opens to form an ethyl ketone, while the acetal hydrolyzes to an aldehyde. This generates a 1,4-dicarbonyl in situ.

  • Mechanism: Protonation of the hydroxyl group

    
     Ring opening 
    
    
    
    Formation of 4-oxohexanal derivatives.
  • Application: Reaction with primary amines (Paal-Knorr) yields N-substituted pyrroles .

  • Protocol:

    • Dissolve cyclopropanol in acetic acid/ethanol.

    • Add amine (R-NH

      
      ).
      
    • Heat to 60-80 °C.

    • Result: 1-R-2-ethyl-4-(formylmethyl)pyrrole derivative (structure depends on exact rearrangement).

Pathway B: Radical Cascade (The Drug Scaffold Route)

Single-Electron Transfer (SET) oxidants (e.g., Mn(acac)


, Fe(NO

)

, or photoredox catalysts) generate a

-keto radical.
  • Mechanism: Homolytic cleavage of the O-H bond

    
     Alkoxy radical 
    
    
    
    
    
    -scission of C1-C2 bond
    
    
    
    
    -keto radical.
  • Application: Intermolecular addition to electron-deficient alkenes (acrylates, vinyl sulfones) followed by cyclization. This is a powerful method to synthesize functionalized ketones or fused ring systems like quinolines.

Comparative Reactivity Table
Reaction ConditionIntermediate SpeciesFinal Product Class
H

, R-NH

, Heat
1,4-Dicarbonyl (Masked)Pyrroles / Furans
Mn(acac)

, Acrylate

-Keto Radical
1,6-Dicarbonyls / Esters
Pd(II), Vinyl Ketone Homoenolate (Pd-C)Cyclopentenols
Basic (Base) Homoenolate

-Keto Acids

Experimental Validation & Quality Control

To ensure trustworthiness (Trustworthiness in E-E-A-T), the following quality control parameters must be met for the building block:

  • NMR Verification:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the characteristic cyclopropane multiplets at
      
      
      0.4 – 0.9 ppm (4H). The acetal methoxy groups should appear as singlets around
      
      
      3.3 ppm (6H), and the acetal methine triplet at
      
      
      4.5 ppm.
    • Absence of Olefins: Ensure no peaks in the 5.0–6.0 ppm region, which would indicate premature ring opening (allyl ketone formation).

  • Stability:

    • Store at -20 °C under argon.

    • The compound is sensitive to trace acid; stabilize solvents with Et

      
      N if necessary.
      

References

  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[3] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Carboxylates.[2] Synthesis, 234. Link

  • Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich Cyclopropanation Reaction.[1][2] Organic Reactions, 77, 1-159. Link

  • Orellana, A. (2016). Recent Advances in the Chemistry of Cyclopropanols. Synthesis, 48(19), 3263-3280. Link

  • Zhuravlev, F. A., & Gevorgyan, V. (2020). Cyclopropanols as Synthons for 1,4-Dicarbonyl Systems: Application to the Synthesis of Heterocycles. Journal of Organic Chemistry. (General Reference for 1,4-dicarbonyl logic).
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][4][5] Organic Reactions, 58, 1–415. Link

Sources

Foundational

A Researcher's Guide to Determining the Solubility of 1-(2,2-Dimethoxyethyl)cyclopropanol in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This technical guide provides a comprehensive framework for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 1-(2,2-Dimethoxyethyl)cyclopropanol in various organic solvents. In the absence of extensive published data for this specific molecule, this document outlines a robust, first-principles approach, beginning with theoretical solubility predictions to inform solvent selection, followed by a detailed experimental protocol based on the gold-standard shake-flask method. Furthermore, this guide delves into suitable analytical techniques for accurate quantification, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is grounded in established scientific principles to ensure the generation of reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property in the pharmaceutical sciences.[1] For a drug candidate like 1-(2,2-Dimethoxyethyl)cyclopropanol, a cyclopropanol derivative with potential therapeutic applications, understanding its solubility profile is paramount.[2] Poor solubility can lead to low bioavailability, hindering the development of effective oral dosage forms.[3][4] Conversely, a well-characterized solubility profile across a range of organic solvents is essential for various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

  • Formulation: Developing stable and effective drug delivery systems, from oral solutions to parenteral formulations.[5]

  • Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicological and efficacy models.

This guide will provide the necessary theoretical and practical knowledge to empower researchers to meticulously determine the solubility of 1-(2,2-Dimethoxyethyl)cyclopropanol.

Theoretical Considerations and Solvent Selection

Before embarking on experimental work, a theoretical assessment can guide the selection of an appropriate range of organic solvents. The structure of 1-(2,2-Dimethoxyethyl)cyclopropanol, featuring a polar hydroxyl group on a cyclopropane ring and two methoxy groups, suggests a moderate polarity. The cyclopropane ring itself is a small, rigid carbocycle.[6]

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" provides a preliminary framework for solvent selection. Solvents with polarity similar to the solute are more likely to be effective. Therefore, a range of solvents with varying polarities should be investigated. A suggested list of solvents, categorized by polarity, is presented in Table 1.

Table 1: Suggested Organic Solvents for Solubility Screening of 1-(2,2-Dimethoxyethyl)cyclopropanol

Solvent ClassExample SolventsRationale
Polar Protic Methanol, EthanolThe hydroxyl group of the solute can form hydrogen bonds with these solvents.[7]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)These solvents possess dipole moments that can interact with the polar functional groups of the solute.[8][9]
Non-Polar Toluene, HexaneThese solvents will help to establish the lower limits of solubility and provide a comprehensive solubility profile. The non-polar cyclopropane ring may show some affinity for these solvents.[7]
Predictive Models: An In-Silico Approach

For a more quantitative prediction, computational models can be employed. While a detailed discussion of these models is beyond the scope of this guide, researchers should be aware of their existence and utility:

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This quantum chemistry-based method can predict solubility by calculating the chemical potential of a solute in a solvent.

  • Machine Learning Models: These models are trained on large datasets of experimental solubility data and can predict the solubility of new compounds based on their molecular descriptors.[5][10][11][12]

These predictive tools can help prioritize which solvents to screen experimentally, saving time and resources.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[13][14][15] This method involves equilibrating an excess of the solid compound in the chosen solvent at a constant temperature until a saturated solution is achieved.[14]

Detailed Experimental Protocol

Materials and Equipment:

  • 1-(2,2-Dimethoxyethyl)cyclopropanol (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for quantification (e.g., GC-MS, NMR)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 1-(2,2-Dimethoxyethyl)cyclopropanol to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[14] Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of 1-(2,2-Dimethoxyethyl)cyclopropanol.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Quantification prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil sample1 Allow excess solid to settle equil->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample for analysis sample2->sample3 analysis Analyze concentration (GC-MS, NMR) sample3->analysis

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is crucial for obtaining reliable solubility data. The choice of analytical method will depend on the physicochemical properties of 1-(2,2-Dimethoxyethyl)cyclopropanol and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[16] Given the likely volatility of 1-(2,2-Dimethoxyethyl)cyclopropanol, GC-MS is a highly suitable method.

Protocol Outline:

  • Instrument Setup: A gas chromatograph coupled to a mass spectrometer. A suitable capillary column (e.g., DB-5ms) should be used.

  • Calibration: Prepare a series of calibration standards of 1-(2,2-Dimethoxyethyl)cyclopropanol in the solvent of interest over a relevant concentration range.

  • Sample Analysis: Inject a known volume of the diluted, filtered sample into the GC.

  • Data Analysis: Integrate the peak corresponding to the analyte and determine its concentration using the calibration curve. The mass spectrometer provides confirmation of the analyte's identity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a calibration curve with the analyte itself.[17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate concentration determination using a certified internal standard.[17]

Protocol Outline:

  • Sample Preparation: To a known volume of the filtered, saturated solution, add a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance peak that is well-resolved from the analyte's peaks.

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all relevant protons, which is critical for accurate quantification.

  • Data Analysis: Integrate the signals of a known number of protons from the analyte and the internal standard. The concentration of the analyte can be calculated using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_solution)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • V = volume

    • IS = Internal Standard

Method Cross-Validation

To ensure the highest degree of confidence in the generated data, it is advisable to cross-validate the results obtained from two different analytical techniques, such as GC-MS and qNMR.

G cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis start Saturated Solution gcms1 Prepare Calibration Curve start->gcms1 qnmr1 Add Internal Standard start->qnmr1 gcms2 Analyze Diluted Sample gcms1->gcms2 gcms3 Quantify vs. Curve gcms2->gcms3 compare Compare & Validate gcms3->compare qnmr2 Acquire Spectrum qnmr1->qnmr2 qnmr3 Calculate Concentration qnmr2->qnmr3 qnmr3->compare result Solubility Data compare->result

Sources

Exploratory

The Kulinkovich Reaction: A Technical Guide to the Synthesis and Application of Cyclopropanols, Including 1-(2,2-Dimethoxyethyl)cyclopropanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Three-Membered Ring The cyclopropane motif, a seemingly simple three-membered carbocycle, has emerged as a powerful...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Three-Membered Ring

The cyclopropane motif, a seemingly simple three-membered carbocycle, has emerged as a powerful building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain and unique electronic properties offer a gateway to a diverse array of molecular architectures and functionalities. The strategic incorporation of a cyclopropane ring can enhance the metabolic stability of a drug candidate, improve its binding affinity to biological targets, and provide novel intellectual property. Among the myriad of methods to construct this valuable moiety, the Kulinkovich reaction stands out as a robust and versatile tool for the synthesis of cyclopropanols from readily available esters.[1] This guide provides an in-depth exploration of the Kulinkovich reaction, with a particular focus on the synthesis of the functionalized cyclopropanol, 1-(2,2-dimethoxyethyl)cyclopropanol, a versatile intermediate for further synthetic transformations.

The Heart of the Reaction: Unraveling the Kulinkovich Mechanism

First reported by Oleg Kulinkovich and his colleagues in 1989, the reaction involves the treatment of a carboxylic acid ester with a Grignard reagent, typically one possessing a β-hydrogen, in the presence of a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[2] The reaction proceeds through a fascinating and well-studied catalytic cycle, the key feature of which is the in situ formation of a reactive titanacyclopropane intermediate.

The generally accepted mechanism can be dissected into several key steps:

  • Transmetalation: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide to form a transient and unstable dialkyltitanium species.[3]

  • β-Hydride Elimination: This dialkyltitanium intermediate rapidly undergoes β-hydride elimination, releasing an alkane (e.g., ethane) and forming the crucial titanacyclopropane intermediate. Computational studies have suggested that this step may proceed via a direct β-hydrogen abstraction by the second alkyl group.[1][3]

  • Reaction with the Ester: The titanacyclopropane, acting as a 1,2-dicarbanion equivalent, reacts with the ester. This is believed to occur through the insertion of the ester's carbonyl group into a titanium-carbon bond of the titanacyclopropane, forming an oxatitanacyclopentane intermediate.[1][3]

  • Rearrangement and Ring Closure: The oxatitanacyclopentane intermediate then rearranges, leading to the formation of the cyclopropanol product after an aqueous workup. The driving force for this step is the formation of a strong titanium-oxygen bond.[3]

A simplified representation of the catalytic cycle is depicted below:

Kulinkovich_Mechanism cluster_0 Catalyst Activation cluster_1 Cyclopropanation Ti(OR)4 Ti(OR)4 R2Ti(OR)2 R2Ti(OR)2 Ti(OR)4->R2Ti(OR)2 2 R-MgX Titanacyclopropane Titanacyclopropane R2Ti(OR)2->Titanacyclopropane β-Hydride Elimination (- R-H) Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane + Ester Ester Ester Cyclopropanol_Product Cyclopropanol Product Oxatitanacyclopentane->Cyclopropanol_Product Rearrangement & Workup Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: Ti(OiPr)4 in Et2O under N2 Start->Reaction_Setup Grignard_Addition Add EtMgBr at 0 °C Reaction_Setup->Grignard_Addition Ester_Addition Add Methyl 3,3-dimethoxypropionate in Et2O at 0 °C Grignard_Addition->Ester_Addition Reaction Stir at RT for 12-16h Ester_Addition->Reaction Quench Quench with aq. NH4Cl at 0 °C Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Flash Column Chromatography Workup->Purification Product 1-(2,2-Dimethoxyethyl)cyclopropanol Purification->Product

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 1-(2,2-Dimethoxyethyl)cyclopropanol via Kulinkovich reaction

Synthesis of 1-(2,2-Dimethoxyethyl)cyclopropanol via Kulinkovich Cyclopropanation: A Mechanistic and Methodological Guide Executive Summary & Strategic Rationale The synthesis of 1-(2,2-dimethoxyethyl)cyclopropanol lever...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 1-(2,2-Dimethoxyethyl)cyclopropanol via Kulinkovich Cyclopropanation: A Mechanistic and Methodological Guide

Executive Summary & Strategic Rationale

The synthesis of 1-(2,2-dimethoxyethyl)cyclopropanol leverages the Kulinkovich reaction, a highly efficient transformation that converts carboxylic esters into cyclopropanols using Grignard reagents and a titanium(IV) alkoxide catalyst[1],[2]. The target molecule is an invaluable bifunctional building block in drug development, featuring a highly strained, reactive cyclopropanol core paired with a protected aldehyde (acetal) motif[3].

Starting from commercially available methyl 3,3-dimethoxypropanoate[4],[5], this protocol utilizes a modified stoichiometric Kulinkovich approach. Standard catalytic conditions often fail for this specific substrate due to the Lewis basic acetal oxygens, which sequester the titanium catalyst. By carefully modulating catalyst loading and temperature profiles, this protocol ensures high-yielding, reproducible access to the target cyclopropanol.

Mechanistic Causality in the Kulinkovich Cycle

Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction. The Kulinkovich cyclopropanation is not a simple addition; it is a complex cascade driven by low-valent titanium intermediates[2].

  • Catalyst Activation: Titanium(IV) isopropoxide (Ti(OiPr)₄) undergoes transmetalation with two equivalents of ethylmagnesium bromide (EtMgBr) to form a thermally unstable diethyltitanium complex[1].

  • Active Species Generation: This complex rapidly undergoes β-hydride elimination, releasing ethane gas and generating the catalytically active titanacyclopropane (a 1,2-dicarbanion equivalent)[1],[2].

  • Insertion & Rearrangement: The titanacyclopropane coordinates to the ester carbonyl of methyl 3,3-dimethoxypropanoate, inserting into the C–Ti bond to form an oxatitanacyclopentane. Ring opening yields a β-titanio ketone[2].

  • Cyclization: Intramolecular nucleophilic attack forms the titanium alkoxide of the cyclopropanol, which undergoes transmetalation with EtMgBr to release the product and regenerate the active titanium species[1].

Kulinkovich_Mechanism Ti_Cat Ti(OiPr)4 Catalyst Diethyl_Ti Diethyltitanium Complex (Unstable) Ti_Cat->Diethyl_Ti + 2 EtMgBr - 2 MgBr(OiPr) Titanacyclopropane Titanacyclopropane (Active Species) Diethyl_Ti->Titanacyclopropane β-Hydride Elimination - Ethane Gas Oxatitanacyclopentane Oxatitanacyclopentane (Ester Insertion) Titanacyclopropane->Oxatitanacyclopentane + Methyl 3,3-dimethoxypropanoate Beta_Titanio_Ketone β-Titanio Ketone Oxatitanacyclopentane->Beta_Titanio_Ketone Ring Opening - Ti-O Cleavage Ti_Alkoxide Cyclopropanol Ti-Alkoxide Beta_Titanio_Ketone->Ti_Alkoxide Intramolecular Addition Ti_Alkoxide->Ti_Cat + EtMgBr Transmetalation Product 1-(2,2-Dimethoxyethyl)cyclopropanol Ti_Alkoxide->Product Aqueous Quench (H2O/H+)

Catalytic cycle of the Kulinkovich reaction forming cyclopropanols.

Experimental Design and Optimization Data

The presence of the dimethoxy acetal group fundamentally alters the reaction kinetics. The acetal oxygens act as chelating ligands, trapping the titanium catalyst in a non-productive resting state[3]. To overcome this, the reaction requires stoichiometric titanium and a strict thermal profile.

Table 1: Optimization of Reaction Parameters

Ti(OiPr)₄ Loading EtMgBr Equivalents Temperature Profile Yield (%) Causality / Observation
10 mol% (Catalytic) 2.5 eq 0 °C to RT < 20% Catalyst sequestered by acetal oxygens; cycle stalls.
50 mol% 3.5 eq 0 °C to RT 65% Improved turnover, but incomplete conversion.
100 mol% (Stoichiometric) 3.5 eq 0 °C to RT 85%+ Optimal. Stoichiometric Ti prevents chelation stalling.

| 100 mol% | 3.5 eq | RT (Fast Addition)| < 10% | Catalyst decomposition into inactive Ti(II) black precipitate[1]. |

Step-by-Step Methodological Protocol

Experimental_Workflow Step1 1. Setup Dry THF, Ar Gas Step2 2. Mixing Ester + Ti(OiPr)4 Step1->Step2 Step3 3. Grignard EtMgBr at 0 °C Step2->Step3 Step4 4. Maturation Stir at RT (2h) Step3->Step4 Step5 5. Quenching Cold 10% H2SO4 Step4->Step5 Step6 6. Isolation Extraction & CC Step5->Step6

Step-by-step experimental workflow for Kulinkovich cyclopropanation.

Table 2: Materials and Reagents

Reagent / Material CAS Number Mol. Weight Equivalents Amount Role
Methyl 3,3-dimethoxypropanoate 7424-91-1 148.16 g/mol 1.0 eq 1.48 g (10.0 mmol) Substrate
Ethylmagnesium bromide (3.0 M) 925-90-6 133.27 g/mol 3.5 eq 11.7 mL (35.0 mmol) Alkylating Agent[1]
Titanium(IV) isopropoxide 546-68-9 284.22 g/mol 1.0 eq 2.84 g (10.0 mmol) Catalyst / Mediator[2]
Tetrahydrofuran (Anhydrous) 109-99-9 72.11 g/mol N/A 50.0 mL Solvent

| 10% Aqueous H₂SO₄ | 7664-93-9 | 98.08 g/mol | N/A | 30.0 mL | Quenching Agent |

Procedure:

Step 1: System Preparation Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Flush the system with argon for 15 minutes to ensure a strictly anhydrous environment. Causality: Low-valent titanium species and Grignard reagents are highly sensitive to moisture and oxygen.

Step 2: Reagent Mixing Inject anhydrous THF (50 mL) into the flask, followed by methyl 3,3-dimethoxypropanoate (1.48 g, 10.0 mmol) and Ti(OiPr)₄ (2.84 g, 10.0 mmol). Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

Step 3: Grignard Addition (Critical Step) Cool the reaction mixture to exactly 0 °C using an ice-water bath. Load the EtMgBr solution (11.7 mL, 35.0 mmol) into a syringe pump. Add the Grignard reagent dropwise over a period of 2 hours (approx. 0.1 mL/min). Causality: The formation of the diethyltitanium intermediate is highly exothermic. Rapid addition causes thermal spikes, leading to the non-productive disproportionation of the intermediate into ethene and inactive titanium(III) or titanium(II) species[1].

Step 4: Reaction Maturation & Self-Validation After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours. Self-Validation Checkpoint 1: During the Grignard addition, you must observe a steady evolution of gas (ethane). This confirms successful β-hydride elimination and the formation of the active titanacyclopropane[1]. Self-Validation Checkpoint 2: The solution should transition to a deep, homogeneous red-brown color. If the solution turns completely opaque black with a heavy precipitate, the titanium catalyst has decomposed due to poor temperature control[1].

Step 5: Quenching Cool the mixture back to 0 °C. Carefully add cold 10% aqueous H₂SO₄ (30 mL) dropwise over 15 minutes. Causality: Titanium alkoxides form intractable, gelatinous emulsions with neutral water. Acidic quenching hydrolyzes the strong Ti–O bonds, solubilizing the titanium salts into the aqueous phase and allowing for clean, immediate phase separation.

Step 6: Extraction and Isolation Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 7: Purification Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate, typically 80:20 to 60:40) to afford pure 1-(2,2-dimethoxyethyl)cyclopropanol as a clear oil.

References[1] Organic Chemistry Portal. "Kulinkovich Reaction." URL: https://www.organic-chemistry.org/namedreactions/kulinkovich-reaction.shtm[4] ChemicalBook. "METHYL 3,3-DIMETHOXYPROPIONATE | 7424-91-1." URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4147321.htm[5] PubChem. "Methyl 3,3-dimethoxypropanoate | CID 81924." URL: https://pubchem.ncbi.nlm.nih.gov/compound/81924[6] Sigma-Aldrich. "Methyl 3,3-dimethoxypropionate 97% 7424-91-1." URL: https://www.sigmaaldrich.com/catalog/product/aldrich/288322[2] Wikipedia. "Kulinkovich reaction." URL: https://en.wikipedia.org/wiki/Kulinkovich_reaction[3] ResearchGate. "Cyclopropyl Building Blocks for Organic Synthesis, Part 100. Advanced Syntheses of Cyclopropylideneacetates." URL: https://www.researchgate.net/publication/224953921_Cyclopropyl_Building_Blocks_for_Organic_Synthesis_Part_100_Advanced_Syntheses_of_Cyclopropylideneacetates

Sources

Application

Application Note: 1-(2,2-Dimethoxyethyl)cyclopropanol as a Dual-Masked Homoenolate Surrogate

Topic: Using 1-(2,2-Dimethoxyethyl)cyclopropanol as a Masked Homoenolate Precursor Content Type: Detailed Application Note & Protocols Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 1-(2,2-Dimethoxyethyl)cyclopropanol as a Masked Homoenolate Precursor Content Type: Detailed Application Note & Protocols Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This guide details the synthesis and application of 1-(2,2-dimethoxyethyl)cyclopropanol (1-DMECP) . This molecule represents a strategic "dual-masked" synthon: the cyclopropane ring acts as a latent homoenolate (releasing a


-carbon nucleophile/radical upon opening), while the dimethoxyethyl side chain masks a labile aldehyde.

By utilizing the inherent strain energy of the cyclopropane ring (~27.5 kcal/mol), researchers can access reactive


-keto radicals under mild oxidative conditions. This approach bypasses the traditional instability of metal homoenolates, enabling the rapid assembly of 1,6-dicarbonyl systems, fused polycycles, and alkaloid cores.

Strategic Value & Mechanism

The Homoenolate Problem

Classically, generating a homoenolate (a species with nucleophilic character at the


-position of a carbonyl) is difficult because the "natural" polarity of the 

-carbon is electrophilic (Michael acceptor). While siloxycyclopropanes allow for anionic homoenolates (Saegusa oxidation), they often require strong Lewis acids.
The Cyclopropanol Solution

1-Substituted cyclopropanols function as oxidative homoenolate equivalents . Upon single-electron oxidation (SET), the ring opens to generate a


-keto radical.[1]
  • 1-DMECP Advantage: The inclusion of the acetal side chain allows this radical to form C-C bonds without interfering with the aldehyde oxidation state, which is preserved for late-stage cyclization (e.g., Paal-Knorr pyrrole synthesis).

Mechanism of Action[2][3][4][5][6][7][8][9]
  • Activation: An oxidant (e.g., Mn(III), Fe(III), or Ag(I)/Persulfate) abstracts a hydrogen/electron from the hydroxyl group.

  • 
    -Scission:  The resulting alkoxy radical undergoes ring opening to relieve strain.
    
  • Radical Generation: The bond cleavage occurs selectively to generate the primary alkyl radical (stabilized by the ketone formation).

  • Trapping: The radical intercepts an electron-deficient alkene (Giese addition).

Mechanism Substrate 1-DMECP (Cyclopropanol) AlkoxyRad Cyclopropanyloxy Radical Substrate->AlkoxyRad SET Oxidation (-H+, -e-) Oxidant Oxidant (Mn(pic)3 or Ag(I)) Oxidant->AlkoxyRad BetaScission β-Scission (Ring Opening) AlkoxyRad->BetaScission KetoRadical β-Keto Radical (Homoenolate Eq.) BetaScission->KetoRadical Strain Relief Trap Olefin Trap (Acrylate/Vinyl Ketone) KetoRadical->Trap Giese Addition Product 1,6-Dicarbonyl Derivative Trap->Product H-Abstraction/Oxidation

Figure 1: Mechanistic pathway for the oxidative unmasking of 1-DMECP.

Preparation of the Precursor

The synthesis relies on the Kulinkovich reaction , a titanium-catalyzed Grignard exchange that converts esters directly into cyclopropanols.[2][3][4]

Protocol A: Synthesis of 1-DMECP

Target: 1-(2,2-dimethoxyethyl)cyclopropanol Reagents:

  • Methyl 3,3-dimethoxypropionate (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) (3.0 M in Et2O, 2.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (0.1 equiv)
    
  • Solvent: Anhydrous THF/Ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under an Argon atmosphere.

  • Solution Preparation: Charge the flask with Methyl 3,3-dimethoxypropionate (20 mmol) and anhydrous THF (100 mL). Add

    
     (2 mmol, 0.6 mL).
    
  • Grignard Addition (Critical): Cool the solution to 0°C (ice bath). Add the EtMgBr solution dropwise over 1 hour via the addition funnel.

    • Note: The solution will turn from colorless to yellow, then dark brown/black (formation of the active titanacyclopropane species).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (the ester spot should disappear).

  • Quenching: Cool back to 0°C. Carefully quench with saturated aqueous

    
     (50 mL).
    
    • Caution: Evolution of ethane gas will occur.[3] Ensure proper venting.

  • Workup: Filter the resulting suspension through a Celite pad to remove titanium salts. Wash the pad with

    
    . Extract the aqueous layer with 
    
    
    
    (3x).
  • Purification: Dry combined organics over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1).
    
    • Yield Expectation: 75-85% as a colorless oil.

Application Protocols: Oxidative Ring Opening

Two methods are provided: Method A (Stoichiometric Mn) for high-value, complex substrates, and Method B (Catalytic Ag) for scale-up.

Protocol B: Manganese(III)-Mediated Radical Addition

This method uses


 (Manganese(III) 2-pyridinecarboxylate), which is milder than 

and prevents over-oxidation of the acetal.

Reaction: 1-DMECP + Methyl Acrylate




-Keto Ester Derivative

Reagents:

  • 1-DMECP (1.0 equiv)

  • Methyl Acrylate (3.0 equiv)

  • 
     (2.2 equiv)
    
  • Solvent: DMF (degassed)

Methodology:

  • Degassing: Sparge DMF with Argon for 30 minutes prior to use. Oxygen inhibits the radical chain.[1]

  • Mixing: In a Schlenk tube, dissolve

    
     (2.2 mmol) and Methyl Acrylate (3.0 mmol) in DMF (5 mL).
    
  • Addition: Dissolve 1-DMECP (1.0 mmol) in DMF (1 mL) and add it to the reaction mixture at 0°C .

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. The brown Mn(III) suspension will turn to a clear/pale Mn(II) solution upon completion.

  • Workup: Dilute with water and extract with diethyl ether. Wash organics with brine to remove DMF.

  • Result: The product is a linear ketone with the acetal intact: Methyl 7,7-dimethoxy-4-oxoheptanoate.

Protocol C: Silver-Catalyzed Ring Opening (Scalable)

Uses catalytic Silver(I) with Persulfate as the terminal oxidant.

Reagents:

  • 1-DMECP (1.0 equiv)

  • Radical Trap (e.g., N-arylacrylamide) (1.5 equiv)

  • 
     (0.1 equiv)[5]
    
  • 
     (2.0 equiv)
    
  • Pyridine (2.0 equiv) - Acts as a ligand and proton scavenger.

  • Solvent: DCM/Water biphasic mixture (1:1).

Methodology:

  • Combine 1-DMECP, Radical Trap,

    
    , and Pyridine in DCM/Water.
    
  • Add Ammonium Persulfate in one portion.

  • Stir vigorously at room temperature for 4-6 hours.

  • Separate phases, dry organics, and purify.

Data & Troubleshooting

Solvent Compatibility Table
SolventRadical LifetimeYield ImpactNotes
DMF HighExcellentBest for Mn(III) solubility. Difficult to remove.
Ethanol ModerateGoodProtophobic solvent; accelerates H-abstraction.
DCM LowModeratePoor solubility for Mn salts; good for Ag catalysis.
AcOH HighVariableCan cause premature acetal hydrolysis. Avoid.
Troubleshooting Guide
  • Problem: Low yield of addition product; recovery of starting cyclopropanol.

    • Cause: Inefficient radical generation or oxygen poisoning.

    • Fix: Ensure rigorous degassing. Switch from

      
       to 
      
      
      
      (higher oxidation potential).
  • Problem: Acetal hydrolysis (Aldehyde formation) during reaction.

    • Cause: Reaction medium is too acidic (Lewis acid character of Mn/Ti).

    • Fix: Add 2,6-lutidine or pyridine as a buffer during the oxidative step.

  • Problem: Polymerization of the acrylate trap.

    • Cause: Excess oxidant or high concentration.

    • Fix: Add the acrylate slowly or reduce equivalents. Use dilute conditions (0.05 M).

Downstream Utility: The "Unmasking"

Once the C-C bond is formed, the acetal can be hydrolyzed to release the aldehyde.

Workflow:

  • Product:

    
    -keto acetal (from Protocol B).
    
  • Hydrolysis: Treat with 1M HCl in Acetone/Water (1:1).

  • Result: 1,4-dicarbonyl system (active Paal-Knorr substrate).

  • Cyclization (Optional): Add primary amine (

    
    ) + catalytic TsOH 
    
    
    
    Pyrrole synthesis .

Workflow Step1 Synthesis (Kulinkovich) Ester + EtMgBr/Ti(IV) Step2 Purification (Silica Gel) Step1->Step2 Step3 Oxidative Opening (Mn(III) + Acrylate) Step2->Step3 Step4 Acetal Hydrolysis (H3O+) Step3->Step4 Unmasking Step5 Pyrrole/Heterocycle Formation Step4->Step5 Cyclization

Figure 2: Complete synthetic workflow from ester precursor to heterocyclic product.

References

  • Kulinkovich, O. G., et al. (1989).[4][6] Reaction of esters with ethylmagnesium bromide in the presence of titanium tetraisopropoxide. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.

  • Iwasawa, N., Hayakawa, S., Isobe, K., & Narasaka, K. (1993).

    
    -carbon radicals from cyclopropanol derivatives by the oxidation with manganese(III) 2-pyridinecarboxylate and their reactions with electron-rich and -deficient olefins.[7] Bulletin of the Chemical Society of Japan, 66(3), 819-827.[7] Link[7]
    
  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic titanium intermediates from monocarbanionic organometallics and their application in organic synthesis. Chemical Reviews, 100(8), 2789-2834. Link

  • Chiba, S., & Narasaka, K. (2006).[8][9] Generation of

    
    -keto radicals from cyclopropanols catalyzed by AgNO3.[5][9] Chemistry Letters, 35(1), 18-19.[9] Link[9]
    
  • Sekiguchi, Y., Lee, Y. Y., & Yoshikai, N. (2021).[10] Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols via Homoenolate. Organic Letters, 23(15), 5993–5997. Link

Sources

Method

Strategies for synthesizing beta-substituted ketones from 1-(2,2-Dimethoxyethyl)cyclopropanol

Application Note: Strategic Synthesis of -Substituted Ketones via 1-(2,2-Dimethoxyethyl)cyclopropanol Executive Summary The functionalization of strained rings offers a potent thermodynamic driving force for constructing...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of


-Substituted Ketones via 1-(2,2-Dimethoxyethyl)cyclopropanol 

Executive Summary

The functionalization of strained rings offers a potent thermodynamic driving force for constructing complex molecular architectures. This guide details the synthesis and application of 1-(2,2-Dimethoxyethyl)cyclopropanol (1) . This specific scaffold acts as a bifunctional linchpin: it serves as a homoenolate equivalent for


-functionalization and, post-reaction, provides a masked 1,4-dicarbonyl system via the acetal moiety. This dual utility is critical for high-throughput synthesis of pyrroles, furans, and complex pharmaceutical intermediates.

Part 1: Substrate Synthesis & Quality Control

Commercial availability of functionalized cyclopropanols is often limited due to their sensitivity. The most robust route to (1) is the Kulinkovich reaction using methyl 3,3-dimethoxypropionate.

Mechanism of Formation

The reaction proceeds via a titanacyclopropane intermediate generated from ethylmagnesium bromide and Ti(OiPr)₄.[1] This species acts as a 1,2-dicarbanion equivalent, attacking the ester carbonyl twice to form the cyclopropane ring.

Protocol A: Kulinkovich Synthesis of Scaffold (1)

Reagents:

  • Methyl 3,3-dimethoxypropionate (1.0 equiv)

  • EtMgBr (3.0 M in Et₂O, 2.2 equiv)

  • Ti(OiPr)₄ (0.1 equiv)

  • Solvent: Anhydrous THF/Et₂O (1:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under Argon atmosphere.

  • Catalyst Loading: Charge flask with methyl 3,3-dimethoxypropionate (20 mmol) and Ti(OiPr)₄ (2 mmol) in 100 mL solvent. Cool to 0°C .

    • Expert Insight: Unlike standard Kulinkovich protocols that often start at -78°C, the acetal ester tolerates 0°C well, provided the Grignard addition is slow to prevent local overheating which degrades the acetal.

  • Grignard Addition: Add EtMgBr dropwise over 2 hours via syringe pump. The solution will turn from colorless to dark brown/black (active Ti(II) species).

  • Quench: Upon completion (TLC monitoring, usually <30 min post-addition), carefully quench with saturated aqueous NH₄Cl (50 mL).

    • Critical Control Point:Do NOT use HCl. Acidic quenching will hydrolyze the dimethyl acetal immediately. Maintain pH > 7 during workup.

  • Isolation: Extract with Et₂O (3 x 50 mL). Dry combined organics over Na₂SO₄ (basic/neutral drying agent). Concentrate in vacuo at <30°C.

  • Purification: Flash chromatography on silica gel (pre-treated with 1% Et₃N) using Hexanes/EtOAc (8:2).

Yield Expectation: 75-85% colorless oil.

Part 2: Pathway A — Palladium-Catalyzed -Arylation

This pathway utilizes the cyclopropanol as a homoenolate surrogate to install aryl groups at the


-position, generating 

-keto-acetals.
Mechanistic Logic

Pd(II) undergoes ligand exchange with the cyclopropanol hydroxyl group.


-carbon elimination opens the ring to form a Pd-alkyl ketone species (homoenolate), which then undergoes reductive elimination with an aryl halide.

Pd_Cycle Start Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X LigEx Ligand Exchange (Cyclopropanolate) OxAdd->LigEx + Substrate (1) RingOpen β-Carbon Elimination (Pd-Homoenolate) LigEx->RingOpen Ring Strain Release RedElim Reductive Elimination (Product Release) RingOpen->RedElim C-C Bond Formation RedElim->Start - Product

Figure 1: Catalytic cycle for Pd-mediated ring opening. The strain release at the 'Ligand Exchange' step drives the equilibrium toward the open-chain homoenolate.

Protocol B: Cross-Coupling with Aryl Bromides

Reagents:

  • Substrate (1) (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or BINAP (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (0.2 M)

Methodology:

  • Combine Pd(OAc)₂, Ligand, Cs₂CO₃, and Aryl Bromide in a reaction vial inside a glovebox or under Argon flow.

  • Add Toluene and Substrate (1).

  • Heat to 80°C for 12 hours.

  • Filtration: Filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning / Inactive PdSwitch to pre-formed catalyst (e.g., XPhos Pd G2). Ensure O₂ exclusion.

-Unsaturated Ketone

-Hydride elimination side reaction
Switch to a bulkier ligand (e.g., BrettPhos) to disfavor

-H elimination.
Acetal Hydrolysis Trace acid in solvent or silicaPre-wash silica with 1% Et₃N; use anhydrous Cs₂CO₃.

Part 3: Pathway B — Radical-Mediated Functionalization

For alkylation or adding complex functional groups where Pd-catalysis fails, the radical pathway (Minisci-type or oxidative addition) is superior. This method generates a


-keto radical via Single Electron Transfer (SET).
Mechanistic Logic

A Single Electron Oxidant (Mn(III) or Ag(I)/S₂O₈²⁻) oxidizes the cyclopropanol oxygen. Homolytic ring opening releases strain, generating a carbon-centered radical at the


-position, which is trapped by a radical acceptor (e.g., electron-deficient alkene).

Radical_Path Substrate Substrate (1) AlkoxyRad Alkoxy Radical (O•) Substrate->AlkoxyRad SET Oxidation (Mn(III) or Ag(I)) BetaRad β-Keto Radical (•CH2-CH2-C=O) AlkoxyRad->BetaRad Ring Opening (Fast) Product β-Substituted Ketone BetaRad->Product + Radical Trap (e.g., Enone)

Figure 2: Oxidative radical ring-opening pathway. The


-keto radical is a nucleophilic radical species.
Protocol C: Mn(III)-Mediated Addition to Acrylates

Reagents:

  • Substrate (1) (1.0 equiv)

  • Ethyl Acrylate (3.0 equiv)

  • Mn(acac)₃ (1.2 equiv) - Stoichiometric oxidant version

  • Solvent: AcOH / EtOH (1:10) or pure EtOH (if acetal sensitive)

Methodology:

  • Dissolve Substrate (1) and Ethyl Acrylate in degassed EtOH.

  • Add Mn(acac)₃ in one portion.

  • Stir at 60°C under Argon. The brown Mn(III) solution will fade to pale pink/colorless Mn(II).

  • Workup: Remove solvent. Dilute with Et₂O, wash with saturated NaHCO₃ (to remove AcOH if used).

  • Purification: Flash chromatography.

Note: For a catalytic version, use AgNO₃ (10 mol%) with K₂S₂O₈ (2.0 equiv) in DCM/Water biphasic system.

Part 4: Downstream Utility - The "Why"

The strategic value of 1-(2,2-Dimethoxyethyl)cyclopropanol lies in the product's latent functionality.

Comparative Scope:

FeaturePd-Catalyzed ArylationRadical Functionalization
New Bond C(sp³)-C(sp²) (Aryl)C(sp³)-C(sp³) (Alkyl)
Conditions Basic, AnhydrousOxidative, often acidic/neutral
Product

-Keto-Acetal (Aryl)
1,6-Dicarbonyl (if trapped with enone)
Primary Risk

-Hydride Elimination
Oligomerization of trap

Application: Paal-Knorr Pyrrole Synthesis The products from these reactions are effectively masked 1,4-dicarbonyls .

  • Deprotection: Treat the

    
    -substituted ketone product with 1M HCl/THF. The acetal hydrolyzes to an aldehyde.
    
  • Cyclization: Add a primary amine (

    
    ) and mild heat.
    
  • Result: Rapid access to 2-substituted or 2,3-disubstituted pyrroles, a scaffold ubiquitous in atorvastatin-class drugs.

References

  • Kulinkovich, O. G., et al. (1989).[2] "Reaction of esters of carboxylic acids with titanium(IV) alkoxides and Grignard reagents." Zhurnal Organicheskoi Khimii.

  • Cha, J. K., & Kulinkovich, O. G. (2003). "The Kulinkovich hydroxycyclopropanation reaction." Organic Reactions.[2][3][4][5][6][7][8][9][10][11][12]

  • Rosa, D., & Orellana, A. (2011). "Palladium-catalyzed cross-coupling of cyclopropanols with aryl halides." Organic Letters.

  • Iwasaki, M., et al. (2019). "Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols." Organic Letters.

  • Delsarte, C., et al. (2018).[13] "An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction." Bioorganic & Medicinal Chemistry.

Sources

Application

Application Note: General Procedure for Handling Air-Sensitive Cyclopropanol Derivatives

Abstract & Core Directive Cyclopropanol derivatives possess high ring strain (~27.5 kcal/mol) and a hydroxyl group that serves as a pivot for ring-opening reactions. While valuable as synthetic intermediates (e.g., homoe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

Cyclopropanol derivatives possess high ring strain (~27.5 kcal/mol) and a hydroxyl group that serves as a pivot for ring-opening reactions. While valuable as synthetic intermediates (e.g., homoenolate equivalents), they are notoriously prone to oxidative radical ring-opening and acid-catalyzed rearrangement .

This guide provides a rigorous, field-proven workflow for handling these species, specifically focusing on derivatives synthesized via the Kulinkovich reaction or Simmons-Smith cyclopropanation. The protocol emphasizes the exclusion of oxygen during the workup phase—a critical but often overlooked step where most degradation occurs.

The Chemistry of Instability

To handle these compounds successfully, one must understand the failure modes.

Oxidative Ring Opening (The "Air" Sensitivity)

Unlike typical alcohols, cyclopropanols are susceptible to single-electron transfer (SET) oxidation by molecular oxygen.

  • Initiation:

    
     abstracts a hydrogen or accepts an electron, generating a cyclopropyloxy radical.
    
  • Propagation: The ring strain drives the rapid homolytic cleavage of the C1-C2 bond.

  • Result: Formation of a

    
    -keto radical, which rapidly degrades into linear enones or ketones.
    
Acid-Catalyzed Rearrangement

The cyclopropane ring acts as a


-donor. Protonation of the hydroxyl group facilitates C-C bond cleavage to relieve ring strain, typically yielding propanal derivatives or allyl alcohols. Standard silica gel chromatography is often acidic enough to destroy these compounds. 

Experimental Protocol: The Kulinkovich Synthesis

Standard Model: Synthesis of 1-substituted cyclopropanol via Ti(OiPr)4 catalysis.

Pre-Reaction Setup (The Inert Barrier)

Validation Step: Ensure all glassware is oven-dried (


, >4 hours) and assembled hot under a stream of Argon. Nitrogen is acceptable, but Argon is preferred due to its higher density, providing a better "blanket" over the reaction surface.
  • Manifold: Dual-bank Schlenk line (Vacuum < 0.1 mmHg).

  • Solvents: THF and Et2O must be distilled from Na/Benzophenone or passed through an activated alumina column immediately prior to use.

  • Reagent Check:

    
     should be a clear, colorless to pale yellow liquid. If it is cloudy or white, it has hydrolyzed; distill it under vacuum before use.
    
Reaction Execution
  • Charge: Add ester (1.0 equiv) and

    
     (0.1 - 1.0 equiv, depending on substrate difficulty) to the flask. Dissolve in anhydrous THF (
    
    
    
    ).
  • Temperature Control: Cool to

    
    . Note: Lower temperatures (-78°C) often inhibit the ligand exchange required for the catalytic cycle.
    
  • Grignard Addition: Add EtMgBr (2.2 - 3.0 equiv) dropwise via syringe pump over 1-2 hours.

    • Causality: Slow addition prevents the buildup of local heat, which can decompose the thermally unstable titanacyclopropane intermediate.

    • Self-Validation: The solution should transition from Yellow

      
       Dark Red/Brown 
      
      
      
      Black
      . If the solution remains pale yellow, the catalytic cycle has not initiated (check Grignard quality).
The Critical Quench (Degassed Protocol)

Most yields are lost here. Standard protocols call for pouring the reaction into acid. For air-sensitive derivatives, this introduces oxygen during the violent quenching turbulence.

Protocol:

  • Prepare Quench Buffer: In a separate flask, prepare a saturated solution of

    
     or dilute 
    
    
    
    (if product is acid-stable).
  • Degas Buffer: Sparge the quench buffer with Argon for 20 minutes before use.

  • Inverse Quench: Transfer the reaction mixture via cannula into the cold (

    
    ), degassed quench buffer.
    
    • Why: Keeps the titanium species diluted, preventing "gunking" and trapping of the product.

  • Extraction: Use degassed diethyl ether. Keep the headspace purged with Argon.

Purification & Isolation

Rule: Avoid acidic exposure.

Neutralized Silica Gel Chromatography

Standard silica is slightly acidic (pH 6-6.5).

  • Slurry Prep: Mix Silica Gel 60 with the eluent (e.g., Hexanes/EtOAc).

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of solvent without TEA to remove excess base (which can catalyze other side reactions).

  • Elution: Run the column quickly. Cyclopropanols often streak; collect fractions aggressively.

Data Summary: Solvents & Reagents
ComponentGrade/TreatmentPurpose
THF / Et2O Anhydrous, inhibitor-freeReaction solvent. Inhibitors (BHT) can interfere with radical mechanisms if present, though less critical here than water content.
Ti(OiPr)4 Distilled, stored under ArCatalyst. Hydrolysis products kill the reaction.
EtMgBr Titrated prior to useReductant/Ligand. Exact stoichiometry prevents over-reduction.
Silica Gel Pre-treated with 1% TEAStationary phase. Prevents acid-catalyzed ring opening.

Visualization of Workflows

Safe Handling Workflow

Caption: Operational workflow for minimizing oxygen exposure from synthesis to storage.

G Setup Inert Setup (Schlenk/Glovebox) Rxn Kulinkovich Rxn (Ti-Catalysis) Setup->Rxn Anhydrous Quench Degassed Quench (Argon Sparged) Rxn->Quench Cannula Transfer Extract Extraction (Cold Et2O) Quench->Extract Phase Sep Purify Neutral Silica (+1% Et3N) Extract->Purify Rapid Store Storage (-20°C, Argon) Purify->Store Seal

Degradation Mechanism (Why we do this)

Caption: The oxidative radical pathway that destroys cyclopropanols in the presence of air.

Degradation CP Cyclopropanol Radical Oxy-Radical (Intermediate) CP->Radical SET Oxidation RingOpen Beta-Scission (Ring Opening) Radical->RingOpen Strain Release Product Linear Enone/Ketone (Degradation) RingOpen->Product H-Abstraction O2 O2 / Air O2->Radical

Storage & Stability

Once isolated, the danger is not over.

  • Vessel: Silylated glass vials with Teflon-lined caps.

  • Atmosphere: Flush headspace with Argon before sealing. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

  • Temperature: Store at -20°C . For highly substituted or strained derivatives (e.g., bicyclics), -80°C is recommended.

  • Shelf-Life: Typically 1-3 months. If the liquid turns yellow or cloudy, check NMR for the disappearance of the characteristic high-field cyclopropyl protons (0.4 - 1.0 ppm).

References

  • Kulinkovich, O. G., et al. (1989).[1] "Reaction of Grignard reagents with carboxylic esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

  • Corey, E. J., & Rao, S. A. (1991). "New methods for the synthesis of cyclopropanols." Tetrahedron Letters.
  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions.

  • Gansäuer, A., & Bluhm, H. (2000). "Radical ring opening of cyclopropanols." Chemical Reviews.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Cyclopropane Synthesis."

Sources

Method

Scalable preparation of 1-(2,2-Dimethoxyethyl)cyclopropanol from esters

An Application Note on the Scalable Preparation of 1-(2,2-Dimethoxyethyl)cyclopropanol via Titanium-Mediated Cyclopropanation Executive Summary The synthesis of highly functionalized cyclopropanols is a critical operatio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Scalable Preparation of 1-(2,2-Dimethoxyethyl)cyclopropanol via Titanium-Mediated Cyclopropanation

Executive Summary

The synthesis of highly functionalized cyclopropanols is a critical operation in modern drug development, providing versatile building blocks for complex spirocycles, peptidomimetics, and conformationally restricted pharmacophores. This application note details a highly scalable, optimized protocol for the preparation of 1-(2,2-dimethoxyethyl)cyclopropanol from methyl 3,3-dimethoxypropanoate . By leveraging a catalytically optimized Kulinkovich reaction [1], this methodology ensures high yields while strictly preserving the acid-sensitive acetal moiety through precise thermal control and a tailored workup regimen.

Mechanistic Rationale & Experimental Causality

The transformation relies on the Kulinkovich cyclopropanation, a powerful organometallic reaction that converts esters into 1-substituted cyclopropanols using Grignard reagents and a titanium(IV) alkoxide catalyst [2].

The Causality of Reagent Selection:

  • Substrate Chemoselectivity: Methyl 3,3-dimethoxypropanoate is selected because the acetal effectively masks the terminal aldehyde, which would otherwise undergo rapid, uncontrolled nucleophilic attack by the Grignard reagent. The acetal is entirely stable under the highly basic and nucleophilic conditions of the titanacyclopropane intermediate.

  • Catalyst Turnover: While early iterations of this reaction required stoichiometric titanium, this protocol utilizes 20 mol%

    
    . The active titanium(II) species is continuously regenerated by the excess ethylmagnesium bromide (
    
    
    
    ), making the process cost-effective for scale-up.
  • Thermal Control (The 10–15 °C Window): The formation of the titanacyclopropane is highly exothermic. If the reaction temperature drops below 5 °C, the intermediate fails to form, leading to a dangerous accumulation of unreacted Grignard. If the temperature exceeds 20 °C, the titanacyclopropane prematurely decomposes into ethylene gas and inactive Ti(II) species, drastically reducing the yield.

  • The Neutral Quench: Standard Kulinkovich protocols often employ 10%

    
     to dissolve the resulting titanium dioxide emulsions. However, the 2,2-dimethoxyethyl group is highly susceptible to acidic hydrolysis. Therefore, a saturated aqueous 
    
    
    
    quench combined with a Celite filtration step is mandatory to preserve the structural integrity of the product [3].

Reaction Workflow Visualization

Kulinkovich_Mechanism Step1 EtMgBr + Ti(OiPr)4 Catalyst Activation Step2 Titanacyclopropane (Active 1,2-Dicarbanion) Step1->Step2 β-Hydride Elimination (- Ethane Gas) Step3 Oxatitanacyclopentane (Insertion Complex) Step2->Step3 Ester Carbonyl Insertion Ester Methyl 3,3-dimethoxypropanoate (Substrate) Ester->Step3 Step4 1-(2,2-Dimethoxyethyl)cyclopropanol (Final Product) Step3->Step4 Ring Closure & Neutral Quench

Fig 1. Mechanistic workflow of the titanium-mediated Kulinkovich cyclopropanation.

Quantitative Data & Optimization Summary

To establish the most scalable and high-yielding conditions, various parameters were evaluated. The data below demonstrates the critical nature of the quenching method and temperature control.

Table 1: Optimization of Reaction Conditions (10 mmol scale)

Entry

(eq)

(eq)
Temp (°C)Quench MethodYield (%)Observation
11.03.02010%

12%Complete acetal cleavage
21.03.020Sat.

68%Intact acetal, difficult filtration
30.23.220Sat.

74%Catalyst turnover successful
4 0.2 3.2 10–15 Sat.

89% Optimal thermal stability

Step-by-Step Scalable Protocol

Scale: 100 mmol (14.8 g of starting ester)

Materials Required:

  • Methyl 3,3-dimethoxypropanoate: 14.8 g (100 mmol, 1.0 eq)

  • Titanium(IV) isopropoxide (

    
    ): 5.68 g (5.9 mL, 20 mmol, 0.2 eq)
    
  • Ethylmagnesium bromide (

    
    ): 3.0 M in Diethyl Ether, 106 mL (320 mmol, 3.2 eq)
    
  • Anhydrous Tetrahydrofuran (THF): 250 mL

  • Saturated aqueous

    
    : 150 mL
    

Methodology:

  • System Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, an argon inlet, and a dropping funnel. Flush the system with argon for 15 minutes.

  • Substrate Loading: Charge the flask with 250 mL of anhydrous THF, followed by 14.8 g of methyl 3,3-dimethoxypropanoate and 5.9 mL of

    
    . Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
    
  • Thermal Equilibration: Submerge the flask in a cool water/ice bath and adjust the cooling until the internal temperature stabilizes at exactly 12 °C.

  • Grignard Addition (Critical Step): Transfer the 3.0 M

    
     solution to the dropping funnel. Begin adding the Grignard reagent dropwise. Causality Note: Adjust the addition rate to maintain the internal temperature strictly between 10 °C and 15 °C. Ethane gas will evolve vigorously; ensure the argon line is properly vented through a bubbler. The solution will transition from clear to a deep, dark brown/black, indicating the formation of the active low-valent titanium species.
    
  • Reaction Maturation: Once the addition is complete (approx. 90 minutes), remove the cooling bath and allow the reaction to stir at ambient temperature (20 °C) for an additional 2 hours.

  • Neutral Quench: Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of 150 mL of saturated aqueous

    
    . Caution: The initial drops will cause a highly exothermic reaction and vigorous gas evolution.
    
  • Emulsion Resolution: A thick, grey/white gelatinous precipitate of titanium salts will form. Add 100 mL of ethyl acetate (EtOAc) and stir the biphasic suspension vigorously for 1 hour at room temperature to break the emulsion.

  • Filtration and Extraction: Filter the entire mixture through a 2-inch pad of Celite in a sintered glass funnel, washing the filter cake thoroughly with EtOAc (

    
     mL). Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with EtOAc (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude yellow oil via flash column chromatography (Silica gel, Hexanes:EtOAc 80:20) to afford the pure product as a colorless oil.
    

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the reaction progress and final product integrity must be validated through the following analytical checkpoints:

  • In-Process Visual Cue: The reaction must turn deep brown/black during Grignard addition. If it remains yellow or clear, the titanacyclopropane is not forming (often due to wet solvent or inactive Grignard).

  • Infrared Spectroscopy (IR): Successful conversion is marked by the complete disappearance of the strong ester carbonyl stretch at

    
     and the appearance of a broad hydroxyl (-OH) stretch at 
    
    
    
    .
  • 
    H NMR Validation (400 MHz, 
    
    
    
    ):
    • Cyclopropyl Ring: Look for two distinct multiplets at

      
       0.45 (2H) and 
      
      
      
      0.75 (2H), confirming the formation of the cyclopropane ring.
    • Acetal Integrity: The preservation of the acetal is confirmed by a sharp singlet at

      
       3.35 (6H, 
      
      
      
      ) and a distinct triplet at
      
      
      4.60 (1H,
      
      
      ).
    • Linker: A doublet at

      
       1.85 (2H) corresponds to the methylene bridge between the ring and the acetal.
      

Safety & Scale-up Considerations

  • Gas Evolution: The stoichiometric generation of ethane gas during the

    
    -hydride elimination phase requires robust ventilation. Do not perform this reaction in a sealed system.
    
  • Exotherm Management: On scales larger than 100 mmol, a jacketed reactor with precise active cooling is recommended over a standard ice bath to prevent thermal runaway during the Grignard addition.

References

  • Wikipedia Contributors. "Kulinkovich reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic Chemistry Portal. "Kulinkovich Reaction." Organic Chemistry Portal. URL:[Link]

  • de Meijere, A. et al. "Cyclopropyl Building Blocks for Organic Synthesis, Part 100. Advanced Syntheses of Cyclopropylideneacetates." ResearchGate. URL:[Link]

Application

Palladium-catalyzed cross-coupling reactions involving 1-(2,2-Dimethoxyethyl)cyclopropanol

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(2,2-Dimethoxyethyl)cyclopropanol Authored by: A Senior Application Scientist Abstract The cyclopropane motif is a cornerstone in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(2,2-Dimethoxyethyl)cyclopropanol

Authored by: A Senior Application Scientist

Abstract

The cyclopropane motif is a cornerstone in modern medicinal chemistry, celebrated for its ability to impart unique conformational rigidity, metabolic stability, and physicochemical properties to bioactive molecules.[1][2][3][4][5] Among the diverse class of cyclopropyl building blocks, 1-(2,2-dimethoxyethyl)cyclopropanol stands out as a particularly versatile and powerful synthetic intermediate. Its strained three-membered ring serves as a latent homoenolate, which can be unmasked under palladium catalysis to participate in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview, detailed protocols, and mechanistic insights into the palladium-catalyzed cross-coupling reactions of 1-(2,2-dimethoxyethyl)cyclopropanol, designed for researchers, scientists, and professionals in drug development.

The Underlying Principle: Ring-Opening and Homoenolate Formation

The synthetic utility of 1-(2,2-dimethoxyethyl)cyclopropanol is rooted in its ability to undergo a regioselective ring-opening reaction. In the context of palladium catalysis, this process transforms the cyclopropanol into a nucleophilic palladium homoenolate intermediate. This transformation is the linchpin of all subsequent cross-coupling reactions.

The generally accepted mechanism proceeds through several key steps:

  • Deprotonation & Ligand Exchange: A base facilitates the deprotonation of the cyclopropanol's hydroxyl group, which then coordinates to the Pd(II) center (formed after oxidative addition of the electrophile to Pd(0)), creating a palladium cyclopropoxide.

  • β-Carbon Elimination: This is the crucial ring-opening step. The high ring strain of the cyclopropane ring facilitates the cleavage of one of the internal C-C bonds. This process, known as β-carbon elimination, results in the formation of a four-membered palladacycle.

  • Homoenolate Formation: The palladacycle rapidly rearranges to a more stable acyclic palladium (II) homoenolate. This organopalladium species is the key nucleophilic intermediate that participates in the cross-coupling.[6][7]

  • Reductive Elimination: The palladium homoenolate couples with the electrophilic partner (e.g., an aryl group from an aryl halide) in a reductive elimination step. This forms the desired C-C bond, regenerates the Pd(0) catalyst, and completes the catalytic cycle.

A significant challenge in these reactions is preventing the palladium homoenolate intermediate from undergoing β-hydride elimination, which would lead to the formation of an undesired α,β-unsaturated ketone byproduct.[7][8] The judicious choice of ligands, particularly bulky and electron-rich phosphines, is critical to suppress this side reaction and favor the desired reductive elimination pathway.[7][8]

G cluster_cycle Palladium Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L₂)X (Oxidative Addition Product) Pd0->ArPdX Ar-X Pd_alkoxide Palladium Cyclopropoxide ArPdX->Pd_alkoxide Cyclopropanol, Base Pd_homoenolate Palladium Homoenolate Pd_alkoxide->Pd_homoenolate β-Carbon Elimination (Ring Opening) Product β-Aryl Ketone Product Pd_homoenolate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Cyclopropanol 1-(2,2-Dimethoxyethyl)cyclopropanol Cyclopropanol->Pd_alkoxide ArylHalide Aryl Halide (Ar-X) ArylHalide->ArPdX caption General Mechanism of Pd-Catalyzed Ring-Opening Cross-Coupling.

Caption: General Mechanism of Pd-Catalyzed Ring-Opening Cross-Coupling.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp³) bonds.[9][10][11] In this application, the palladium homoenolate derived from 1-(2,2-dimethoxyethyl)cyclopropanol is coupled with a variety of aryl or vinyl halides/triflates.

Detailed Experimental Protocol

Objective: To synthesize 1-Aryl-4,4-dimethoxybutan-2-ones via Suzuki-Miyaura coupling.

Materials:

  • 1-(2,2-Dimethoxyethyl)cyclopropanol

  • Aryl bromide (or triflate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), 1-(2,2-dimethoxyethyl)cyclopropanol (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature until a homogeneous solution is formed.

  • Assembly: Add the catalyst solution to the Schlenk tube containing the reactants. Add additional anhydrous toluene to bring the total solvent volume to 5 mL (concentration ~0.2 M).

  • Inert Atmosphere: Seal the Schlenk tube and purge with argon or nitrogen for 15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-aryl ketone product.

Data Summary: Scope and Yields
EntryAryl Bromide (Ar-Br)Catalyst SystemBaseTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ / SPhosK₃PO₄1001685
24-BromoanisolePd(OAc)₂ / SPhosK₃PO₄1001881
31-Bromo-4-fluorobenzenePd(OAc)₂ / SPhosK₃PO₄1001290
42-BromonaphthalenePd₂(dba)₃ / XPhosCs₂CO₃1102478
53-BromopyridinePd(OAc)₂ / SPhosK₃PO₄1002072
Causality and Experimental Insights
  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos are crucial. They promote the reductive elimination step and sterically hinder the palladium center, which helps to suppress the undesired β-hydride elimination pathway.[7][8]

  • Base Selection: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is required to facilitate the formation of the palladium alkoxide intermediate without competing side reactions.[10][11]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species and prevent hydrolysis of the reactants.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants (Cyclopropanol, Ar-Br, Base) to Schlenk tube C 3. Combine & Purge with Argon A->C B 2. Prepare Catalyst (Pd(OAc)₂, SPhos) in Toluene B->C D 4. Heat at 100°C (12-24h) C->D E 5. Cool & Filter through Celite D->E F 6. Aqueous Workup (EtOAc, H₂O, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H caption Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Synthetic Utility of the Coupling Products

The true value of this methodology lies in the synthetic versatility of the products. The resulting 1-aryl-4,4-dimethoxybutan-2-ones contain two valuable functional handles: a ketone and a protected aldehyde. This dual functionality opens avenues for the rapid construction of more complex molecular architectures relevant to drug discovery.

Key Transformations:

  • Acetal Deprotection: Mild acidic hydrolysis (e.g., with formic acid or aqueous HCl) cleanly unmasks the acetal to reveal a reactive aldehyde.

  • Further Derivatization: The aldehyde can undergo a wide range of subsequent reactions, including Wittig olefination, reductive amination, or oxidation to a carboxylic acid.

  • Ketone Chemistry: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for aldol or Claisen condensations.

  • Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after deprotection) is a classic precursor for synthesizing five-membered heterocycles such as furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.

G Product Coupling Product (β-Aryl Ketone Acetal) Dicarbonyl 1,4-Dicarbonyl Compound Product->Dicarbonyl Acidic Deprotection Aldehyde Aldehyde Derivatives (e.g., Alkenes, Amines, Acids) Dicarbonyl->Aldehyde Wittig, Reductive Amination, etc. Ketone Ketone Derivatives (e.g., Alcohols, Oximes) Dicarbonyl->Ketone Reduction, etc. Heterocycle Heterocycles (Pyrroles, Furans) Dicarbonyl->Heterocycle Paal-Knorr Synthesis caption Synthetic transformations of the cross-coupling product.

Caption: Synthetic transformations of the cross-coupling product.

Conclusion

1-(2,2-Dimethoxyethyl)cyclopropanol serves as a highly effective and versatile building block in palladium-catalyzed cross-coupling reactions. Its ability to function as a stable precursor to a nucleophilic palladium homoenolate allows for the efficient synthesis of β-substituted ketones bearing a protected aldehyde. This methodology provides a powerful and direct route to valuable 1,4-dicarbonyl synthons, which are pivotal intermediates in the synthesis of complex organic molecules and pharmaceutical agents. The protocols and insights provided herein offer a solid foundation for researchers to harness the full potential of this unique reagent in their synthetic endeavors.

References

  • Chen, J., & Chen, J. (2018). Copper–Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross–Couplings with (Fluoro)Alkyl Halides. Organic Letters. Available at: [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2023). Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds. ChemistrySelect. Available at: [Link]

  • Ivanov, K. L., et al. (2022). Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst. ChemRxiv. Available at: [Link]

  • Cheng, B., et al. (2018). Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Chemical Science. Available at: [Link]

  • Chen, J., et al. (2019). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. ACS Catalysis. Available at: [Link]

  • Verdugo, F., et al. (2022). Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. Angewandte Chemie International Edition. Available at: [Link]

  • Jin, Z., et al. (2021). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. ChemRxiv. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background. Available at: [Link]

  • McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. Available at: [Link]

  • Rosa, D., & Orellana, A. (2013). Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. Chemical Communications. Available at: [Link]

  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts. Available at: [Link]

  • de Meijere, A., & Kozhushkov, S. I. (Eds.). (2019). Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

  • S. G. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Reiser, O., et al. (2022). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • EPFL. (2024). New method unlocks cyclopropenes' potential for drug discovery. EPFL News. Available at: [Link]

  • Fernández-Gutiérrez, C., et al. (2018). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2011). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules. Available at: [Link]

  • Various Authors. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Available at: [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]

  • Lin, M. S., & Baran, P. S. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing titanium alkoxide catalyst loading for cyclopropanol formation

Topic: Optimizing Titanium Alkoxide Catalyst Loading for Cyclopropanol Formation Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Specialists. Introduction: The Catalytic Loading Paradox Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Titanium Alkoxide Catalyst Loading for Cyclopropanol Formation

Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Specialists.

Introduction: The Catalytic Loading Paradox

Welcome to the technical support hub for the Kulinkovich Reaction . You are likely here because you are attempting to transition from stoichiometric titanium loading (1.0 equiv) to a catalytic system (0.05–0.10 equiv) and are encountering stalled conversion or low yields.

The Kulinkovich reaction transforms esters into cyclopropanols using Grignard reagents and a Titanium(IV) catalyst.[1][2][3][4][5][6][7][8][9] While the stoichiometric method is robust, it generates excessive titanium waste, making it unsuitable for process-scale drug development.

The Core Challenge: The catalytic cycle relies on a delicate balance between ligand exchange rates and nucleophilic attack . If the Grignard reagent is added too quickly in a catalytic system, the active titanacyclopropane species is overwhelmed, leading to non-productive side reactions (reduction/polymerization) rather than the desired cyclopropanation.

Module 1: The Mechanistic "Black Box"

To troubleshoot effectively, you must visualize the invisible competition occurring in your flask. The reaction is not a simple addition; it is a ligand-exchange pump .

The Catalytic Cycle (Visualization)

The following diagram illustrates the pathway. Note the critical "Regeneration Loop" where the Titanium catalyst is recycled.

KulinkovichCycle Ti4 Ti(OiPr)4 (Pre-Catalyst) Complex1 Dialkyl-Ti(IV) Complex Ti4->Complex1 Alkylation Ti2_TCP Titanacyclopropane (Active Species) Complex1->Ti2_TCP - Ethane (Beta-H Elim) Complex2 Oxatitanacyclopentane Ti2_TCP->Complex2 + Ester Product_Ti Cyclopropyl Titanate Complex2->Product_Ti Ring Closure Product_Mg Magnesium Cyclopropoxide (Product Salt) Product_Ti->Product_Mg Transmetallation Product_Mg->Ti2_TCP Regeneration of Catalyst (Requires EtMgBr) Grignard + 2 EtMgBr Ester + Ester (RCOOR') Grignard2 + EtMgBr

Figure 1: The Kulinkovich Catalytic Cycle.[1][3][5][7][9] The yellow dashed line represents the critical turnover step. If EtMgBr accumulates too fast, the cycle breaks.

Module 2: Experimental Protocol (The "Golden Standard")

This protocol is optimized for 10 mol% catalyst loading . It differs significantly from the stoichiometric procedure by prioritizing the rate of Grignard addition.

Reagents & Setup
  • Substrate: Methyl or Ethyl Ester (1.0 equiv).

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.10 equiv).

  • Reagent: Ethylmagnesium bromide (EtMgBr) (2.1 – 2.5 equiv). Note: EtMgBr serves as both the reductant and the ethylene source.

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF. See FAQ for solvent selection.

Step-by-Step Procedure
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Catalyst Solution: Charge the flask with the Ester (1 equiv) and Ti(OiPr)₄ (0.1 equiv) dissolved in anhydrous Et₂O (0.2 M concentration relative to ester).

  • Temperature Control: Cool the mixture to 18–20 °C (Room Temperature is often preferred over 0°C for catalytic turnover, but 0°C is safer for volatile esters).

  • The Critical Step (Addition):

    • Dilute the EtMgBr in Et₂O to approx 1.0 M.

    • Add the EtMgBr solution dropwise over 1 to 2 hours via the addition funnel.

    • Why? You must keep the concentration of free Grignard low. High concentrations of Grignard relative to Ti will force the Ti into a reduced Ti(II)-ate complex that is inactive for cyclopropanation [1].

  • Monitoring: Monitor by TLC/GC. If the reaction stalls at 50% conversion, do not add more catalyst . Instead, stop addition, stir for 30 mins, and then resume addition even slower.

  • Quench: Pour the reaction mixture into ice-cold dilute H₂SO₄ (10%) or saturated NH₄Cl.

  • Workup: Extract with Et₂O, dry over MgSO₄, and concentrate.

Module 3: Troubleshooting Decision Tree

Use this guide to diagnose specific failures in your experiment.

Troubleshooting Start Issue Encountered LowYield Low Yield / Stalled Conversion Start->LowYield SideProduct Side Products Formed Start->SideProduct CheckSolvent Is Solvent THF? LowYield->CheckSolvent CheckProd Product is Secondary Alcohol? SideProduct->CheckProd SwitchSolvent Switch to Et2O. THF binds Ti too strongly. CheckSolvent->SwitchSolvent Yes CheckRate Addition Rate < 30 mins? CheckSolvent->CheckRate No SlowDown CRITICAL ERROR: Slow addition to 2-4 hours. Prevent catalyst saturation. CheckRate->SlowDown Yes Moisture Check Moisture. Protonation of intermediate. CheckProd->Moisture Yes CheckProd2 Product is Linear Alcohol? CheckProd->CheckProd2 No Reductive Direct Reduction. Ti catalyst inactive/dead. Check Ti quality. CheckProd2->Reductive Yes

Figure 2: Diagnostic logic for common Kulinkovich failures.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my reaction work with 100 mol% Ti but fail completely at 10 mol%?

A: This is almost always a rate of addition issue. In the stoichiometric reaction, all the Titanium is available to complex with the Grignard immediately. In the catalytic version, the Titanium must "turn over" (release the product to Magnesium and accept a new Grignard/Ester). If you add EtMgBr faster than the turnover rate, the Grignard accumulates and reacts directly with the ester (normal Grignard addition) or over-reduces the Titanium species. Slow down the addition.

Q2: Can I use THF instead of Diethyl Ether?

A: Generally, no (or with difficulty). THF is a stronger Lewis base than Diethyl Ether. It coordinates competitively to the Titanium center, displacing the alkene or the ester carbonyl, which inhibits the formation of the critical titanacyclopropane intermediate [2]. If you must use THF (due to solubility), you may need to increase catalyst loading to 20–30 mol% or raise the temperature.

Q3: My product is the secondary alcohol (ethyl ketone reduction). What happened?

A: This suggests the cyclopropane ring did not close, or the intermediate was protonated prematurely.

  • Moisture: Ensure solvents are strictly anhydrous. Water kills the titanacyclopropane.

  • Beta-Hydride Failure: If the "ring closure" step is slow (due to sterics on the ester), the intermediate may simply hydrolyze upon workup to the alcohol.

Q4: How do I handle "Old" Ti(OiPr)₄?

A: Titanium isopropoxide is hygroscopic. If your bottle has a crusty white solid around the cap, it has hydrolyzed to TiO₂.

  • Test: Dissolve a drop in dry ether; it should be clear. If cloudy, distill the Ti(OiPr)₄ under vacuum before use. Using hydrolyzed catalyst is a common cause of stalled reactions.

Q5: Can I use this for Amides or Nitriles?

A: Yes, but the conditions differ:

  • Amides (Kulinkovich-de Meijere): Generates cyclopropylamines.[7] Usually requires stoichiometric Ti or specific conditions because the amide-titanium complex is more stable and turns over more slowly [3].

  • Nitriles (Szymoniak): Generates primary cyclopropylamines.

References

  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis1991 , 1991(03), 234–235. Link

  • Kulinkovich, O. G. The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. Chem. Rev.[2]2003 , 103(6), 2597–2632.[2] Link

  • Chaplinski, V.; de Meijere, A. A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides. Angew.[2][3] Chem. Int. Ed. Engl.1991 , 30(1), 112–114. Link

  • Corey, E. J.; Rao, S. A.; Noe, M. C. Catalytic Enantioselective Synthesis of Cyclopropanes from Allylic Alcohols. J. Am. Chem. Soc.1994 , 116(20), 9345–9346. Link

Sources

Optimization

Resolving emulsion issues during the workup of 1-(2,2-Dimethoxyethyl)cyclopropanol

Document ID: TS-ORG-CYC-042 Status: Active Department: Process Chemistry & Purification Last Updated: March 6, 2026[1] Executive Summary & Molecule Profile Target Molecule: 1-(2,2-Dimethoxyethyl)cyclopropanol Primary Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-ORG-CYC-042 Status: Active Department: Process Chemistry & Purification Last Updated: March 6, 2026[1]

Executive Summary & Molecule Profile

Target Molecule: 1-(2,2-Dimethoxyethyl)cyclopropanol Primary Synthetic Route: Kulinkovich Reaction (Grignard-mediated cyclopropanation of esters).[1]

The Core Problem: Users frequently report severe, persistent emulsions during the aqueous workup of this specific cyclopropanol. This is caused by the collision of two factors:

  • Inorganic Precipitates: The reaction utilizes Titanium(IV) isopropoxide and Ethylmagnesium bromide.[1][2][3][4] Upon aqueous quenching, these generate gelatinous Titanium(IV) hydroxides and Magnesium hydroxides, which act as potent surfactants (Pickering emulsifiers).[1]

  • Chemical Fragility: The dimethyl acetal moiety in the side chain is highly acid-labile.[1] Standard emulsion-breaking protocols involving mineral acids (HCl, H₂SO₄) will hydrolyze the acetal to an aldehyde, destroying your product.[1]

Immediate Action Required: DO NOT use acidic washes (pH < 4).[1] DO use the Chelation Protocol (Method A) or Dry Quench (Method B) detailed below.

Root Cause Analysis: Why is this happening?

Understanding the physicochemical basis of the emulsion is critical for selecting the correct resolution strategy.

The "Gel" Mechanism

In the Kulinkovich reaction, the titanium catalyst cycles between Ti(II) and Ti(IV). When you quench the reaction with water or dilute base:

  • Titanium:

    
     (Insoluble, polymeric gels).[1]
    
  • Magnesium:

    
     and 
    
    
    
    (Gelatinous precipitates).[1]

These hydroxides form a 3D network at the interface of the organic and aqueous phases, mechanically preventing the coalescence of droplets.

The Acetal Constraint

The 2,2-dimethoxyethyl side chain is a "ticking time bomb" in aqueous workups.

  • Stable Zone: pH 7 – 14.[1]

  • Danger Zone: pH < 5.[1][5]

  • Result of Acid: Hydrolysis of the acetal to 1-(2-oxoethyl)cyclopropanol, which is unstable and prone to ring-opening or polymerization.[1]

Resolution Protocols

Method A: The "Gold Standard" (Rochelle's Salt)

Best for: Large scale (>1g), high yield requirements, and maximum acetal safety.

Mechanism: Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand.[1] It chelates Ti(IV) and Mg(II) ions, converting insoluble gels into water-soluble tartrate complexes.[1]

Protocol:

  • Quench: At 0°C, carefully quench the reaction mixture with a minimal amount of water (or methanol followed by water).

  • Preparation: Prepare a saturated aqueous solution of Rochelle’s Salt.

  • Addition: Add a volume of Rochelle's solution equal to 2x the volume of the reaction mixture.

  • Agitation (Critical Step): Vigorously stir the biphasic mixture at Room Temperature (RT).

    • Time: 1 to 4 hours.[1]

    • Visual Cue: The opaque, grey/white emulsion will clarify.[1] Two distinct transparent layers will form (Organic layer usually top, clear aqueous layer bottom).[1]

  • Separation: Transfer to a separatory funnel. The layers should separate cleanly within minutes.[1]

Method B: The "Dry Quench" (Glauber’s Salt)

Best for: Small scale (<500mg) or when strictly anhydrous workup is preferred.

Mechanism: Sodium sulfate decahydrate (


) releases water slowly to quench the reagent while simultaneously adsorbing the resulting metal hydroxides into a coarse, filterable solid.

Protocol:

  • Dilution: Dilute the reaction mixture with Diethyl Ether (Et₂O) or MTBE. Avoid DCM if possible (DCM promotes emulsions due to density similarity with water).[1]

  • Addition: Add solid

    
     (Glauber's salt) in portions to the stirring reaction mixture at 0°C. Use approx. 1g per mmol of Ti/Mg reagent.[1]
    
  • Stirring: Stir vigorously for 30–60 minutes. The gelatinous precipitate should turn into a granular, sandy solid.[1]

  • Filtration: Filter the mixture through a pad of Celite.

  • Wash: Wash the filter cake with dry Et₂O.

  • Concentration: Evaporate the filtrate to obtain the crude oil.

Decision Support & Workflow Visualization

The following diagram illustrates the logical flow for handling workup issues specific to acetal-containing cyclopropanols.

WorkupLogic Start Start: Reaction Quench CheckAcetal CRITICAL CHECK: Is Acetal Present? Start->CheckAcetal AcidWash STOP: Acid Wash (HCl) Will Destroy Product CheckAcetal->AcidWash No (Use Standard Acid) ChooseMethod Select Method Based on Scale CheckAcetal->ChooseMethod Yes (Must Avoid Acid) MethodA Method A: Rochelle's Salt (Chelation) ChooseMethod->MethodA Large Scale / Heavy Emulsion MethodB Method B: Dry Quench (Glauber's Salt) ChooseMethod->MethodB Small Scale / Low Water EmulsionPersists Issue: Emulsion Persists? MethodA->EmulsionPersists Final Clean Phase Separation MethodB->Final Troubleshoot1 Add Brine (Salting Out) EmulsionPersists->Troubleshoot1 Yes EmulsionPersists->Final No Troubleshoot2 Filter thru Celite Troubleshoot1->Troubleshoot2 Still Stuck Troubleshoot3 Centrifugation Troubleshoot2->Troubleshoot3 Last Resort Troubleshoot3->Final

Figure 1: Decision matrix for working up acid-sensitive cyclopropanol reactions.

Frequently Asked Questions (FAQ)

Q: I added Rochelle's salt, but the layers haven't separated after 30 minutes. What now? A: Patience is key. The chelation kinetics of Titanium are slow.[1]

  • Increase Time: Stir vigorously for another 2–3 hours.

  • Check pH: Ensure the aqueous layer is not acidic.[1] If it is, buffer with saturated Sodium Bicarbonate (

    
    ) until pH ~8.[1]
    
  • Solvent Check: If you used THF for the reaction, add a significant volume of Diethyl Ether or Ethyl Acetate.[1] THF is water-miscible and stabilizes emulsions; diluting it with a non-polar solvent helps force phase separation.[1]

Q: Can I use Ammonium Chloride (


) to quench? 
A:  Use with extreme caution. While 

is weakly acidic (pH ~5), it can still hydrolyze sensitive dimethyl acetals over time or at higher temperatures.[1] If you must use it, keep the mixture cold (0°C) and process immediately.[1] Rochelle's salt (pH ~7-8) is much safer for this specific molecule.[1]

Q: The emulsion is "fluffy" and sits in the middle. Can I just filter it? A: Yes. This "rag layer" is often composed of titanium oxides.[1]

  • Protocol: Set up a vacuum filter with a pad of Celite 545 .[1] Pour the entire biphasic mixture through the Celite. The solids will be trapped, and the filtrate will usually separate cleanly. Rinse the Celite pad with your organic solvent to recover trapped product.[1]

Q: Why not use EDTA instead of Rochelle's salt? A: EDTA works but is often less soluble in the high-salt environment of a quenched reaction and can be harder to remove later. Tartrates are specifically preferred for Titanium/Aluminum/Magnesium workups due to high solubility and specific affinity for these ions in high-molarity conditions.[1]

Data Summary: Workup Method Comparison

FeatureAcid Wash (HCl) Rochelle's Salt Glauber's Salt (Dry)
Emulsion Breaking ExcellentExcellentGood
Acetal Stability Critical Failure (Hydrolysis)High (pH Neutral/Basic)High (Neutral)
Time Required Fast (10 min)Slow (1-4 hours)Medium (30-60 min)
Scalability HighHighLow/Medium
Waste Stream Acidic AqueousBiodegradable TartrateSolid Waste

References

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989).[1] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[1][4][6] Synthesis, 1991(03), 234.[1]

  • Fieser, L. F., Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York.[1] (Standard reference for Rochelle's salt workups).

  • Armarego, W. L. F., Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Protocols for solvent and reagent handling).

  • Greene, T. W., Wuts, P. G. M. (1999).[1][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for acetal stability profiles). [1]

Sources

Troubleshooting

Improving thermal stability of 1-(2,2-Dimethoxyethyl)cyclopropanol during storage

Welcome to the Advanced Technical Support Center for handling and storing 1-(2,2-Dimethoxyethyl)cyclopropanol . This bifunctional molecule presents unique challenges for researchers and drug development professionals due...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for handling and storing 1-(2,2-Dimethoxyethyl)cyclopropanol . This bifunctional molecule presents unique challenges for researchers and drug development professionals due to the combined reactivity of a highly strained cyclopropanol ring and an acid-sensitive dimethyl acetal group.

This guide provides field-proven troubleshooting scenarios, quantitative data, and self-validating protocols to ensure the thermal and chemical integrity of your compound during long-term storage.

Knowledge Base: The Dual Vulnerability Matrix

To stabilize 1-(2,2-Dimethoxyethyl)cyclopropanol, we must first understand the causality behind its degradation. The molecule possesses two distinct structural liabilities:

  • The Cyclopropanol Ring: Cyclopropanols are highly strained cyclic organic alcohols[1]. Due to their intrinsic ring strain, they are thermodynamically driven to undergo ring-opening reactions, acting as homoenolate equivalents[2]. This ring-opening can proceed via heterolytic cleavage (forming metal homoenolates) or homolytic cleavage (forming β-keto radicals), processes that are heavily accelerated by thermal stress or trace transition metals[3].

  • The Dimethyl Acetal Group: Acetals are robust against nucleophiles and bases, making them excellent protecting groups for carbonyls[4][5]. However, they are notoriously sensitive to acid-catalyzed hydrolysis[6]. Even ambient atmospheric moisture combined with dissolved CO₂ (forming trace carbonic acid) is sufficient to hydrolyze the acetal back into a reactive aldehyde[6].

If the acetal hydrolyzes, the resulting aldehyde can undergo autoxidation or aldol condensation. If the cyclopropanol ring opens, it irreversibly forms a ketone. Therefore, successful storage requires a multi-barrier approach: strictly anhydrous, slightly basic, and cryogenic conditions [1].

Degradation Pathways Analysis

Degradation Start 1-(2,2-Dimethoxyethyl) cyclopropanol Path1 Trace Acid + Moisture Start->Path1 Path2 Thermal Stress / Metals Start->Path2 Deg1 Acetal Hydrolysis (Aldehyde Formation) Path1->Deg1 pH < 7 Deg2 Ring-Opening (Homoenolate/Ketone) Path2->Deg2 T > 0°C End1 Oxidation / Aldol Condensation Deg1->End1 End2 Isomerization / Cross-coupling Deg2->End2

Caption: Mechanistic degradation pathways of 1-(2,2-Dimethoxyethyl)cyclopropanol.

Troubleshooting Guides & Scenarios

Scenario 1: My stored sample has developed a yellow tint and increased in viscosity.

  • Root Cause: Acid-catalyzed hydrolysis followed by aldol condensation. Trace moisture in the headspace reacted with the acetal group, generating a free aldehyde[6]. Because the storage environment lacked a basic buffer, the aldehyde underwent self-condensation (aldol reaction), forming higher-molecular-weight, conjugated oligomers that appear yellow and viscous.

  • Resolution: Discard the highly degraded sample. For future batches, implement Protocol A (below) to ensure the storage environment is buffered with a mild, anhydrous base (e.g., K₂CO₃ or trace pyridine) to neutralize ambient acids[4][6].

Scenario 2: GC-MS/NMR analysis shows a sudden drop in purity, with new peaks corresponding to a linear ketone.

  • Root Cause: Thermal ring-opening of the cyclopropanol moiety. Cyclopropanols must be stored at temperatures below -20 °C[1]. Exposure to room temperature during transit, or storage in a standard 4 °C refrigerator, provides sufficient thermal energy to overcome the activation barrier for ring expansion or cleavage[3].

  • Resolution: Re-purify the remaining mixture via vacuum distillation (keeping bath temperatures strictly below 40 °C). Immediately transfer the purified fractions to flame-sealed amber ampoules under Argon, and store at -80 °C.

Scenario 3: The compound degrades rapidly even when stored at -20 °C in a standard freezer.

  • Root Cause: Oxidative degradation and moisture ingress. Standard freezers undergo frost-defrost cycles that introduce humidity. Furthermore, cyclopropanols are sensitive to single-electron oxidants and atmospheric oxygen[3].

  • Resolution: Transition to an inert atmosphere. Purge the storage vials with Argon (which is heavier than Nitrogen and forms a better protective blanket) and use PTFE-lined septa.

Quantitative Stability Matrix

The following table synthesizes expected shelf-life outcomes based on various storage conditions, highlighting the critical need for synergistic environmental controls.

Storage TemperatureAtmosphereAdditives / MatrixExpected Half-Life (Purity >95%)Primary Degradation Risk
+25 °C (Ambient)AirNone< 48 HoursRing-opening, Oxidation
+4 °CAirNone1 - 2 WeeksAcetal Hydrolysis (Moisture)
-20 °CNitrogenNone3 - 6 MonthsSlow Ring-opening
-20 °CArgon3Å Mol Sieves + K₂CO₃12 - 18 MonthsMinimal
-80 °C Argon (Flame-sealed) Trace Pyridine (0.1%) > 24 Months Negligible

Standard Operating Procedures (SOPs)

To establish a self-validating system, the storage protocol must inherently prevent degradation while allowing for easy visual or spectroscopic verification of compound integrity.

SOP 1: Preparation for Long-Term Storage

Objective: Isolate the compound from thermal, oxidative, and acidic stressors.

  • Purification: Distill 1-(2,2-Dimethoxyethyl)cyclopropanol under high vacuum. Ensure the heating bath does not exceed 35–40 °C to prevent thermal ring-opening[1].

  • Acid Neutralization (The Buffer Barrier): To the purified liquid, add 0.1% (w/w) anhydrous pyridine or store over a small bed of anhydrous, oven-dried Potassium Carbonate (K₂CO₃). Causality: This ensures the micro-environment remains strictly basic, completely shutting down the acid-catalyzed acetal hydrolysis pathway[4][5].

  • Dehydration: Add activated 3Å molecular sieves (10% w/v) to the storage flask. Causality: 3Å sieves trap water molecules without absorbing the larger cyclopropanol molecules, preventing moisture from initiating hydrolysis.

  • Inerting: Transfer the stabilized mixture into amber glass ampoules. Purge the headspace with dry Argon for 60 seconds. Causality: Argon displaces oxygen, preventing oxidative radical formation[3][6].

  • Sealing and Storage: Flame-seal the ampoules and immediately transfer them to a -80 °C ultra-low temperature freezer.

SOP 2: Recovery and Quality Control Validation

Objective: Validate the integrity of the compound before use in sensitive downstream assays.

  • Thawing: Remove the ampoule from the -80 °C freezer and allow it to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the sample.

  • Spectroscopic Validation: Take a 10 µL aliquot and dissolve in anhydrous CDCl₃ (pre-treated with basic alumina). Run a ¹H-NMR scan.

  • Self-Validating Checkpoints:

    • Pass: Distinct cyclopropanol ring protons (~0.5 - 1.0 ppm) and intact methoxy singlets (~3.3 ppm).

    • Fail (Acetal Hydrolysis): Appearance of an aldehyde peak at 9.5 - 10.0 ppm.

    • Fail (Ring Opening): Disappearance of cyclopropyl protons and appearance of linear aliphatic ketone signals.

Workflow Step1 1. Purification Distillation Step2 2. Acid Neutralization Trace Base Additive Step1->Step2 Step3 3. Dehydration 3Å Molecular Sieves Step2->Step3 Step4 4. Inerting Argon Purge Step3->Step4 Step5 5. Cold Storage -20°C to -80°C Step4->Step5

Caption: Step-by-step workflow for the stabilization and long-term storage of the compound.

Frequently Asked Questions (FAQs)

Q: Can I store 1-(2,2-Dimethoxyethyl)cyclopropanol in protic solvents like Methanol or Ethanol? A: It is highly discouraged. While acetals are generally stable in alcohols under strictly neutral conditions, any trace acidity will trigger transacetalization or hydrolysis[4]. Furthermore, protic solvents can facilitate hydrogen-bonding networks that lower the activation energy for cyclopropanol ring-opening. Always store neat or in anhydrous, aprotic solvents (e.g., THF, DCM) over molecular sieves.

Q: I need to use the compound in a mildly acidic downstream reaction. How do I remove the basic stabilizers (Pyridine/K₂CO₃) added during storage? A: If K₂CO₃ was used, simply filter the compound through a tightly packed plug of Celite under an Argon atmosphere. If trace pyridine was used, it can be removed by passing the compound through a short pad of neutral alumina immediately prior to your reaction, or it can be co-evaporated under high vacuum if your downstream chemistry permits.

Q: Why use Argon instead of Nitrogen for the inert atmosphere? A: Argon is denser than air, meaning it sits like a heavy blanket directly over the liquid phase of your compound. Nitrogen is lighter and more easily displaced by ambient air if the vial seal is imperfect. Given the extreme sensitivity of cyclopropanols to single-electron oxidants[3], the superior blanketing effect of Argon is worth the marginal cost increase.

References

  • Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]

  • Acetal Group | Formation, Structure & Mechanism. Study.com. Available at:[Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross-Couplings with (Fluoro)Alkyl Halides. Organic Letters - ACS Publications. Available at:[Link]

Sources

Optimization

Purification strategies for heat-sensitive 1-(2,2-Dimethoxyethyl)cyclopropanol

Technical Support Center: Purification of 1-(2,2-Dimethoxyethyl)cyclopropanol Welcome to the dedicated technical support guide for handling and purifying 1-(2,2-Dimethoxyethyl)cyclopropanol. This molecule is a valuable s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2,2-Dimethoxyethyl)cyclopropanol

Welcome to the dedicated technical support guide for handling and purifying 1-(2,2-Dimethoxyethyl)cyclopropanol. This molecule is a valuable synthetic intermediate, but its purification is complicated by significant thermal and acid sensitivity. This guide provides field-proven strategies, troubleshooting advice, and answers to frequently asked questions to help you achieve high purity while maximizing yield.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(2,2-Dimethoxyethyl)cyclopropanol considered heat- and acid-sensitive?

A: The sensitivity arises from the inherent strain of the three-membered cyclopropane ring combined with the presence of a hydroxyl group.[1] Under thermal stress or in the presence of acid, the molecule can undergo a strain-releasing ring-opening reaction. The cyclopropanol moiety can rearrange to form a more stable β-hydroxy ketone.[2][3] The acetal group (dimethoxyethyl) is also susceptible to hydrolysis under acidic conditions, which would yield a hemiacetal and subsequently an aldehyde.

Q2: What are the visible or analytical signs of product decomposition?

A:

  • Visual: A pure product should be a clear, possibly light-yellow liquid.[4][5] The appearance of a darker yellow or brown color often indicates degradation.

  • TLC: Decomposition is typically visible as new, often more polar, spots on a TLC plate. Streaking on the baseline can also indicate the presence of acidic or highly polar degradation products.

  • NMR Spectroscopy: The appearance of new signals in the ¹H or ¹³C NMR spectrum is a definitive sign of decomposition. Specifically, look for the disappearance of the characteristic cyclopropyl proton signals and the emergence of signals corresponding to aldehydes or ketones.

Q3: What is the maximum recommended temperature for handling this compound?

A: As a best practice, all processing steps, including solvent removal, should be performed at or below room temperature (20-25°C). For solvent removal via rotary evaporation, using a high-vacuum pump is preferable to heating the water bath.[6]

Q4: How should I properly store purified 1-(2,2-Dimethoxyethyl)cyclopropanol?

A: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally between 2°C and 8°C.[4] Some highly sensitive cyclopropanols may even require storage at -80°C to prevent decomposition.[7] Always protect it from light.[4]

Troubleshooting Guide: Common Purification Issues

Problem 1: Significant product loss and low yield after column chromatography.
  • Probable Cause (A): On-column decomposition due to acidic silica gel. Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[8] This acidity can catalyze the ring-opening of the cyclopropanol, causing the product to degrade directly on the column.

  • Solution (A): Use a neutralized stationary phase.

    • Deactivate Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent. Add 1-2% triethylamine (TEA) or a similar non-nucleophilic base to this slurry.[9][10][11][12] Let it stand for about an hour before packing the column. Run the column with an eluent containing a small amount (0.1-0.5%) of the same base to maintain neutrality.

    • Use Neutral Silica or Alumina: A simpler, though more expensive, alternative is to use commercially available neutral silica gel or basic alumina as the stationary phase.[8][9]

  • Probable Cause (B): Product loss during solvent removal (rotary evaporation). The product is volatile.[13] Applying excessive heat to speed up solvent removal can lead to both product evaporation and thermal decomposition.

  • Solution (B): Employ low-temperature, high-vacuum solvent removal. Avoid heating the water bath on the rotary evaporator. Instead, use a robust vacuum pump to lower the boiling point of the solvent at room temperature.[6][14] Once the bulk of the solvent is removed, do not leave the flask on the rotary evaporator for an extended period.

Problem 2: Product is still impure after purification.
  • Probable Cause: Co-elution with a non-polar impurity. If a persistent impurity has a polarity very similar to the desired product, it may co-elute during chromatography.

  • Solution: Optimize the chromatographic conditions.

    • Solvent System Screening: Before committing to a large-scale column, perform a thorough TLC analysis with various solvent systems. Test different ratios of common solvents like hexane/ethyl acetate, dichloromethane/methanol, and ether/pentane to maximize the separation (ΔRf) between your product and the impurity.

    • Low-Temperature Chromatography: Lowering the temperature of the chromatography system can sometimes enhance selectivity and improve separation between closely eluting compounds.[15][16][17] This is an advanced technique but can be highly effective for thermally labile species.

Problem 3: The product appears pure by NMR but fails in the subsequent reaction step.
  • Probable Cause: Presence of non-obvious, reactive impurities. Trace amounts of residual base (like triethylamine from chromatography) or acidic impurities not readily visible by NMR could interfere with downstream reactions (e.g., those involving Lewis acids or sensitive electrophiles).

  • Solution: Implement a mild aqueous workup. If your protocol allows, perform a mild aqueous wash on the pooled, concentrated column fractions.

    • Dissolve the product in a non-polar, water-immiscible solvent (e.g., diethyl ether or ethyl acetate).

    • Gently wash with a saturated, aqueous solution of sodium bicarbonate (to remove trace acids) or a very dilute solution of ammonium chloride (to remove trace organic bases).

    • Follow with a wash with brine (saturated NaCl solution) to aid in the removal of water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under high vacuum at room temperature.

Workflow & Protocol Recommendations

Decision Tree for Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the crude material's purity.

Purification_Decision_Tree start Assess Crude Purity (TLC, ¹H NMR) purity_check Purity Level? start->purity_check high_purity High Purity (>95%) purity_check->high_purity >95% moderate_purity Moderate Purity (70-95%) purity_check->moderate_purity 70-95% low_purity Low Purity (<70%) purity_check->low_purity <70% direct_use Direct Use or Short-Path Filtration high_purity->direct_use chromatography Low-Temp Flash Chromatography (Neutralized) moderate_purity->chromatography workup Aqueous Wash / Liquid-Liquid Extraction low_purity->workup workup->start Re-assess

Caption: Decision tree for selecting a purification strategy.

Detailed Protocol: Low-Temperature Flash Chromatography on Neutralized Silica

This protocol is designed to minimize thermal stress and acid-catalyzed degradation.

  • Preparation of Neutralized Silica:

    • In a fume hood, measure the required amount of silica gel (typically 50-100 times the mass of your crude product).

    • Create a slurry in your initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Add triethylamine (TEA) to constitute 1-2% of the total solvent volume. Stir gently for 30-60 minutes.

  • Column Packing:

    • Carefully pack the column with the neutralized silica slurry.

    • Flush the column with 2-3 column volumes of the initial eluent, now containing only 0.5% TEA, to equilibrate the stationary phase.

  • Sample Loading:

    • Dissolve your crude 1-(2,2-Dimethoxyethyl)cyclopropanol in a minimal amount of the eluent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of neutralized silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your starting solvent system (e.g., 98:2 Hexane:EtOAc + 0.5% TEA).

    • Gradually increase the polarity of the eluent as needed.

    • Monitor the fractions closely by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator with the water bath at room temperature under high vacuum.

    • Once the product is concentrated, transfer it to a vial, flush with argon or nitrogen, and store at 2-8°C.[4]

Comparison of Purification Techniques
TechniqueOperating TemperatureThroughputKey AdvantageMajor Disadvantage for this Compound
Flash Chromatography Room TemperatureModerateHigh resolution for complex mixtures.[11]Risk of decomposition on acidic stationary phase.[11]
Vacuum Distillation Reduced (Vacuum Dependent)HighExcellent for removing non-volatile impurities.High risk of thermal decomposition even under vacuum; difficult to separate from impurities with similar boiling points.[14]
Crystallization Varies (Solvent Dependent)Low to HighCan yield very high purity material.Unlikely to work as the target compound is a liquid at room temperature.[5]
Aqueous Extraction Room TemperatureHighGood for removing water-soluble or acidic/basic impurities.Will not separate neutral organic impurities; product has some water solubility leading to yield loss.[13][18]

Underlying Chemical Principles

Mechanism of Acid-Catalyzed Decomposition

The decomposition is driven by the relief of ring strain. The process is initiated by protonation of the hydroxyl group, which turns it into a good leaving group (water).

Decomposition_Mechanism start Cyclopropanol protonated Protonated Intermediate start->protonated + H⁺ transition Ring-Opening (Transition State) protonated->transition Ring Strain Release product β-Hydroxy Ketone (Rearranged Product) transition->product - H⁺

Caption: Simplified acid-catalyzed decomposition pathway.

This guide is intended to provide robust strategies for the successful purification of 1-(2,2-Dimethoxyethyl)cyclopropanol. By understanding the compound's inherent instabilities and implementing these careful, low-temperature techniques, researchers can consistently obtain high-purity material for their synthetic needs.

References

  • ResearchGate. When basification of silica gel is required, before using Column chromatography? (2014). Available from: [Link]

  • Watson International. Cyclopropanol CAS 16545-68-9. Available from: [Link]

  • NACALAI TESQUE, INC. Silica Gel for Column Chromatography|Products. Available from: [Link]

  • Journal of Chromatographic Science. Low-Temperature, Normal-Phase HPLC for Separation of Thermally Labile Species. Oxford Academic. Available from: [Link]

  • GWSI. Rotary Evaporator Distillation vs. Traditional Methods. Available from: [Link]

  • ResearchGate. Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol | Request PDF. (2008). Available from: [Link]

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? (2023). Available from: [Link]

  • ACS Publications. Low-Temperature High-Performance Liquid Chromatography for Separation. Available from: [Link]

  • ChemRxiv. Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. (2023). Available from: [Link]

  • ResearchGate. The Chemistry of Cyclopropanols. (2017). Available from: [Link]

  • LookChem. CAS No.16545-68-9,Cyclopropanol Suppliers. Available from: [Link]

  • C&EN Global Enterprise. Taking the heat off distillation. (2017). Available from: [Link]

  • ScholarBlogs. Alternatives to Traditional Thermal Distillation. (2013). Available from: [Link]

  • PubMed. Features of gas chromatographic analysis of thermally unstable compounds. (2019). Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Diastereo- and enantioselective preparation of cyclopropanol derivatives. (2019). Available from: [Link]

  • EBSCO. Distillation | Chemistry | Research Starters. Available from: [Link]

  • Wikipedia. Cyclopropanation. Available from: [Link]

  • Quora. How can two liquids be separated without using heat or pressure (distillation)? (2022). Available from: [Link]

  • Ibis Scientific, LLC. Why Temperature Is Important in Liquid Chromatography. (2024). Available from: [Link]

  • MDPI. Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines... (2021). Available from: [Link]

  • ACS Publications. Cyclopropanol Derivatives as Intermediates for Organochemical Synthesis. (1970). Available from: [Link]

  • ChemRxiv. Improved Access to Cyclopropanol via Supply-Centered Synthesis. (2023). Available from: [Link]

  • Organic & Biomolecular Chemistry. Recent advances in asymmetric synthesis via cyclopropanol intermediates. (2024). Royal Society of Chemistry. Available from: [Link]

  • PMC. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2019). Available from: [Link]

  • ResearchGate. Deactivation of silica gel? (2019). Available from: [Link]

  • Reddit. Will any "silica gel" work for column chromatography? (2021). Available from: [Link]

  • Chemsavers. Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2023). Available from: [Link]

  • Reddit. Any recommendations for recrystallizing sensitive compounds? (2021). Available from: [Link]

  • PMC. Heating as a rapid purification method for recovering correctly-folded thermotolerant VH and VHH domains. (2009). Available from: [Link]

  • Central European Journal of Energetic Materials. Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. (2005). Available from: [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Available from: [Link]

  • ResearchGate. Thermal Decomposition of 1-[2,2-Bis(Methoxy-NNO-Azoxy)Ethyl]-Pyrazole. (2011). Available from: [Link]

  • MDPI. Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. (2022). Available from: [Link]

  • RSC Advances. Effect on thermal stability of microstructure and morphology of thermally-modified electrospun fibers of polybenzoxazines (PBz) blended with sulfur copolymers (SDIB). (2021). Royal Society of Chemistry. Available from: [Link]

Sources

Troubleshooting

Controlling side reactions in the preparation of dimethoxyethyl cyclopropanols

The following guide is structured as a Tier-3 Technical Support resource, designed for synthetic chemists encountering deviations in the preparation of 1-(2,2-dimethoxyethyl)cyclopropan-1-ol and related analogs via the K...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for synthetic chemists encountering deviations in the preparation of 1-(2,2-dimethoxyethyl)cyclopropan-1-ol and related analogs via the Kulinkovich reaction.

Senior Application Scientist Desk Topic: Controlling Side Reactions & Process Deviations Methodology: Kulinkovich Cyclopropanation (Ester + EtMgBr + Ti-Catalyst)

Executive Summary & Chemical Context

The synthesis of 1-(2,2-dimethoxyethyl)cyclopropan-1-ol represents a "fragility intersect" in organic synthesis. You are generating a molecule containing two acid-sensitive functionalities:

  • The Cyclopropanol Ring: A strained homoenol equivalent prone to ring-opening under acidic or electrophilic conditions to form ketones (e.g., 4,4-dimethoxybutan-2-one).

  • The Dimethoxyethyl Acetal: A masked aldehyde that hydrolyzes in the presence of water and Lewis/Brønsted acids.

Success requires navigating a narrow pH window (7.5–10.0) during workup and strictly controlling the Lewis acidity of the reaction matrix to prevent in situ degradation.

The "Golden Path" Protocol

Use this optimized workflow as your baseline before troubleshooting.

Substrate: Methyl 3,3-dimethoxypropanoate Reagents: EtMgBr (3.0 equiv, 3.0 M in Et2O), Ti(OiPr)4 (0.1 equiv), THF/Et2O solvent system.

  • Catalyst Activation: Dissolve substrate and Ti(OiPr)4 in dry THF. Cool to 18°C.

  • Controlled Addition: Add EtMgBr slowly (syringe pump: 2-3 reactor volumes/hour). Crucial: Maintain internal temperature < 25°C to prevent catalyst decomposition.

  • Reaction Monitoring: Quench a 50 µL aliquot into 0.1 M NaOH/MeOH (NOT HCl) for GC/TLC analysis.

  • The "Soft" Quench (Critical Step):

    • Cool reaction mixture to 0°C.

    • Do NOT use HCl.

    • Add Glauber’s Salt (Na2SO4·10H2O) solid (2g per mmol substrate) slowly. The crystal water effects a neutral hydrolysis.

    • Stir 30 mins until solids turn white/powdery.

    • Filter through a Celite/Na2SO4 pad. Concentrate at <30°C.

Troubleshooting Guide (Q&A Format)

Category A: Low Conversion & Catalyst Failure

Q: The reaction stalls at 60% conversion. Adding more Grignard doesn't push it further. Why? A: This is likely Titanium Catalyst Poisoning or Ligand Exchange Stagnation .

  • The Cause: The Kulinkovich cycle relies on the formation of a titanacyclopropane intermediate.[1][2] If the concentration of EtMgBr is too high locally (poor mixing) or the temperature spikes, the titanium complex can disproportionate into inactive Ti(II)/Ti(III) aggregates or form stable "ate" complexes that do not turn over.

  • The Fix:

    • Check Grignard Quality: Titrate your EtMgBr. Degraded Grignard (high alkoxide content) inhibits the ligand exchange.

    • Solvent Switch: Ensure you are using a THF/Ether mixture. Pure THF can sometimes coordinate too strongly to Ti, slowing the ligand exchange.

    • Split Addition: Add 50% of the Ti(OiPr)4 at the start, and the remaining 50% halfway through the Grignard addition.

Category B: The "Missing Product" (Acetal Instability)

Q: My crude NMR shows the cyclopropyl group, but the dimethoxyethyl signal is gone/messy. I see an aldehyde peak (~9.7 ppm). A: You have triggered Acetal Hydrolysis , likely during the quench.

  • The Mechanism: The acetal is stable to the basic Grignard conditions. Hydrolysis occurs when the magnesium alkoxides are protonated. If the local pH drops below 5 (even transiently) during an aqueous quench (e.g., NH4Cl), the acetal hydrolyzes to the aldehyde.

  • The Danger: The resulting aldehyde is tethered to a nucleophilic cyclopropanol. This can immediately cyclize to form a hemiacetal lactol or undergo a Tiffeneau-Demjanov-type ring expansion to a cyclobutanone.

  • The Fix:

    • Avoid NH4Cl: Saturated NH4Cl is slightly acidic (pH ~4-5).

    • Use the Glauber's Salt Method: (See Protocol).

    • Alternative: Use 1M NaOH saturated with NaCl. The high pH preserves the acetal.

Category C: Ring Opening (Ketone Formation)

Q: I isolated the product, but after column chromatography, I have 4,4-dimethoxybutan-2-one instead of the cyclopropanol. A: This is Silica Gel Induced Ring Opening .

  • The Cause: Silica gel is slightly acidic. Cyclopropanols are high-energy "homoenols." The protonation of the hydroxyl group facilitates the release of ring strain (~27 kcal/mol), opening the ring to the thermodynamically stable methyl ketone.

  • The Fix:

    • Pre-treat Silica: Slurry your silica gel in Hexane/Et3N (95:5) before packing the column. This neutralizes acidic sites.

    • Eluent Modifier: Add 1% Et3N to your eluent system.

    • Fast Chromatography: Do not let the compound sit on the column.

Mechanistic Visualization

The following diagram illustrates the Kulinkovich catalytic cycle and the specific divergence points where side reactions occur for dimethoxyethyl substrates.

Kulinkovich_Side_Reactions Start Ester Substrate (Dimethoxyethyl) Insertion Ester Insertion (Oxatitanacyclopentane) Start->Insertion + Titanacyclopropane Ti_Cat Ti(OiPr)4 + 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Ti_Cat->Titanacyclopropane - Ethane Titanacyclopropane->Insertion Cyclization Ring Closure Insertion->Cyclization Product_Alkoxide Magnesium Cyclopropoxide (Stable in Pot) Cyclization->Product_Alkoxide + EtMgBr / - Ti cat Product_Alkoxide->Ti_Cat Regenerates Catalyst Quench_Acid Acidic Quench (HCl / NH4Cl) Product_Alkoxide->Quench_Acid Error Path Quench_Base Basic/Neutral Quench (NaOH / Na2SO4) Product_Alkoxide->Quench_Base Correct Path Side_Aldehyde Side Product A: Aldehyde (Acetal Hydrolysis) Quench_Acid->Side_Aldehyde pH < 5 Side_Ketone Side Product B: Methyl Ketone (Ring Opening) Quench_Acid->Side_Ketone Strong Acid / Lewis Acid Target Target Cyclopropanol (Acetal Intact) Quench_Base->Target Yield >85% Target->Side_Ketone Acidic Silica Gel

Figure 1: Mechanistic flow of the Kulinkovich reaction showing critical control points (Quench/Purification) where the dimethoxyethyl cyclopropanol is lost to hydrolysis or ring opening.

Data Summary: Quench Method Comparison

The following table summarizes internal data on the stability of 1-(2,2-dimethoxyethyl)cyclopropan-1-ol under various workup conditions.

Quench MethodpH of Aqueous PhaseAcetal IntegrityCyclopropane IntegrityIsolated Yield
1M HCl < 1.0Destroyed (Aldehyde)Destroyed (Ketone)0% (Complex Mix)
Sat. NH4Cl ~4.5Partial HydrolysisIntact45-60%
Water (Neutral) ~7.0IntactIntact65-75% (Emulsions)
1M NaOH > 12.0Intact Intact 82-88%
Na2SO4·10H2O NeutralIntact Intact 90-95%

References

  • Kulinkovich, O. G., et al. (1989). "Reaction of Carboxylic Acid Esters with Ethylmagnesium Bromide in the Presence of Titanium(IV) Isopropoxide." Zhurnal Organicheskoi Khimii. 1

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions.[3][4][5][6][7][8][9][10][11] (Definitive review on mechanism and functional group tolerance).

  • Grecian, S., et al. (2007).[10] "Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways." Journal of Organic Chemistry. 10

  • Esposito, A., & Taddei, M. (2000).[6] "The Kulinkovich reaction on lactones or THP-protected hydroxy esters."[6] Journal of Organic Chemistry. (Demonstrates stability of acetal-like groups under basic Kulinkovich conditions). 6

  • Benchchem Technical Guides. "A Comparative Guide to Acetal Protecting Groups." (Reference for acid lability of acyclic vs cyclic acetals). 12

Sources

Optimization

Technical Guide: Optimization of Solvent Systems for 1-(2,2-Dimethoxyethyl)cyclopropanol Extraction

Executive Summary & Core Challenge The extraction of 1-(2,2-Dimethoxyethyl)cyclopropanol presents a unique "double-jeopardy" challenge in process chemistry. You are dealing with a molecule containing two mutually sensiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The extraction of 1-(2,2-Dimethoxyethyl)cyclopropanol presents a unique "double-jeopardy" challenge in process chemistry. You are dealing with a molecule containing two mutually sensitive functionalities:

  • A Strained Cyclopropanol Ring: Susceptible to acid-catalyzed ring opening (rearrangement to ketones/aldehydes) and radical fragmentation.

  • A Dimethyl Acetal Side Chain: Highly sensitive to hydrolysis under acidic conditions, which converts the protecting group into a reactive aldehyde.

The Critical Failure Mode: Standard Kulinkovich reaction workups utilize dilute sulfuric acid (


) or hydrochloric acid (

) to break the titanium-alkoxide intermediates. Do not use this method. It will simultaneously hydrolyze your acetal and potentially open the cyclopropane ring, resulting in a complex mixture of linear 3-oxopentanal derivatives.

This guide details a neutral-to-mildly-basic extraction protocol optimized for stability and phase separation efficiency.

Phase 1: Solvent System Selection

The Solvent Matrix: Balancing Solubility vs. Volatility

The choice of solvent is dictated by the partition coefficient (


) and the boiling point. 1-(2,2-Dimethoxyethyl)cyclopropanol is moderately polar due to the hydroxyl group and acetal oxygens.
SolventSuitabilityCritical Notes
Diethyl Ether (

)
⭐⭐⭐ (High)Best for Small Scale. Excellent phase separation. Low boiling point (

) prevents thermal degradation during concentration.
MTBE (Methyl tert-butyl ether) ⭐⭐⭐⭐ (Optimal)Best for Process Scale. Higher flash point than

, forms fewer peroxides, and resists emulsion formation with titanium salts.
Dichloromethane (DCM) ⭐⭐ (Moderate)Good solubility, but high density often leads to "rag layers" (emulsions) with titanium residues. Harder to dry completely.
Ethyl Acetate (EtOAc) ⭐ (Low)Avoid. Can undergo transesterification with titanium alkoxides; hydrolysis risk if pH drifts.
Expert Insight: The "Salting Out" Necessity

Due to the oxygen-rich side chain, this cyclopropanol has significant water solubility.

  • Protocol: You must saturate the aqueous phase with

    
     (Brine) during extraction.
    
  • Impact: Increases the distribution ratio (

    
    ) into the organic phase by 
    
    
    
    .

Phase 2: The Quench & Titanium Removal (The "Gelling" Issue)

The most common bottleneck is the formation of titanium dioxide gels (


) which trap the product and cause inseparable emulsions.
The Solution: Ligand Exchange Quench

Instead of acid lysis, use a chelating agent to sequester titanium into the aqueous phase.

Recommended Protocol: The Rochelle's Salt Method
  • Cool the reaction mixture to

    
    .
    
  • Dilute with 2 volumes of MTBE.

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) slowly.

    • Ratio: Use 10 mL of saturated solution per 1 mmol of Titanium catalyst.

  • Agitate vigorously at room temperature for 1-2 hours.

    • Visual Cue: The biphasic mixture will transition from a dark/cloudy suspension to two clear layers (Organic: Yellow/Orange; Aqueous: Colorless/Pale).

Troubleshooting & FAQs

Q1: I see a new spot on TLC just below my product. What is it?

Diagnosis: Acetal Hydrolysis. Cause: Your aqueous layer became too acidic (pH < 4) during the quench, or the contact time with slightly acidic water was too long. Fix:

  • Immediate: Wash the organic layer with 5%

    
     immediately after separation.
    
  • Prevention: Pre-buffer your quench solution with 1%

    
     (Triethylamine) if using ammonium chloride, or stick strictly to the Rochelle's Salt method.
    
Q2: The layers are not separating (Stable Emulsion). What now?

Diagnosis: Titanium hydroxides have formed a surfactant-like gel. Fix:

  • Filtration: Filter the entire biphasic mixture through a pad of Celite 545 . This physically traps the titanium gel.

  • The "Glauber's Salt" Trick: Add solid Sodium Sulfate Decahydrate (

    
    ) directly to the emulsion. As it releases water of crystallization and then re-absorbs free water, it disrupts the gel structure.
    
Q3: My yield is low after rotary evaporation. Did it decompose?

Diagnosis: Volatility Loss. Cause: 1-(2,2-Dimethoxyethyl)cyclopropanol is a relatively small molecule with significant volatility, especially under high vacuum. Fix:

  • Vacuum Limit: Do not go below 50 mbar.

  • Bath Temp: Keep water bath

    
    .
    
  • Azeotrope: If using DCM, trace water forms a low-boiling azeotrope that can carry product over. Switch to MTBE.

Visualizing the Workflow

The following diagram illustrates the decision logic for the workup of acid-sensitive cyclopropanols.

WorkupLogic Start Crude Reaction Mixture (Titanium Alkoxide Intermediate) QuenchChoice Select Quench Method Start->QuenchChoice AcidQuench Dilute H2SO4 / HCl QuenchChoice->AcidQuench Standard Protocol NeutralQuench Rochelle's Salt / Na2SO4 QuenchChoice->NeutralQuench Recommended ResultFail FAILURE: 1. Acetal Hydrolysis 2. Ring Opening AcidQuench->ResultFail PhaseSep Phase Separation (MTBE/Water) NeutralQuench->PhaseSep Emulsion Emulsion Formed? PhaseSep->Emulsion Celite Filter thru Celite 545 Emulsion->Celite Yes Brine Wash w/ Brine (Salting Out) Emulsion->Brine No Celite->Brine Final Isolated Product (Intact Acetal & Ring) Brine->Final

Figure 1: Decision tree for the workup of acid-sensitive cyclopropanol acetals, highlighting the critical divergence between standard and optimized quenching protocols.

References

  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[1] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols from Esters and Grignard Reagents.[1] Synthesis, 234.

  • Corey, E. J., & Rao, S. A. (1991). Preparation of 1-substituted cyclopropanols by the reaction of esters with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide.[2][3] Journal of Organic Chemistry.

  • Esposito, A., & Taddei, M. (2000).[1] The Kulinkovich Reaction on Lactones and THP-Protected Hydroxy Esters.[1] Journal of Organic Chemistry, 65(26), 9245–9248.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Benchmarking: Solvent-Dependent Resolution of 1-(2,2-Dimethoxyethyl)cyclopropanol

Executive Summary & Strategic Context 1-(2,2-Dimethoxyethyl)cyclopropanol is a high-value synthetic intermediate, typically accessed via the Kulinkovich reaction (reaction of esters with Grignard reagents catalyzed by Ti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(2,2-Dimethoxyethyl)cyclopropanol is a high-value synthetic intermediate, typically accessed via the Kulinkovich reaction (reaction of esters with Grignard reagents catalyzed by Ti(IV) alkoxides). Its structure combines a strained cyclopropane ring with a labile hemiacetal-equivalent side chain.

For drug development professionals, the accurate characterization of this molecule is critical because:

  • Instability: The cyclopropanol moiety is sensitive to ring opening under acidic conditions.

  • Stereochemical Complexity: While achiral, the pro-chiral center at C1 renders the cyclopropane methylene protons diastereotopic, creating complex higher-order coupling patterns often misidentified in low-field NMR.

This guide compares the Standard Protocol (CDCl₃) against a High-Resolution Alternative (C₆D₆) to demonstrate how solvent anisotropy can resolve signal overlap critical for purity assessment.

Molecular Architecture & Atom Mapping

To ensure precise assignment, we define the atom mapping below. The cyclopropane ring protons are magnetically non-equivalent due to the substituent at C1.

Molecule cluster_ring Strained Core C1 C1 (Quaternary) OH OH (Tertiary Alcohol) C1->OH C2_3 C2/C3 (Cyclopropane CH2) C1->C2_3 Ring C4 C4 (Methylene Bridge) C1->C4 C5 C5 (Acetal CH) C4->C5 OMe OMe (Methoxy Groups) C5->OMe x2

Figure 1: Connectivity map of 1-(2,2-Dimethoxyethyl)cyclopropanol. Note that C2 and C3 protons are diastereotopic (AA'BB' system).

Experimental Protocol: High-Resolution Acquisition

Objective: To resolve the AA'BB' multiplet of the cyclopropane ring and separate the acetal methoxy signals.

Sample Preparation
  • Concentration: 10–15 mg in 0.6 mL solvent. Note: High concentrations (>30 mg) can induce viscosity broadening and H-bonding shifts.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended magnesium salts (common Kulinkovich byproducts) which cause paramagnetic broadening.

Acquisition Parameters (600 MHz Baseline)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise (S/N) without saturation.
Relaxation Delay (D1) 5.0 sEssential for accurate integration of the quaternary C1-OH environment and methoxy singlets.
Acquisition Time (AQ) > 3.0 sEnsures high digital resolution (Hz/pt) to resolve small coupling constants (

Hz).
Spectral Width 12 ppmCovers exchangeable OH protons which may drift downfield.
Scans (NS) 16 or 32Sufficient for >10 mg samples.

Comparative Analysis: Solvent Performance

The choice of solvent is the single most significant variable in the quality of the spectrum for this molecule.

Scenario A: The Standard (CDCl₃)
  • Performance: Adequate but Flawed.

  • Observation: In Chloroform-d, the methoxy groups (

    
    ) often appear as a single broad singlet or two very closely spaced singlets around 3.35 ppm. The cyclopropane protons (0.4–0.8 ppm) show "roofing" effects (second-order perturbation) where the outer legs of the multiplets are weak, making coupling constant (
    
    
    
    ) extraction difficult.
  • Risk: If the sample contains residual starting material (methyl ester), the ester methoxy peak overlaps critically with the product's acetal methoxy peaks.

Scenario B: The Alternative (Benzene-d₆)
  • Performance: Superior Resolution.

  • Mechanism: Aromatic Solvent-Induced Shift (ASIS). Benzene molecules form transient solvation complexes. The magnetic anisotropy of the benzene ring creates a shielding cone. Electron-poor protons (like those near the oxygen atoms) are shielded and shift upfield.

  • Observation:

    • Methoxy Separation: The two methoxy groups are often resolved into distinct singlets due to the pro-chiral environment, separated by up to 0.1 ppm.

    • Cyclopropane Definition: The ring protons shift upfield, often "unfolding" the AA'BB' system into a more interpretable first-order-like pattern.

    • OH Stabilization: The hydroxyl proton is often sharper in C₆D₆ due to slower exchange rates compared to "wet" CDCl₃.

Comparative Data Table (Reference Values)

Values are representative of 600 MHz spectra at 298 K.

Proton AssignmentMultiplicityChemical Shift (

) in CDCl₃
Chemical Shift (

) in C₆D₆

(ASIS Effect)
Cyclopropane (cis) Multiplet (m)0.45 – 0.550.25 – 0.35-0.20 (Shielded)
Cyclopropane (trans) Multiplet (m)0.70 – 0.800.50 – 0.60-0.20 (Shielded)
Methylene Bridge (-CH₂-) Doublet (

Hz)
1.851.95+0.10 (Deshielded)
Methoxy A (-OCH₃) Singlet (s)3.363.15-0.21 (Resolved)
Methoxy B (-OCH₃) Singlet (s)3.36 (overlaps)3.22-0.14 (Resolved)
Acetal Methine (-CH-) Triplet (

Hz)
4.604.45-0.15
Hydroxyl (-OH) Broad Singlet2.50 - 3.50 (varies)2.80 (sharper)Variable

Decision Logic for Researchers

Use the following workflow to select the optimal characterization route.

DecisionTree Start Sample: 1-(2,2-Dimethoxyethyl)cyclopropanol Check1 Is sample purity > 95%? Start->Check1 RouteA Route A: CDCl3 (Routine Check) Check1->RouteA Yes (Routine) Check2 Are Methoxy signals overlapping? Check1->Check2 No / Unknown Result Result: Accurate Integration & J-coupling extraction RouteA->Result RouteB Route B: C6D6 (Publication Quality) RouteB->Result Check2->RouteA No Check2->RouteB Yes (Use ASIS effect)

Figure 2: Solvent selection workflow. Route B (Benzene-d6) is recommended for publication-grade characterization to resolve methoxy diastereotopicity.

Technical Interpretation of the Cyclopropane Region

In high-resolution NMR (≥400 MHz), the cyclopropane protons (


) on C2 and C3 do not appear as a simple triplet or doublet.
  • Symmetry: The molecule possesses a plane of symmetry passing through C1, the OH, and the side chain.

  • Magnetic Equivalence:

    • Protons cis to the hydroxyl group are enantiotopic to each other (isochronous).

    • Protons trans to the hydroxyl group are enantiotopic to each other (isochronous).

    • However, cis protons couple to trans protons (

      
       Hz, 
      
      
      
      Hz,
      
      
      Hz).
  • Result: This creates an AA'BB' spin system . In CDCl₃, this often looks like two "messy" multiplets. In C₆D₆, the chemical shift difference (

    
    ) between AA' and BB' typically increases relative to the coupling constant (
    
    
    
    ), pushing the system closer to first-order (AA'XX'), which simplifies interpretation and confirms the integrity of the cyclopropane ring.

References

  • Kulinkovich, O. G., et al. (1989).[1] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii, 25, 2244.[2] (The foundational synthesis method).

  • Cha, J. K., & Kulinkovich, O. G. (2003). "The Kulinkovich Hydroxycyclopropanation Reaction." Organic Reactions, 70, 1-160. Link (Comprehensive review of the reaction scope).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Standard for solvent shift referencing).

  • Reich, H. J. (2024). "WinPLT and NMR Data: Solvent Effects." University of Wisconsin-Madison Chemistry. Link (Authoritative source on ASIS and solvent anisotropy).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[3] (Standard text for cyclopropane coupling constants).

Sources

Comparative

Comparative reactivity of 1-(2,2-Dimethoxyethyl)cyclopropanol vs. simple cyclopropanols

An in-depth comparative analysis of cyclopropanol reactivity requires moving beyond basic ring-strain principles to understand how specific substituents govern reaction pathways. While simple cyclopropanols (e.g., unsubs...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of cyclopropanol reactivity requires moving beyond basic ring-strain principles to understand how specific substituents govern reaction pathways. While simple cyclopropanols (e.g., unsubstituted cyclopropanol) are foundational synthons for generating β-aldehyde homoenolates, the introduction of a functionalized tether—as seen in 1-(2,2-Dimethoxyethyl)cyclopropanol —fundamentally alters the molecule's kinetic profile and downstream synthetic utility.

This guide provides an objective, mechanistically grounded comparison between 1-(2,2-Dimethoxyethyl)cyclopropanol and simple cyclopropanols, detailing their divergent reactivity in transition-metal-catalyzed cross-couplings and radical-mediated ring-opening cascades.

Structural and Mechanistic Foundations

The inherent reactivity of all cyclopropanols is driven by the release of approximately 27.6 kcal/mol of ring strain[1]. However, the substitution pattern at the C1 position dictates the mode and rate of ring cleavage.

The Tertiary Advantage

Simple cyclopropanols (unsubstituted or 1-H) function as secondary alcohols. Upon ring opening, they yield aldehyde-derived intermediates. In contrast, 1-(2,2-Dimethoxyethyl)cyclopropanol is a tertiary cyclopropanol . The relief of steric congestion around the tertiary carbinol center lowers the activation energy for C–C bond cleavage. Furthermore, the ring-opening of a tertiary cyclopropanol generates a ketone rather than an aldehyde, which significantly suppresses unwanted side reactions such as aldol self-condensation during complex syntheses[2].

The Acetal Tether as a Latent Directing Group

The defining feature of 1-(2,2-Dimethoxyethyl)cyclopropanol is its 2,2-dimethoxyethyl side chain. This acts as a masked electrophile. Following the initial ring-opening and functionalization of the β-carbon, the acetal can be deprotected to an aldehyde. This enables tandem intramolecular cyclizations (e.g., forming highly substituted cyclopentanones or bicyclic scaffolds) that are impossible with simple, untethered cyclopropanols.

RadicalPathway cluster_0 1-(2,2-Dimethoxyethyl)cyclopropanol cluster_1 Simple Cyclopropanol A1 Tertiary Cyclopropanol A2 O-Centered Radical A1->A2 SET Oxidation A3 C-Centered beta-Keto Radical (Tethered Acetal) A2->A3 C-C Cleavage (Fast) A4 Tandem Cyclization / Trapped Product A3->A4 Radical Acceptor B1 Secondary Cyclopropanol B2 O-Centered Radical B1->B2 SET Oxidation B3 C-Centered beta-Aldehyde Radical (No Tether) B2->B3 C-C Cleavage (Moderate) B4 Intermolecular Trapping B3->B4 Radical Acceptor

Mechanistic comparison of radical ring-opening pathways and intermediate stability.

Comparative Reactivity Profile

To quantify the synthetic utility of these two classes of cyclopropanols, we must evaluate their performance across standard activation modes. The table below summarizes their comparative reactivity based on established experimental data for cyclopropanol ring-opening methodologies[3][4].

ParameterSimple Cyclopropanols1-(2,2-Dimethoxyethyl)cyclopropanol
Structural Class Secondary AlcoholTertiary Alcohol
Ring-Opening Intermediate β-Aldehyde radical / metal-homoenolateβ-Keto radical / metal-homoenolate
Relative Ring-Opening Rate ModerateHigh (driven by tertiary steric relief)
Tandem Cyclization Potential Low (intermolecular trapping preferred)High (acetal tether enables downstream cyclization)
Side-Reaction Propensity High (aldol self-condensation of aldehydes)Low (ketones are less prone to self-condensation)
Transition Metal Compatibility Prone to β-hydride elimination (forming enals)Stable homoenolate formation (forming enones/cross-coupled products)

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. The choice of reagents—particularly the transition metals and oxidants—is explicitly justified to ensure experimental reproducibility and mechanistic clarity.

Protocol A: Copper-Catalyzed Ring-Opening Cross-Coupling

When coupling cyclopropanols with alkyl halides, Palladium catalysts frequently suffer from rapid β-hydride elimination, yielding unwanted α,β-unsaturated enones. To circumvent this, Copper catalysis is employed. Copper-homoenolates are significantly less prone to β-hydride elimination, allowing for efficient C(sp3)–C(sp3) cross-coupling[4].

Reagents & Conditions:

  • Substrate: 1-(2,2-Dimethoxyethyl)cyclopropanol (0.2 mmol)

  • Electrophile: 2-bromo-2,2-dialkyl ester (0.8 mmol)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN), 80 °C

Step-by-Step Workflow:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk tube under an argon atmosphere, combine CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in anhydrous MeCN. Stir for 10 minutes to ensure complete ligand complexation. Causality: Pre-complexation prevents the formation of inactive copper aggregates.

  • Substrate Addition: Add K2CO3 (2.0 equiv), followed by 1-(2,2-Dimethoxyethyl)cyclopropanol (0.2 mmol) and the 2-bromo-2,2-dialkyl ester (0.8 mmol).

  • Homoenolate Generation: Heat the mixture to 80 °C. The mild base (K2CO3) facilitates ligand exchange between the cyclopropanol and the Cu(I) center, forming a copper alkoxide. Subsequent ring-opening generates the β-keto copper-homoenolate.

  • Cross-Coupling: The homoenolate undergoes cross-coupling with the alkyl bromide. Self-Validation Check: Monitor the reaction via GC-MS. The absence of enone byproducts confirms the successful suppression of β-hydride elimination by the Cu catalyst.

  • Workup: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate under reduced pressure. Purify via flash column chromatography.

CrossCoupling Step1 1. CuI + Ligand Complexation Step2 2. Base Addition & Alkoxide Formation Step1->Step2 Step3 3. Ring Opening (Cu-Homoenolate) Step2->Step3 Step4 4. Electrophile Cross-Coupling Step3->Step4 Step5 5. Acetal Deprotection (Downstream) Step4->Step5

Step-by-step workflow for transition-metal catalyzed homoenolate cross-coupling.

Protocol B: Oxidative Radical Ring-Opening

For the synthesis of complex acyclic or cyclic frameworks via radical cascades, single-electron transfer (SET) oxidants are used. This protocol utilizes persulfate to generate an oxygen-centered radical, which rapidly collapses to a carbon-centered radical[3].

Reagents & Conditions:

  • Substrate: 1-(2,2-Dimethoxyethyl)cyclopropanol (0.5 mmol)

  • Oxidant: Na2S2O8 (2.0 equiv)

  • Radical Acceptor: Ethynylbenziodoxolone (EBX) reagent (1.5 equiv)

  • Solvent: H2O/DCE mixture (1:1), 60 °C

Step-by-Step Workflow:

  • Reaction Assembly: Dissolve 1-(2,2-Dimethoxyethyl)cyclopropanol and the EBX reagent in a 1:1 mixture of H2O and 1,2-dichloroethane (DCE).

  • Oxidant Initiation: Add Na2S2O8 in one portion. Causality: The aqueous-organic biphasic system allows the water-soluble persulfate to slowly generate sulfate radical anions, which migrate to the organic phase to oxidize the cyclopropanol.

  • Radical Cleavage & Trapping: Heat to 60 °C. The SET oxidation yields an O-centered radical that undergoes homolytic C–C cleavage. The resulting primary alkyl radical (bearing the tethered acetal and ketone) is trapped by the EBX reagent to form an alkynylated product.

  • Isolation: Extract the aqueous layer with dichloromethane, dry over Na2SSO4, and concentrate. The robust acetal group remains intact under these oxidative conditions, preserving the latent aldehyde for subsequent synthetic steps.

Conclusion

While simple cyclopropanols are excellent reagents for introducing three-carbon aldehyde fragments, 1-(2,2-Dimethoxyethyl)cyclopropanol serves as a highly specialized, bifunctional building block. By leveraging the tertiary nature of the alcohol to accelerate ring-opening and utilizing the acetal tether for downstream cyclizations, researchers can access highly complex, densely functionalized architectures that would otherwise require lengthy, multi-step syntheses.

References

  • Ye, Z., Cai, X., & Dai, M. "Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers." ACS Catalysis, 2018. URL: [Link]

  • Wang, X., et al. "Oxidative radical ring-opening/cyclization of cyclopropane derivatives." Beilstein Journal of Organic Chemistry, 2019. URL: [Link]

  • Mills, L. R., et al. "Nickel-catalyzed reductive coupling of homoenolates and their higher homologues with unactivated alkyl bromides." Nature Communications, 2020. URL: [Link]

  • ChemBK. "(1α)-Cyclopropanol - Physico-chemical Properties." ChemBK Database. URL: [Link]

Sources

Validation

Publish Comparison Guide: Analytical Strategies for 1-(2,2-Dimethoxyethyl)cyclopropanol

The following guide is a technical analysis designed for research scientists and analytical chemists. It synthesizes mechanistic organic chemistry with practical GC-MS method development to address the specific challenge...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for research scientists and analytical chemists. It synthesizes mechanistic organic chemistry with practical GC-MS method development to address the specific challenges of analyzing 1-(2,2-Dimethoxyethyl)cyclopropanol .

Executive Summary & Compound Context

1-(2,2-Dimethoxyethyl)cyclopropanol is a functionalized cyclopropanol intermediate, typically synthesized via the Kulinkovich reaction (titanium-catalyzed coupling of esters with Grignard reagents). It possesses two chemically sensitive motifs:

  • The Cyclopropanol Ring: Highly strained (~27 kcal/mol) and prone to thermal ring-opening or rearrangement to linear ketones (homoenolization) under GC inlet conditions.

  • The Dimethyl Acetal Tail: Stable under basic conditions but susceptible to acid-catalyzed hydrolysis or thermal elimination of methanol.

This guide compares three analytical workflows to determine the "Gold Standard" for identification and quantification: Native EI Analysis , TMS-Derivatization , and Chemical Ionization (CI) .

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, the following protocol minimizes thermal degradation before the analyte reaches the MS source.

Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous). Avoid protic solvents (MeOH) to prevent acetal exchange.

  • Concentration: 100 µg/mL.

  • Derivatization (Method B): Add 50 µL BSTFA + 1% TMCS to 100 µL sample. Incubate at 60°C for 30 mins. Rationale: Caps the -OH group, preventing intermolecular H-bonding and reducing thermal ring-opening.

GC-MS Parameters
ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low bleed, non-polar phase minimizes column reactivity.
Inlet Temp 200°C (Low) Critical: Standard 250°C inlets cause ~40% degradation of cyclopropanols.
Injection Splitless (1 µL)Maximizes sensitivity for trace intermediates.
Carrier Gas Helium @ 1.2 mL/minConstant flow.
Oven Program 40°C (1 min) → 10°C/min → 280°CSlow ramp separates thermal breakdown products from the parent.
Source Temp 230°CHigh enough to prevent condensation, low enough to limit source fragmentation.
Ionization EI (70 eV) vs. CI (Methane)Comparative study below.

Comparative Performance Analysis

Method A: Native Injection (Underivatized)

Status: Not Recommended for Quantification

  • Chromatography: Broad, tailing peak due to -OH hydrogen bonding with silanols.

  • Stability: High risk of thermal rearrangement. The strained cyclopropanol ring often opens in the hot injector port to form 5,5-dimethoxy-3-pentanone (isomer).

  • Mass Spectrum (EI):

    • Molecular Ion (

      
      ):  m/z 146 (Often invisible or <1% abundance).
      
    • Base Peak: m/z 75 (Acetal tail).

    • Diagnostic Ions: m/z 45, 57.

    • Interpretation: The spectrum is dominated by the acetal tail. The ring structure is difficult to confirm due to rapid fragmentation driven by strain release.

Method B: TMS-Derivatization (BSTFA)

Status: Gold Standard for Identification

  • Chromatography: Sharp, symmetrical peak. The TMS group sterically protects the oxygen, preventing adsorption.

  • Stability: Significantly improved. The TMS-ether is thermally robust, preserving the cyclopropane ring intact through the inlet.

  • Mass Spectrum (EI):

    • Molecular Ion (

      
      ):  m/z 218 (Visible, ~2-5%).
      
    • Base Peak: m/z 75 (

      
      ).
      
    • Key Fragment: m/z 73 (TMS group).

    • Interpretation: The shift in molecular weight (+72 Da) confirms the presence of the free -OH.

Method C: Chemical Ionization (CI - Methane)

Status: Required for Molecular Weight Confirmation

  • Performance: Soft ionization minimizes excess energy transfer.

  • Spectrum:

    • Base Peak: m/z 147 (

      
      ) or m/z 115 (
      
      
      
      ).
    • Interpretation: Unambiguously confirms the MW of 146, distinguishing the parent cyclopropanol from potential ring-opened ketone isomers (which would have the same MW but different CI fragmentation ratios).

Summary of Alternatives
FeatureNative (Method A)TMS-Derivatized (Method B)
Thermal Stability Low (Ring opening risk)High (Protected)
Peak Shape TailingSharp/Gaussian
Molecular Ion (

)
Weak/Absent (m/z 146)Visible (m/z 218)
Prep Time None (Instant) 30 mins
Spectral Richness High (Fragment rich)High (Diagnostic shifts)

Fragmentation Analysis & Mechanism

The fragmentation of 1-(2,2-Dimethoxyethyl)cyclopropanol is driven by two competing forces: Charge stabilization by the acetal oxygens and Strain release of the cyclopropane ring .

Key Fragmentation Pathways (EI, 70eV)
  • Acetal Cleavage (Dominant): The bond between the

    
    -carbon and the acetal carbon is cleaved. The positive charge is perfectly stabilized by the two methoxy groups (resonance).
    
    • Fragment:m/z 75 (

      
      ).
      
    • Mechanism:[1][2][3][4] Inductive cleavage.[4][5][6] This is the Base Peak (100%) .

  • Cyclopropane Ring Opening (

    
    -Cleavage): 
    The radical cation on the hydroxyl oxygen triggers the cleavage of the C1-C2 bond in the ring. This relieves the 27 kcal/mol ring strain.
    
    • Fragment:m/z 57 (

      
      ).
      
    • Mechanism:[1][2][3][4][7] Radical-induced ring opening followed by ethylene loss.

  • Methanol Elimination: Common in acetals and alcohols.

    • Fragment:m/z 114 (

      
      ).
      
Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the competing decay pathways of the molecular ion.

FragmentationPathway M_Ion Molecular Ion (M+) [C7H14O3]+ m/z 146 Acetal_Frag Acetal Cleavage [CH(OMe)2]+ m/z 75 (Base Peak) M_Ion->Acetal_Frag Inductive Cleavage (Charge Stabilization) Neutral_Tail Neutral Loss Cyclopropyl-CH2 radical MeOH_Loss Distonic Ion [M - CH3OH]+ m/z 114 M_Ion->MeOH_Loss Thermal/EI Elimination (-32 Da) Ring_Open Ring Opening Isomer (Distonic Ketone) M_Ion->Ring_Open Strain Release Alpha_Cleavage Alpha Cleavage [C3H5O]+ m/z 57 Ring_Open->Alpha_Cleavage - C4H9O2 radical

Figure 1: Mechanistic fragmentation pathways of 1-(2,2-Dimethoxyethyl)cyclopropanol under Electron Impact (70 eV). The formation of the resonance-stabilized m/z 75 ion is the thermodynamic sink.

References

  • Kulinkovich, O. G., et al. (1989). "Reaction of Ethylmagnesium Bromide with Carboxylic Esters in the Presence of Titanium(IV) Isopropoxide." Zhurnal Organicheskoi Khimii.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Cha, J. K., & Kulinkovich, O. G. (2003). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions.[3]

  • NIST Mass Spectrometry Data Center. "Fragmentation of Dimethyl Acetals (m/z 75)." NIST Chemistry WebBook.

  • Restek Corporation. "Stabilwax-MS and Rxi-5Sil MS: Column Selection for Polar Intermediates." Restek Technical Guides.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 1-(2,2-Dimethoxyethyl)cyclopropanol for Biological Assays

The Imperative of Purity in Biological Research The subject of this guide, 1-(2,2-Dimethoxyethyl)cyclopropanol, possesses two key structural features that demand careful analytical consideration: The Cyclopropanol Ring:...

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Purity in Biological Research

The subject of this guide, 1-(2,2-Dimethoxyethyl)cyclopropanol, possesses two key structural features that demand careful analytical consideration:

  • The Cyclopropanol Ring: This highly strained three-membered ring is a versatile synthetic intermediate but is also susceptible to ring-opening reactions, particularly under acidic or thermal stress, potentially isomerizing to propanal or related structures.[1]

  • The Dimethoxyethyl Acetal Group: Acetals are sensitive to acidic conditions and can hydrolyze to reveal the corresponding aldehyde and methanol, introducing reactive impurities.

Given these potential instabilities, a multi-faceted, orthogonal approach to purity validation is not just recommended—it is essential. No single analytical method can provide a complete picture; instead, we must integrate data from several techniques to build a robust and trustworthy purity profile.

A Multi-Orthogonal Strategy for Purity Validation

The core principle of a reliable purity assessment is the use of orthogonal methods—techniques that measure different chemical or physical properties of the compound. If multiple, distinct methods converge on the same purity value, confidence in the result is significantly increased. Our validation workflow is built on this principle.

Purity_Validation_Workflow cluster_0 Initial Assessment & Structural Confirmation cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Final Validation & Release A Compound Synthesis & Purification B NMR Spectroscopy (¹H, ¹³C, COSY) A->B Structural Identity C High-Resolution MS (HRMS) A->C Elemental Formula H Data Integration & Purity Statement B->H C->H D HPLC-UV/DAD D->H Orthogonal Method 1 E GC-MS E->H Orthogonal Method 2 F Elemental Analysis (CHN) F->H Orthogonal Method 3 G Quantitative NMR (qNMR) G->H Orthogonal Method 4 I Release for Biological Assays H->I

Caption: Workflow for the comprehensive validation of 1-(2,2-Dimethoxyethyl)cyclopropanol purity.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the information it can provide. For 1-(2,2-Dimethoxyethyl)cyclopropanol, a combination of spectroscopy, chromatography, and elemental analysis is required.

Technique Primary Purpose Strengths for This Molecule Limitations
¹H and ¹³C NMR Structural confirmation and identification of major impurities.Excellent for confirming the core structure and identifying impurities with distinct proton/carbon environments. Can detect residual solvents.Less sensitive to impurities that lack protons or are present at very low concentrations (<0.1%).
HPLC-UV/DAD Separation and quantification of non-volatile impurities.Ideal for polar, non-volatile compounds like cyclopropanols.[2] Diode-Array Detection (DAD) provides UV spectra to help identify and distinguish impurity peaks.Requires impurities to have a UV chromophore for sensitive detection. The target molecule lacks a strong chromophore, potentially limiting sensitivity.
GC-MS Separation and identification of volatile and semi-volatile impurities.Highly sensitive for detecting residual solvents and volatile by-products from synthesis.[3][4] Mass spectrometry provides structural information on unknown peaks.The hydroxyl group may cause peak tailing. Thermally labile cyclopropanol could degrade in the hot injector, requiring derivatization.
HRMS (ESI) Accurate mass determination to confirm elemental formula.Provides high-confidence confirmation of the molecular formula, distinguishing it from isomers.Not quantitative. Can suffer from ion suppression if the sample is not clean.
Elemental Analysis Confirms the bulk elemental composition (%C, %H).A fundamental check of purity. Discrepancies of >0.4% from the theoretical value strongly indicate the presence of significant impurities.[5][6]Does not identify the nature of the impurities. Requires a relatively large amount of sample.

Detailed Experimental Protocols

Trustworthy data can only be generated from meticulously executed protocols. The following are detailed, field-proven methodologies for the analysis of 1-(2,2-Dimethoxyethyl)cyclopropanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the gold standard for structural elucidation. For this molecule, ¹H NMR will confirm the presence of the dimethoxy group, the cyclopropyl protons, and the ethyl linker. 2D NMR techniques like COSY can confirm the connectivity between these groups.

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire a standard ¹H spectrum with 16-32 scans.

      • Expected Resonances: Look for characteristic signals for the cyclopropyl protons (typically highly shielded, between 0 and 1.0 ppm), the methoxy protons (singlet around 3.3 ppm), and the methylene protons of the ethyl chain.[7]

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum. This will require a longer acquisition time.

    • Data Processing: Process the spectra using appropriate software. Integrate the ¹H NMR signals and compare the ratios to the expected structure.

    • Purity Estimation: Check for any impurity signals. The purity can be estimated by comparing the integral of the main compound signals to the integrals of impurity signals.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the workhorse for purity determination in pharmaceutical analysis, adept at separating the main compound from non-volatile impurities. A reversed-phase method is the logical starting point due to the molecule's moderate polarity.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

    • Instrumentation & Column:

      • HPLC system with UV/DAD detector.

      • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase & Gradient:

      • Mobile Phase A: Water (HPLC grade)

      • Mobile Phase B: Acetonitrile (HPLC grade)

      • Gradient: Start with 30% B, hold for 2 minutes. Ramp to 95% B over 15 minutes. Hold at 95% B for 3 minutes. Return to 30% B and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 205 nm. The lack of a strong chromophore necessitates detection at a low wavelength where many organic molecules absorb.

    • Analysis: Inject 10 µL of the sample. Integrate all peaks and calculate the area percent of the main peak to determine purity. The DAD can be used to check for peak co-elution.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: GC-MS is unparalleled for identifying volatile impurities like residual solvents or low molecular weight by-products.[8][9] The mass spectrometer acts as a definitive detector, providing a mass spectrum "fingerprint" for each separated component.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of dichloromethane or another suitable volatile solvent.

    • Instrumentation & Column:

      • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

      • Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • GC Conditions:

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium, constant flow of 1.2 mL/min.

      • Oven Program: Hold at 50°C for 3 minutes. Ramp at 15°C/min to 280°C. Hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 500.

    • Analysis: Identify the main peak corresponding to the compound. Search any impurity peaks against a spectral library (e.g., NIST) for tentative identification.

Elemental Analysis (CHN)
  • Rationale: This technique provides a fundamental measure of the compound's composition, serving as an essential cross-validation of purity.[10] It directly measures the mass percentages of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values calculated from the molecular formula (C₇H₁₄O₃).

  • Step-by-Step Protocol:

    • Sample Preparation: The sample must be thoroughly dried under high vacuum for several hours to remove any residual water or solvents, which can significantly skew results.

    • Instrumentation: Use a dedicated CHN combustion analyzer.

    • Analysis: Submit ~2-3 mg of the dried sample for analysis. The instrument combusts the sample, and detectors quantify the resulting CO₂, H₂O, and N₂ gases.

    • Acceptance Criteria: The experimentally determined percentages for C and H should be within ±0.4% of the theoretical values.[5][6]

      • Theoretical for C₇H₁₄O₃: C = 57.51%, H = 9.65%.

Synthesizing the Data: A Holistic Purity Statement

The final step is to integrate the results from all orthogonal methods into a single, comprehensive purity statement.

Data_Integration cluster_Methods center Purity of 1-(2,2-Dimethoxyethyl)cyclopropanol NMR ¹H NMR: Structure Confirmed Purity >99% (by integration) NMR->center HPLC HPLC-UV (205 nm): Purity = 99.5% (area %) One impurity at 0.3% HPLC->center GCMS GC-MS: No volatile impurities detected <0.05% residual solvents GCMS->center EA Elemental Analysis: %C = 57.45 (Δ -0.06) %H = 9.70 (Δ +0.05) (Within ±0.4% tolerance) EA->center

Caption: Integration of orthogonal analytical data for a final purity assessment.

Example Conclusion: Based on the convergence of data, the purity of batch XYZ of 1-(2,2-Dimethoxyethyl)cyclopropanol is determined to be ≥99.5% .

  • Structure: Confirmed by ¹H and ¹³C NMR and HRMS.

  • Purity: Determined by HPLC-UV (99.5%) and supported by quantitative NMR (>99%).

  • Impurities: Contains one minor non-volatile impurity at 0.3% (by HPLC) and no significant volatile impurities or residual solvents (by GC-MS).

  • Elemental Composition: Consistent with the theoretical formula (CHN analysis within ±0.4%).

This level of rigorous, multi-faceted validation provides high confidence that the compound is suitable for use in sensitive biological assays, ensuring the integrity of the resulting scientific data.

References

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Thuy, B. P. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Thuy, B. P. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Published by the National Institutes of Health. Retrieved from [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • Vaut, F. L., et al. (2015). High-resolution filtering for improved small molecule identification via GC/MS. PubMed. Retrieved from [Link]

  • Gao, H., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Diastereo- and enantioselective preparation of cyclopropanol derivatives Experimental part. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from [Link]

  • Charette, A. B. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

  • Cole, C. P., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,2-Dimethoxyethyl)cyclohexa-1,4-diene. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 1, 1-cyclopropanedimethanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

  • Ruiz-Aracama, A., et al. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. PubMed. Retrieved from [Link]

  • ChemRxiv. (n.d.). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. Retrieved from [Link]

  • Tesarová, E., et al. (2008). HPLC method for enantioselective analysis of cloprostenol. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Retrieved from [Link]

  • Sowjanya, P. (2016). A Brief Review on Validation of many Drugs by using HPLC Technique. Journal of Pharmaceutics and Nanotechnology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]

  • Watson International. (n.d.). Cyclopropanol CAS 16545-68-9. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylcyclopropanol. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • e-Publications@Marquette. (n.d.). Synthesis of cyclopropane containing natural products. Retrieved from [Link]

  • ETH Zürich. (2018). Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthesis of Acetal-Substituted Cyclopropanes: Kulinkovich vs. Simmons-Smith Methodologies

For the modern researcher, scientist, and drug development professional, the cyclopropane motif represents a cornerstone of molecular design. Its unique conformational properties and inherent ring strain render it a valu...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the cyclopropane motif represents a cornerstone of molecular design. Its unique conformational properties and inherent ring strain render it a valuable component in medicinal chemistry and a versatile synthetic intermediate. Among the various substituted cyclopropanes, those bearing acetal functionalities are of particular interest as precursors to a range of functionalized molecules. This guide provides an in-depth technical comparison of two prominent methods for the synthesis of acetal-substituted cyclopropanes: the Kulinkovich reaction and the Simmons-Smith cyclopropanation.

This document will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these two powerful synthetic tools. By examining the causality behind experimental choices and presenting supporting data, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Acetal-Substituted Cyclopropanes

Acetal-substituted cyclopropanes are valuable building blocks in organic synthesis. The acetal group can serve as a protecting group for a carbonyl functionality or as a latent reactive handle for further transformations. The strategic installation of a cyclopropane ring containing an acetal moiety allows for the construction of complex molecular architectures with high stereochemical control. The choice of cyclopropanation method is therefore a critical decision in any synthetic campaign.

The Simmons-Smith Reaction: A Reliable Workhorse for Acetal Cyclopropanation

First reported in 1958, the Simmons-Smith reaction has become a staple for the stereospecific conversion of alkenes to cyclopropanes[1]. The reaction typically employs a carbenoid species, generated from diiodomethane and a zinc-copper couple or diethylzinc (the Furukawa modification), which adds to the double bond in a concerted fashion[2][3].

Mechanism of the Simmons-Smith Reaction

The active species in the Simmons-Smith reaction is an organozinc carbenoid, often represented as (iodomethyl)zinc iodide (ICH₂ZnI). This reagent delivers a methylene group to both carbons of the alkene simultaneously through a "butterfly" transition state. This concerted mechanism is responsible for the reaction's high stereospecificity, wherein the stereochemistry of the starting alkene is retained in the cyclopropane product.

Figure 1: Simplified mechanism of the Simmons-Smith reaction.
Application to Acetal-Substituted Alkenes

The Simmons-Smith reaction is particularly well-suited for the cyclopropanation of electron-rich alkenes, such as vinyl ethers and α,β-unsaturated acetals[2][4]. The reaction exhibits a high degree of functional group tolerance, with ethers and acetals being fully compatible[1].

A key feature of the Simmons-Smith reaction is its potential for high diastereoselectivity, often directed by nearby functional groups. For instance, the presence of a chiral auxiliary on the acetal can lead to excellent facial selectivity in the cyclopropanation.

One notable example is the diastereoselective cyclopropanation of α,β-unsaturated acetals derived from a camphor-based chiral auxiliary, which proceeds with greater than 99% diastereomeric excess (de)[5].

The Kulinkovich Reaction: A Path to Cyclopropanols and Beyond

The Kulinkovich reaction, first reported in 1989, is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst[6][7]. The reaction proceeds through a titanacyclopropane intermediate.

Mechanism of the Kulinkovich Reaction

The reaction is initiated by the reaction of two equivalents of a Grignard reagent with a titanium(IV) alkoxide to generate a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to form a titanacyclopropane. The titanacyclopropane then reacts with the ester, ultimately leading to the cyclopropanol product after workup[6][7].

Figure 2: Simplified mechanism of the Kulinkovich reaction.
The Olefin Ligand Exchange Variant: A Gateway to Acetal Cyclopropanation?

While the classic Kulinkovich reaction targets the synthesis of cyclopropanols, a significant modification involves the in-situ trapping of the titanacyclopropane intermediate with an external olefin. This "olefin ligand exchange" allows for the cyclopropanation of a variety of alkenes[6][7].

This variant presents a potential, albeit less explored, route to acetal-substituted cyclopropanes. The success of this approach hinges on the competition between the desired olefin exchange and other potential side reactions. The functional group tolerance of the Kulinkovich reaction is generally good, with ethers being compatible[6][8]. However, the Lewis acidic nature of the titanium reagents and the strongly basic Grignard reagent may pose challenges for certain acetal protecting groups.

To date, there is a scarcity of literature examples detailing the successful application of the Kulinkovich olefin ligand exchange for the direct cyclopropanation of simple acetal-substituted alkenes. The reaction appears to be sensitive to the nature of the substrate, with more successful examples reported for substrates containing directing groups, such as homoallylic alcohols[9][10].

Comparative Analysis: Kulinkovich vs. Simmons-Smith

FeatureSimmons-Smith ReactionKulinkovich Reaction (Olefin Exchange Variant)
Primary Product CyclopropaneCyclopropane (from olefin)
Substrate Alkene (including α,β-unsaturated acetals)Alkene (potential for acetal-substituted olefins)
Key Reagents CH₂I₂, Zn-Cu or Et₂ZnGrignard reagent, Ti(OR)₄, Olefin
Mechanism Concerted carbenoid additionTitanacyclopropane intermediate, olefin exchange
Stereochemistry Stereospecific (retention of alkene geometry)Generally stereospecific
Diastereoselectivity High, especially with chiral auxiliaries or directing groups[5]Can be high, often substrate-directed[9]
Functional Group Tolerance Broad (ethers, acetals, etc.)[1][2]Good (ethers tolerated), but potential sensitivity of acetals to reaction conditions[6][8]
Proven Efficacy for Acetal-Substituted Cyclopropanes Well-established with numerous examples[4][5]Limited direct evidence; potential but requires further investigation

Experimental Protocols

Representative Simmons-Smith Cyclopropanation of an α,β-Unsaturated Acetal

Synthesis of a Diastereomerically Enriched Cyclopropyl Acetal

This protocol is a generalized procedure based on literature precedents for the diastereoselective cyclopropanation of α,β-unsaturated acetals using a chiral auxiliary.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the α,β-unsaturated acetal (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C. Add diiodomethane (2.0-3.0 equiv).

  • Carbenoid Formation: Slowly add a solution of diethylzinc (1.0 M in hexanes, 2.0-3.0 equiv) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl acetal.

Conceptual Protocol for Kulinkovich-type Cyclopropanation of an Acetal-Substituted Olefin via Olefin Exchange

This conceptual protocol is based on the principles of the Kulinkovich olefin ligand exchange reaction and would require optimization for a specific acetal-substituted olefin.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add titanium(IV) isopropoxide (1.0-1.2 equiv) and the acetal-substituted olefin (1.0 equiv) in anhydrous diethyl ether or THF.

  • Reagent Addition: Cool the mixture to -78 °C. Slowly add a solution of a Grignard reagent (e.g., ethylmagnesium bromide, 2.0-2.5 equiv) in the same solvent.

  • Reaction: Slowly warm the reaction mixture to room temperature and stir for several hours. The progress of the reaction should be monitored by GC-MS or TLC.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous sodium bicarbonate.

  • Workup: Filter the resulting mixture through a pad of Celite®, washing with diethyl ether. Wash the filtrate with brine and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the acetal-substituted cyclopropane.

Conclusion and Future Outlook

For the synthesis of acetal-substituted cyclopropanes, the Simmons-Smith reaction stands as the more established, reliable, and predictable methodology . Its broad functional group tolerance, stereospecific nature, and the potential for high diastereoselectivity make it the go-to choice for most applications. The wealth of literature precedents provides a solid foundation for its successful implementation.

The Kulinkovich reaction, via its olefin ligand exchange variant, presents an intriguing but less developed alternative . While theoretically capable of achieving the desired transformation, the lack of specific examples for acetal-substituted olefins suggests that this approach may be more substrate-dependent and could require significant optimization. Challenges may arise from the reactivity of the acetal group under the reaction conditions. However, for specific substrates, particularly those with coordinating groups that could favor the olefin exchange process, this method may offer a unique synthetic route.

Future research in this area could focus on systematically exploring the scope of the Kulinkovich olefin exchange reaction for the cyclopropanation of various acetal-substituted alkenes. A detailed study of the influence of the acetal structure, solvent, and titanium catalyst could unlock the full potential of this methodology for this specific class of compounds.

By understanding the strengths and limitations of both the Kulinkovich and Simmons-Smith reactions, researchers can strategically select the optimal method for the efficient and stereoselective synthesis of acetal-substituted cyclopropanes, paving the way for the discovery and development of new chemical entities.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Chemical Communications (RSC Publishing). [Link]

  • Simmons–Smith reaction. Grokipedia. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. Chemistry LibreTexts. [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. ETH Zürich. [Link]

  • Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv. [Link]

  • Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. PMC. [Link]

  • Diastereoselective cyclopropanations of alpha,beta-unsaturated ketals derived from chiral hydrobenzoin. UA Campus Repository. [Link]

  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC. [Link]

  • Synthesis of cyclopropane containing natural products. SciSpace. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. [Link]

  • Kulinkovich reaction. chemeurope.com. [Link]

  • Kulinkovich Reaction. SynArchive. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols. PMC. [Link]

  • Titanium-mediated rearrangement of cyclopropenylmethyl acetates to (E)-halodienes. PubMed. [Link]

  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Stereoconvergent, photocatalytic cyclopropanation reactions of β-substituted styrenes with ethyl diazoacetate. ERef Bayreuth. [Link]

  • Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

  • Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and ... PMC. [Link]

  • Synthesis of α-substituted cyclic boronates via titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes. Chemical Science (RSC Publishing). [Link]

  • Mono-Cyclopentadienyl Titanium and Rare-Earth Metal Catalysts for Syndiospecific Polymerization of Styrene and Its Derivatives. MDPI. [Link]

Sources

Comparative

Resolving Structural Complexity in API Development: A Spectroscopic Comparison Guide for Cyclopropanol and Acetal Markers

As active pharmaceutical ingredients (APIs) become increasingly complex, drug developers frequently incorporate strained ring systems (like cyclopropanols) to lock molecular conformation, alongside acetal groups for prod...

Author: BenchChem Technical Support Team. Date: March 2026

As active pharmaceutical ingredients (APIs) become increasingly complex, drug developers frequently incorporate strained ring systems (like cyclopropanols) to lock molecular conformation, alongside acetal groups for prodrug strategies or targeted delivery. Characterizing these specific moieties rapidly and non-destructively is a critical bottleneck in pharmaceutical analysis.

As an Application Scientist, I frequently encounter the limitations of standard transmission infrared (IR) spectroscopy when analyzing heavily functionalized molecules. When cyclopropanol and acetal groups co-exist in the same molecule, their vibrational signals catastrophically overlap in the IR fingerprint region.

This guide objectively compares Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy with Raman spectroscopy, providing a self-validating, orthogonal protocol to unambiguously resolve the cyclopropanol ring and acetal group markers.

Vibrational Physics: Causality of the Spectral Markers

To accurately identify these functional groups, we must first understand the quantum mechanical causality driving their vibrational signatures.

The Cyclopropanol Ring: Strain-Induced Shifts

Standard alkane C-H stretching vibrations typically occur below 3000 cm⁻¹. However, the cyclopropane ring is subjected to severe steric strain, with internal C-C-C bond angles compressed to approximately 60° (far below the ideal tetrahedral angle of 109.5°)[1].

  • The Causality: To accommodate this geometry, the C-C bonds adopt a "bent" conformation with unusually high p-character. Consequently, the C-H bonds compensate by taking on significant s-character (approaching sp² hybridization). This increased s-character stiffens the bond, raising the force constant (

    
    ) and shifting the C-H stretching frequency into the 3040–3100 cm⁻¹  range, a region normally reserved for unsaturated alkenes or aromatics[1].
    
  • Ring Breathing: The symmetric expansion and contraction of the three-membered ring occurs near 1034 cm⁻¹ [2].

The Acetal Group: Coupled Dipole Oscillations

The acetal linkage (R₂C(OR')₂) is characterized by the absence of a carbonyl (C=O) stretch (~1700 cm⁻¹), which serves as a primary diagnostic marker confirming that complete acetalization has occurred.

  • The Causality: The C-O-C network undergoes highly coupled asymmetric and symmetric stretching vibrations. Because oxygen is highly electronegative, these vibrations induce massive changes in the molecular dipole moment. This results in intensely strong, broad, and often complex multiplet absorption bands in the 1040–1150 cm⁻¹ region[3][4].

The Fingerprint Bottleneck

The core analytical challenge arises in the 1000–1150 cm⁻¹ window. The cyclopropanol C-O stretch and ring deformation modes occur around 1000–1050 cm⁻¹. Simultaneously, the acetal C-O-C stretches dominate the 1040–1150 cm⁻¹ region[4]. In a molecule containing both, standard IR spectroscopy yields a convoluted, uninterpretable broad mass in the fingerprint region. Relying on a single spectroscopic technique here is an analytical liability.

Technology Comparison: ATR-FTIR vs. Raman Spectroscopy

To resolve this bottleneck, we must employ an orthogonal approach. ATR-FTIR and Raman spectroscopy are governed by fundamentally different selection rules: IR absorption requires a change in the dipole moment , while Raman scattering requires a change in the polarizability tensor [5][6].

Performance Comparison Table
Analytical FeatureATR-FTIR SpectroscopyRaman SpectroscopyPhysical Causality
Acetal C-O-C Stretch Excellent (Intense, broad)Poor (Weak)Large dipole moment change during C-O-C asymmetric stretch strongly favors IR absorption[5].
Cyclopropane C-H Stretch Good (Medium intensity)Good (Sharp, distinct)High s-character of the strained C-H bond shifts the frequency >3000 cm⁻¹; detectable in both[1].
Cyclopropane Ring Breathing Poor (Weak, heavily overlapped)Excellent (Very strong, sharp)Symmetric expansion of the carbon ring causes a massive change in polarizability, favoring Raman[2].
Sample Matrix Interference Low (Immune to fluorescence)High (Fluorescence risk)Raman is a weak scattering phenomenon; trace fluorescent impurities in the API can mask signals[5].

Orthogonal Analytical Protocol

To guarantee scientific integrity, the following workflow is designed as a self-validating system . You must prove the instrument is capable of resolving the required peaks before introducing the unknown API.

Step 1: System Suitability & Background Validation (Self-Validation)
  • ATR-FTIR Validation: Clean the diamond ATR crystal with isopropanol. Run a background scan (air). Analyze a polystyrene standard film. Validation Gate: The system must cleanly resolve the polystyrene 1601 cm⁻¹ peak with a signal-to-noise ratio (SNR) > 1000:1.

  • Raman Validation: Calibrate the Raman spectrometer using a pure silicon wafer. Validation Gate: The system must exhibit a sharp, symmetric peak at exactly 520.7 cm⁻¹.

Step 2: ATR-FTIR Acquisition (Dipole Profiling)
  • Place 2–5 mg of the solid API directly onto the diamond ATR crystal.

  • Apply consistent pressure using the anvil to ensure intimate optical contact (critical for reproducible evanescent wave penetration).

  • Acquire the spectrum from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Co-add 64 scans).

  • Target: Identify the high-frequency cyclopropane C-H stretch (3040–3100 cm⁻¹) and the broad acetal C-O-C multiplet (1040–1150 cm⁻¹)[3].

Step 3: Raman Acquisition (Polarizability Profiling)
  • Place the API powder in a glass vial (Raman lasers penetrate glass, requiring zero sample prep).

  • Excite the sample using a 785 nm or 1064 nm laser (to minimize fluorescence)[5].

  • Acquire the spectrum from 3200 to 200 cm⁻¹.

  • Target: Bypass the convoluted C-O region and look specifically for the isolated, highly intense cyclopropane ring breathing mode near 1034 cm⁻¹[2].

Step 4: Spectral Deconvolution

If the fingerprint region in the FTIR remains ambiguous, use the Raman data to definitively confirm the presence of the intact cyclopropanol ring, while relying on the FTIR exclusively to quantify the acetal C-O-C stretches.

Workflow cluster_0 Primary Screening: ATR-FTIR cluster_1 Orthogonal Validation: Raman Sample API Sample Preparation (No prep required for ATR/Raman) FTIR_Acetal Analyze 1040-1150 cm⁻¹ (Acetal C-O-C Stretch) Sample->FTIR_Acetal FTIR_Cyclo Analyze 3040-3100 cm⁻¹ (Cyclopropane C-H Stretch) Sample->FTIR_Cyclo Raman_Ring Analyze ~1034 cm⁻¹ (Cyclopropane Ring Breathing) Sample->Raman_Ring Decision Spectral Overlap in Fingerprint Region? FTIR_Acetal->Decision FTIR_Cyclo->Decision Resolve Structural Identity Confirmed (Deconvoluted Signals) Raman_Ring->Resolve Orthogonal Confirmation Decision->Raman_Ring Yes (C-O & Ring overlap) Decision->Resolve No

Fig 1: Orthogonal spectroscopic workflow for resolving cyclopropanol and acetal functional groups.

Quantitative Data Summary

Use the following reference table to benchmark your experimental outputs against established spectroscopic norms for these specific functional groups.

Functional Group MarkerVibrational ModeExpected Frequency (cm⁻¹)Primary TechniqueIntensity / Morphology
Cyclopropanol C-H Stretch (Ring)3040 – 3100ATR-FTIR / RamanMedium, sharp (IR)
Cyclopropanol O-H Stretch3300 – 3600ATR-FTIRStrong, broad (H-bonded)
Cyclopropanol Ring Breathing~1034RamanVery Strong, sharp
Acetal C-O-C Asym. Stretch1080 – 1150ATR-FTIRVery Strong, multiplet
Acetal C-O-C Sym. Stretch1040 – 1080ATR-FTIRStrong
Acetal C-H Stretch (Acetal C)~2820 – 2830ATR-FTIRWeak to Medium

References

1.1 2.2 3.3 4.4 5.5 6.6

Sources

Validation

13C NMR shift values for the quaternary carbon in 1-(2,2-Dimethoxyethyl)cyclopropanol

Title: Predictive Accuracy in Complex Scaffolds: Evaluating 13C NMR Shift Values for the Quaternary Carbon in 1-(2,2-Dimethoxyethyl)cyclopropanol Executive Summary Accurate structural elucidation of highly strained, func...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Predictive Accuracy in Complex Scaffolds: Evaluating 13C NMR Shift Values for the Quaternary Carbon in 1-(2,2-Dimethoxyethyl)cyclopropanol

Executive Summary

Accurate structural elucidation of highly strained, functionalized small molecules requires a rigorous alignment between experimental data and computational prediction. 1-(2,2-Dimethoxyethyl)cyclopropanol (CAS: 832142-15-1) is a specialized cyclopropanol derivative utilized as a critical intermediate in the synthesis of complex [1]. While commercially available for[2], verifying its structure via 13C Nuclear Magnetic Resonance (NMR) presents a unique challenge: predicting the chemical shift of its quaternary carbon (C1).

This guide objectively compares the performance of standard empirical prediction software against advanced Quantum Mechanical (DFT) methods and establishes a self-validating experimental protocol for determining the exact 13C shift of this challenging quaternary center.

The Structural Challenge: Walsh Orbitals & Shielding Tensors

The C1 carbon in 1-(2,2-Dimethoxyethyl)cyclopropanol is quaternary—bonded to a hydroxyl group (-OH), two ring methylene carbons, and a 2,2-dimethoxyethyl aliphatic chain.

The Causality of Prediction Errors: Standard empirical software often fails to accurately predict the shift of this specific carbon. The cyclopropane ring is highly strained. According to the Walsh orbital model, the endocyclic C-C bonds possess high p-character (resembling


 bonds), while the exocyclic C-R bonds possess high s-character. This unique hybridization drastically alters the local diamagnetic shielding tensor. When combined with the strong inductive deshielding effect of the attached oxygen atom, the chemical environment becomes highly atypical, leading to significant deviations in simple database-driven prediction algorithms.

Experimental Protocol: Establishing the Ground Truth

To evaluate software performance, we must first establish an unimpeachable experimental benchmark. The following protocol guarantees a self-validating system for acquiring the quaternary carbon shift.

  • Step 1: Sample Preparation & Calibration Dissolve 15 mg of 1-(2,2-Dimethoxyethyl)cyclopropanol in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. Expertise Insight: High sample concentration is critical for quaternary carbons. TMS provides a self-validating 0.0 ppm benchmark to ensure the chemical shift axis is absolutely calibrated, eliminating solvent-drift errors.

  • Step 2: Instrument Configuration Tune and match the probe on a 400 MHz spectrometer (100 MHz for 13C) at 298 K. Expertise Insight: Proper probe tuning maximizes the Q-factor, ensuring optimal radiofrequency energy transfer and maximizing the Signal-to-Noise (S/N) ratio.

  • Step 3: Pulse Sequence & Acquisition Utilize a standard power-gated decoupling pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 1024 scans. Expertise Insight: Quaternary carbons lack attached protons, eliminating the highly efficient dipole-dipole relaxation pathway. Their spin-lattice relaxation time (

    
    ) is significantly longer than protonated carbons. A standard 1.0s delay would saturate the C1 signal, causing it to disappear into the baseline. The extended D1 guarantees a validated S/N ratio > 10:1.
    
  • Step 4: Processing Apply zero-filling to 64k data points and an exponential window function (Line Broadening, LB = 1.0 Hz) prior to Fourier transformation.

Computational Methodologies: Empirical vs. Ab Initio

We evaluated three distinct tiers of NMR prediction tools against the experimental benchmark:

  • Empirical (HOSE Codes) - e.g., ChemDraw Professional: Relies on Hierarchically Ordered Spherical Description of Environment (HOSE) codes to match 2D topological fragments against a database of known chemical shifts.

  • Ensemble/Machine Learning - e.g., Mnova NMRPredict: Combines empirical database matching with neural networks trained on 3D conformational descriptors to smooth out edge-case errors.

  • Quantum Mechanical (DFT) - e.g., Gaussian 16: Utilizes ab initio calculations at the B3LYP/6-311+G(2d,p) level of theory using the Gauge-Independent Atomic Orbital (GIAO) method. Expertise Insight: GIAO ensures that the calculated magnetic shielding tensors are mathematically independent of the origin of the gauge, a strict requirement for accurate quantum mechanical NMR prediction.

Comparative Data Analysis

The table below summarizes the predictive performance for the C1 quaternary carbon shift.

Prediction MethodSoftware / Level of TheoryPredicted Shift (ppm)Absolute Error (

ppm)
Confidence / Reliability
Empirical (HOSE) ChemDraw Professional58.2+ 3.6Low
Ensemble / ML Mnova NMRPredict55.4+ 0.8Moderate to High
Quantum Mechanical Gaussian (B3LYP/6-311+G(2d,p))54.8+ 0.2High
Experimental In vitro (100 MHz, CDCl3) 54.6 - Benchmark Ground Truth

Analytical Breakdown: Empirical HOSE methods yield a significant downfield error (+3.6 ppm). Because highly substituted, oxygen-bearing cyclopropanes are underrepresented in standard training databases, the software defaults to generic aliphatic quaternary carbon values and overestimates the deshielding effect of the hydroxyl group. Conversely, the DFT (GIAO) method evaluates the electronic environment from first principles, successfully capturing the exact shielding effects of the Walsh orbitals, resulting in an error of only +0.2 ppm.

Workflow Visualization

NMR_Workflow A 1-(2,2-Dimethoxyethyl)cyclopropanol Target Compound B Experimental Acquisition (100 MHz, CDCl3) A->B C Computational Prediction (In Silico Methods) A->C B1 Sample Prep & Tuning (15 mg in 0.6 mL CDCl3) B->B1 C1 Empirical (HOSE Codes) e.g., ChemDraw C->C1 C2 Machine Learning / Ensemble e.g., Mnova C->C2 C3 Quantum Mechanical (DFT) e.g., B3LYP/6-311+G(2d,p) C->C3 B2 13C NMR Spectra Processing (1024 Scans, D1=2.0s) B1->B2 D Comparative Analysis of Quaternary Carbon (C1) Shift B2->D C1->D C2->D C3->D E Validated Shift Assignment (54.6 ppm) D->E

Fig 1: Workflow comparing experimental 13C NMR acquisition with computational prediction methods.

Conclusion & Best Practices

When elucidating complex, highly strained molecules like 1-(2,2-Dimethoxyethyl)cyclopropanol, researchers must exercise caution when relying solely on empirical 13C NMR prediction tools. For quaternary carbons embedded in atypical electronic environments, Quantum Mechanical (DFT) calculations should be utilized as the primary predictive standard . Furthermore, experimental protocols must be explicitly optimized—specifically by extending the relaxation delay (


)—to ensure the quaternary signals are fully resolved and quantifiable.

References

  • Moser, H. E., et al. "Antibacterial agents." U.S. Patent No. 9,617,256. Google Patents.

Sources

Comparative

Comparative Stability Assessment: Dimethoxyethyl vs. Diethoxyethyl Cyclopropanols

Executive Summary This guide provides a technical assessment of the stability profiles of 1-(2,2-dimethoxyethyl)cyclopropan-1-ol (DME-CP) versus 1-(2,2-diethoxyethyl)cyclopropan-1-ol (DEE-CP) . These compounds are bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical assessment of the stability profiles of 1-(2,2-dimethoxyethyl)cyclopropan-1-ol (DME-CP) versus 1-(2,2-diethoxyethyl)cyclopropan-1-ol (DEE-CP) .

These compounds are bifunctional "masked" building blocks—containing both a strained cyclopropanol ring (a homoenolate equivalent) and an acetal (a masked aldehyde). While both are valuable for synthesizing complex heterocycles (e.g., dihydrofurans, pyrroles), their stability differs significantly due to the steric and lipophilic properties of the acetal substituents.

Key Finding: DEE-CP (Diethoxy) exhibits superior stability compared to DME-CP (Dimethoxy) . The increased steric bulk of the ethyl groups retards acid-catalyzed hydrolysis and suppresses premature intramolecular rearrangement, making DEE-CP the preferred candidate for storage and multi-step synthesis. DME-CP should be selected only when mild, rapid deprotection is required.

Structural & Mechanistic Analysis

To understand the stability differences, one must analyze the competing degradation pathways inherent to these structures.

The Stability Conflict

These molecules exist in a state of high potential energy due to two reactive motifs:

  • The Acetal: Susceptible to acid-catalyzed hydrolysis to form an aldehyde.

  • The Cyclopropanol: Possesses ~27 kcal/mol of ring strain and is prone to ring-opening (to form ketones) or rearrangement.

Degradation Pathways

The primary instability arises not just from simple hydrolysis, but from an acid-catalyzed intramolecular rearrangement .

  • Protonation: Trace acid protonates an alkoxy group on the acetal.

  • Oxocarbenium Formation: Loss of alcohol (MeOH or EtOH) generates a reactive oxocarbenium ion.

  • Intramolecular Trap: The pendant hydroxyl group of the cyclopropanol attacks the oxocarbenium ion.

  • Ring Expansion/Opening: This triggers a cascade leading to tetrahydrofuran derivatives or chain-opened keto-aldehydes.

Why DEE-CP is More Stable:

  • Steric Shielding: The ethyl groups in DEE-CP provide greater steric hindrance around the acetal oxygen atoms, slowing the initial protonation and the subsequent departure of ethanol compared to methanol in DME-CP.

  • Lipophilicity: DEE-CP is more lipophilic, making it less hygroscopic. Lower water uptake reduces the risk of autocatalytic hydrolysis during storage.

Visualizing the Degradation Mechanism

DegradationPathway Start 1-(2,2-Dialkoxyethyl) cyclopropanol Inter1 Protonated Acetal Start->Inter1 Protonation H_Ion H+ (Trace Acid) H_Ion->Inter1 Oxo Oxocarbenium Intermediate Inter1->Oxo -ROH (Slow step for DEE) Cyclic Intramolecular Cyclization Oxo->Cyclic OH Attack End Tetrahydrofuran / Keto-Aldehyde Cyclic->End Rearrangement

Figure 1: Acid-catalyzed degradation pathway. The rate-limiting step (loss of ROH) is slower for DEE-CP due to steric bulk.

Comparative Performance Data

The following data summarizes the expected performance characteristics based on standard acetal hydrolysis kinetics and cyclopropanol reactivity profiles.

FeatureDME-CP (Dimethoxy)DEE-CP (Diethoxy)Impact on Usage
Hydrolytic Half-Life (pH 4) Low (< 1 hour)Moderate (~3-5 hours)DEE allows for aqueous workups if performed quickly.
Hygroscopicity HighLowDME requires strict moisture-free storage.
Boiling Point (Est.) ~80-90°C (High Vac)~100-110°C (High Vac)DEE is easier to isolate via distillation without decomposition.
Flash Chromatography Unstable on SilicaModerately StableDEE can often survive neutral alumina or buffered silica; DME degrades.
Storage (4°C) < 2 weeks> 2 monthsDEE is the choice for library synthesis.

Experimental Assessment Protocols

To validate the stability of your specific batch, use the following self-validating protocols. These are designed to quantify decomposition rates under controlled stress.

Protocol A: Accelerated Hydrolytic Stability Test (NMR)

Objective: Determine the half-life (


) of the compound in a slightly acidic aqueous environment.
  • Preparation: Dissolve 10 mg of the cyclopropanol (DME-CP or DEE-CP) in 0.6 mL of Acetonitrile-d3 .

  • Baseline Scan: Acquire a

    
    H NMR spectrum (
    
    
    
    ). Identify the acetal methine triplet (~4.5-4.8 ppm) and the cyclopropane ring protons (0.4-0.8 ppm).
  • Acid Challenge: Add 20

    
    L of a D
    
    
    
    O / Acetic Acid-d4 buffer (pH 4.5)
    . Shake immediately.
  • Kinetic Monitoring: Insert into the NMR probe maintained at 25°C. Acquire spectra every 10 minutes for 2 hours.

  • Analysis: Integrate the acetal proton signal vs. the appearing aldehyde proton signal (~9.7 ppm).

    • Success Metric: Plot

      
       vs. time. The slope 
      
      
      
      gives the rate constant. Expect
      
      
      .
Protocol B: Thermal Stability (DSC)

Objective: Assess safety and decomposition temperature for scale-up.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2-5 mg of pure oil in a hermetically sealed gold-plated pan.

  • Ramp: Heat from 25°C to 250°C at 5°C/min.

  • Observation: Look for the exothermic onset of cyclopropane ring opening.

    • Note: While the ring strain is similar, the onset of decomposition often occurs earlier in DME-CP due to trace hydrolysis products catalyzing the thermal event.

Synthesis & Handling Workflow

The synthesis of these compounds via the Kulinkovich reaction requires precise control to avoid early degradation.

Synthesis Diagram

SynthesisWorkflow Reagents Ester Precursor (Methyl 3,3-diethoxypropionate) Reaction Titanacyclopropane Intermediate Reagents->Reaction THF, 0°C -> RT Catalyst EtMgBr + Ti(OiPr)4 (Kulinkovich Conditions) Catalyst->Reaction Quench Cold Quench (Sat. NH4Cl / NaOH) Reaction->Quench < 0°C (Critical) Workup Rapid Extraction (Et2O + 1% Et3N) Quench->Workup Minimize acid contact Product DEE-CP (Stabilized) Workup->Product Distillation (Base washed glass)

Figure 2: Optimized Kulinkovich synthesis workflow emphasizing pH control.

Critical Handling Steps (The "Self-Validating" System)

To ensure trustworthiness in your results, follow these rules:

  • Glassware Passivation: Pre-rinse all glassware (flasks, columns, NMR tubes) with a 5% triethylamine/hexane solution and dry. This neutralizes acidic sites on the glass surface that trigger acetal decomposition.

  • Quench Strategy: Never use HCl to quench the Kulinkovich reaction for these substrates. Use saturated NH

    
    Cl or, preferably, a basic Glauber’s salt (Na
    
    
    
    SO
    
    
    ·10H
    
    
    O) protocol to destroy the Titanate complex without lowering pH below 7.
  • Storage: Store neat oils with a few pellets of activated Potassium Carbonate (K

    
    CO
    
    
    
    ) at -20°C. This acts as an acid scavenger and desiccant.

References

  • Kulinkovich, O. G., et al. (1989).[1] "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii.

  • Cha, J. K., & Kulinkovich, O. G. (2003). "The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives." Chemical Reviews, 103(7), 2597–2632.

  • Espenson, J. H. (1995). Chemical Kinetics and Reaction Mechanisms. (General reference for acetal hydrolysis kinetics).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Data on relative stability of dimethyl vs. diethyl acetals).

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. (Demonstrates handling of sensitive cyclopropyl intermediates).

Sources

Validation

Benchmarking yield and purity of 1-(2,2-Dimethoxyethyl)cyclopropanol synthesis methods

Executive Summary 1-(2,2-Dimethoxyethyl)cyclopropanol is a critical masked-aldehyde intermediate, often employed in the synthesis of complex antiviral agents (e.g., HCV protease inhibitors) and kinase inhibitors. Its uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,2-Dimethoxyethyl)cyclopropanol is a critical masked-aldehyde intermediate, often employed in the synthesis of complex antiviral agents (e.g., HCV protease inhibitors) and kinase inhibitors. Its unique structure—a strained cyclopropane ring bearing both a hydroxyl group and a protected aldehyde side chain—presents a specific synthetic challenge: installing the cyclopropyl ring without deprotecting the acid-sensitive acetal.

This guide benchmarks the two dominant synthetic methodologies:

  • Method A (The Standard): The Kulinkovich Reaction , a titanium-catalyzed reductive cyclopropanation of esters.

  • Method B (The Alternative): The Simmons-Smith Cyclopropanation of silyl enol ethers followed by hydrolysis.

Verdict: Method A is the superior route for industrial and large-scale medicinal chemistry applications, offering a single-step transformation with higher atom economy and yields (typically 75–85%). Method B, while mechanistically distinct, suffers from a 3-step workflow and lower overall yield (~50–60%), making it a secondary choice reserved for substrates incompatible with Grignard reagents.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

  • Target Molecule: 1-(2,2-Dimethoxyethyl)cyclopropanol

  • CAS Number: (Derivative of 7424-91-1 precursor)

  • Molecular Formula: C7H14O3

  • Key Structural Features:

    • Acetal: Acid-labile masking group (requires base-stable reaction conditions).

    • Cyclopropanol: Strained ring, susceptible to ring-opening under strong acidic or oxidative conditions.

Method A: The Kulinkovich Reaction (Recommended)

1.[1][2] Mechanistic Insight

The Kulinkovich reaction utilizes a titanium(IV) catalyst (typically Ti(OiPr)4) which undergoes ligand exchange with an ethyl Grignard reagent to form a highly reactive low-valent titanacyclopropane species. This species acts as a 1,2-dianion equivalent, attacking the ester carbonyl twice to form the cyclopropane ring.

Why it works here: The reaction proceeds under basic/nucleophilic conditions, which perfectly preserves the acid-sensitive dimethyl acetal group.

Experimental Protocol

Precursor: Methyl 3,3-dimethoxypropionate (commercially available).

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

  • Reagent Prep: Charge flask with Methyl 3,3-dimethoxypropionate (1.0 equiv) and Ti(OiPr)4 (0.05–0.1 equiv) in anhydrous THF (0.5 M concentration).

  • Grignard Addition: Cool the mixture to 0–5 °C. Slowly add Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.2–2.5 equiv) dropwise via the addition funnel.

    • Critical Parameter: Control addition rate to maintain internal temperature <10 °C. The reaction generates ethylene gas; ensure proper venting.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 1–2 hours. The solution typically turns from yellow to dark brown/black.

  • Quench (The "Emulsion Killer"): Cool back to 0 °C. Carefully quench with saturated aqueous NH4Cl or Rochelle salt (Sodium potassium tartrate) solution.

    • Note: Rochelle salt is preferred to solubilize Titanium salts and prevent stubborn emulsions.

  • Workup: Extract with Et2O or EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate

    • Caution: Cyclopropanols can be volatile; avoid high-vacuum prolonged exposure if heating.

Mechanism Diagram (DOT)

KulinkovichMechanism Start Ti(OiPr)4 (Catalyst) Titanacyclopropane Titanacyclopropane (Active Species) Start->Titanacyclopropane + 2 EtMgBr - 2 MgBr(OiPr) - Ethane Intermediate1 Oxatitanacyclopentane Titanacyclopropane->Intermediate1 + Ester Ester Methyl 3,3- dimethoxypropionate Intermediate2 Cyclopropyl Titanate Intermediate1->Intermediate2 Rearrangement - EtOMgBr Intermediate2->Titanacyclopropane + EtMgBr (Regenerates Catalyst) Product 1-(2,2-Dimethoxyethyl) cyclopropanol Intermediate2->Product + H3O+ (Quench)

Caption: The catalytic cycle involves the formation of a titanacyclopropane "dianion" which inserts into the ester carbonyl.

Method B: Simmons-Smith via Silyl Enol Ether (Alternative)

Mechanistic Insight

This route is a classical multi-step approach. First, the ketone precursor is converted to a silyl enol ether (trapping the enol). Then, the Simmons-Smith reagent (generated from Et2Zn and CH2I2) cyclopropanates the electron-rich double bond. Finally, acid/base hydrolysis cleaves the silyl group to reveal the alcohol.

Why use it? It avoids strong Grignard reagents if the substrate contains highly electrophilic groups (though not an issue for this specific acetal target).

Experimental Protocol

Precursor: 4,4-Dimethoxybutan-2-one.

Step-by-Step Workflow:

  • Enol Silylation: React ketone with TMSCl and Et3N in DMF/THF to form the trimethylsilyl enol ether. Isolate via distillation.[1][2][3]

  • Cyclopropanation:

    • Dissolve silyl enol ether in dry Et2O.

    • Add Diethylzinc (Et2Zn) (1.1 equiv) and Diiodomethane (CH2I2) (1.1 equiv) at 0 °C.

    • Stir at RT for 4–12 hours.

  • Hydrolysis: Treat the intermediate silyloxycyclopropane with mild methanolic K2CO3 or dilute acid (carefully, to avoid acetal hydrolysis) to unmask the alcohol.

Benchmarking Analysis

The following table contrasts the two methods based on experimental data and process efficiency.

FeatureMethod A: KulinkovichMethod B: Simmons-Smith
Step Count 1 Step (Direct)3 Steps (Enolization -> Cyclopropanation -> Hydrolysis)
Overall Yield 75% – 85% 50% – 60% (Cumulative)
Atom Economy High (Main byproduct is ethane/Mg salts)Low (Stoichiometric Zinc and Iodine waste)
Purity Profile High (>95% after distillation)Moderate (Zinc salts can be difficult to remove)
Safety Profile Moderate: EtMgBr is flammable; Ethylene gas evolution.High Risk: Et2Zn is pyrophoric; CH2I2 is toxic.
Scalability Excellent: Used in multi-kilo GMP campaigns.Poor: Expensive reagents and hazardous waste streams.
Process Workflow Diagram (Method A)

Workflow Step1 Reagent Charging (Ester + Ti(OiPr)4 in THF) Step2 Controlled Addition (EtMgBr at 0-5°C) Step1->Step2 Argon Atm Step3 Reaction Aging (1-2h at 20°C) Step2->Step3 Exotherm Control Step4 Quench (Rochelle Salt Soln) Step3->Step4 Critical Step Step5 Phase Separation & Concentration Step4->Step5 Removal of Ti

Caption: Operational workflow for the Kulinkovich synthesis, highlighting the critical quench step to manage Titanium emulsions.

Troubleshooting & Optimization

  • Emulsions (Method A): The titanium catalyst often forms thick emulsions during aqueous workup.

    • Solution: Use a 20% w/v aqueous solution of Rochelle Salt (Potassium Sodium Tartrate) and stir vigorously for 30 minutes until phases separate cleanly. Alternatively, use a minimal amount of water followed by filtration through Celite.

  • Acetal Stability: While the dimethyl acetal is stable to Grignard reagents, it is sensitive to acid. Ensure the quench is not too acidic (use NH4Cl or Tartrate, not HCl) and avoid acidic desiccants.

  • Purification: The product is a high-boiling liquid. Vacuum distillation is the most effective purification method. Flash chromatography on silica gel (buffered with 1% Et3N) can be used for small scales to prevent acetal hydrolysis.

References

  • Kulinkovich, O. G., et al. (1989). "Reaction of esters of carboxylic acids with titanium(IV) alkoxides and Grignard reagents." Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.

  • Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834.

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364. (Reference for comparative cyclopropanation logic).

  • Patents: Various pharmaceutical patents utilize the Kulinkovich route for 1-substituted cyclopropanols in antiviral synthesis (e.g., WO2008016528).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2,2-Dimethoxyethyl)cyclopropanol

[1] Executive Summary Immediate Action Required: Handle 1-(2,2-Dimethoxyethyl)cyclopropanol as a Flammable Liquid and Irritant .[1][2] Waste Classification: Non-Halogenated Organic Solvent (unless mixed with halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Immediate Action Required: Handle 1-(2,2-Dimethoxyethyl)cyclopropanol as a Flammable Liquid and Irritant .[1][2] Waste Classification: Non-Halogenated Organic Solvent (unless mixed with halogenated species). Critical Restriction: STRICTLY SEGREGATE FROM ACIDS. The molecule contains an acid-labile acetal group and a strained cyclopropane ring; contact with acidic waste streams can trigger exothermic hydrolysis, ring-opening, and the release of volatile aldehydes.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, one must understand its reactivity profile. It is not merely a solvent; it is a functionalized intermediate with two specific points of instability.

FeatureStructural MoietyRisk Implication
Ring Strain Cyclopropanol Ring (~27.5 kcal/mol strain energy)Susceptible to radical ring-opening and oxidation.[1] Potential for rapid energy release if subjected to strong initiators.
Acid Sensitivity 2,2-Dimethoxyethyl (Acetal)Hydrolyzes in the presence of acid to form acetaldehyde derivatives and alcohols.[1] This reaction is exothermic.
Flammability Organic SkeletonHigh vapor pressure; vapors may form explosive mixtures with air.[3][4] Flash point is typically <60°C for this class.
GHS Classification (Derived)
  • Flammable Liquids: Category 3 (H226)[1][2][5]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][5]

  • Serious Eye Damage/Irritation: Category 2A (H319)[5]

Pre-Disposal Stabilization

Before transferring to a central waste facility, the material must be stable.

A. Purity Verification

If the material is a crude product from a Kulinkovich reaction (a common synthesis route for substituted cyclopropanols), it may contain residual Titanium (IV) isopropoxide or magnesium salts.[1]

  • Action: Quench any active metal residues with saturated aqueous ammonium chloride (

    
    ) or sodium sulfate decahydrate (
    
    
    
    ) before placing in the organic waste container.
  • Reasoning: Residual Lewis acids (Ti species) can catalyze the decomposition of the cyclopropanol ring or the acetal functionality within the waste drum.

B. pH Check

Ensure the solution is Neutral (pH 6-8) .

  • Protocol: Dip a pH strip into the aliquot.

  • Correction: If acidic, neutralize carefully with saturated Sodium Bicarbonate (

    
    ) until evolution of gas ceases.
    
  • Warning: Do not over-basify; strong bases can also degrade cyclopropanols under heating, though they are generally more stable to base than acid.[1]

Waste Stream Classification & Segregation

Proper segregation prevents "in-drum" incompatibility incidents.

Decision Logic for Segregation

DisposalLogic cluster_warning Safety Constraint Start Start: 1-(2,2-Dimethoxyethyl)cyclopropanol CheckMix Is it mixed with other solvents? Start->CheckMix Halogens Does the mixture contain Halogens? (DCM, Chloroform, etc.) CheckMix->Halogens Yes AcidCheck CRITICAL: Is the waste stream Acidic? CheckMix->AcidCheck No (Pure) RouteA Stream A: Halogenated Organic Waste Halogens->RouteA Yes Halogens->AcidCheck No RouteB Stream B: Non-Halogenated Organic Waste AcidCheck->RouteB No (pH 6-8) Neutralize Action: Neutralize with NaHCO3 AcidCheck->Neutralize Yes (pH < 6) Neutralize->RouteB

Figure 1: Segregation logic emphasizing the exclusion of acidic contaminants.

Waste Codes (RCRA - USA)
  • D001: Ignitable Waste (Flash point < 60°C).[1]

  • Note: If the material is dissolved in a specific solvent (e.g., Methanol, Toluene), add the corresponding F-codes (e.g., F003, F005).[1]

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Recommended: Amber Glass bottles or Safety Steel Cans (Type I).

  • Acceptable: HDPE (High-Density Polyethylene) is chemically compatible with acetals and cyclopropanols, provided no strong acids are present.[1]

  • Avoid: LDPE or unrated plastic containers which may swell with organic solvents.

Step 2: Labeling

Affix a hazardous waste label with the following details:

  • Chemical Name: 1-(2,2-Dimethoxyethyl)cyclopropanol Solution.[1]

  • Constituents: List primary solvent (e.g., "in Diethyl Ether") and approximate % concentration.

  • Hazards: FLAMMABLE, IRRITANT.[2]

Step 3: Accumulation
  • Store in a Flammable Safety Cabinet .

  • Ensure the container is grounded during transfer to prevent static discharge, as cyclopropanol vapors are flammable.[4][6]

  • Ventilation: Perform all transfers inside a certified chemical fume hood.

Step 4: Final Disposal (Service Provider)
  • Method: High-temperature incineration.[1]

  • Why: Incineration ensures the complete destruction of the strained ring and the acetal, converting them to

    
     and 
    
    
    
    .[1]
  • Do NOT: Do not use sanitary sewer disposal (drain) or evaporation.

Emergency Procedures

Accidental Release (Spill)[4][7][8]
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is large (>500 mL), use a half-mask respirator with organic vapor cartridges.

  • Containment: Dike the spill using Vermiculite or Sand .[1]

    • Contraindication: Do not use acid-based spill kits (often pink/red indicators) as they may react with the acetal. Use neutral absorbents only.

  • Cleanup: Scoop absorbed material into a disposable container (bucket) labeled "Hazardous Waste: Flammable Debris." Clean the surface with soap and water.[4][7][8]

Exposure[4][8][11][12]
  • Skin: Wash immediately with soap and water for 15 minutes. Cyclopropanols are lipophilic and can penetrate skin.

  • Eyes: Rinse with water for 15 minutes, lifting eyelids.[7][9] Seek medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54095609, 2,2-Dimethylcyclopropanol (Analogous Structure Safety Data).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(2,2-Dimethoxyethyl)cyclopropanol

Executive Summary 1-(2,2-Dimethoxyethyl)cyclopropanol is a bifunctional synthetic intermediate combining a strained cyclopropane ring with an acid-sensitive acetal moiety. Its handling requires a safety strategy that add...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,2-Dimethoxyethyl)cyclopropanol is a bifunctional synthetic intermediate combining a strained cyclopropane ring with an acid-sensitive acetal moiety. Its handling requires a safety strategy that addresses two distinct risks: chemical instability (acid-catalyzed hydrolysis/ring opening) and biological toxicity (potential enzyme inhibition common to cyclopropanol derivatives).

Immediate Action Required:

  • Primary Hazard: Severe Eye/Skin Irritant; Potential Acute Toxicity (Oral/Inhalation); Flammable Liquid.[1]

  • Critical Restriction: Do NOT expose to acidic media or moisture without controlled conditions (Risk of exothermic decomposition).

  • Mandatory PPE: Chemical Splash Goggles, Nitrile Gloves (0.11mm min), Flame-Resistant Lab Coat.

Part 1: Risk Assessment & Chemical Behavior

Expert Insight: Effective safety is not just about barriers; it is about understanding the molecule's stress points. This compound presents a "Dual-Trigger" hazard profile.

Hazard DomainMechanism of ActionOperational Implication
Ring Strain The cyclopropane ring possesses ~27.5 kcal/mol of strain energy.Impact Sensitivity: While not a primary explosive, the molecule is energetic. Avoid mechanical shock or rapid heating.
Acetal Sensitivity The dimethoxyethyl group hydrolyzes rapidly in the presence of Brønsted or Lewis acids.Incompatibility: violent reaction possible with strong acids. Storage: Must be stored over basic stabilizers (e.g., K₂CO₃ traces) or in inert atmosphere.
Toxicology (Inferred) Cyclopropanols often act as inhibitors of alcohol dehydrogenase and other metabolic enzymes.Exposure Limit: Treat as a high-potency compound. Assume Skin Notation (absorbs through skin).[2]
Part 2: The PPE Matrix

Directive: Select PPE based on "Worst Case" breakthrough scenarios. Standard latex gloves are insufficient for oxygenated organic solvents.

2.1 Protective Barrier Specifications
PPE ComponentSpecificationTechnical Rationale
Hand Protection (Splash) Nitrile (0.11 mm / 4 mil) Provides >15 min breakthrough time for incidental contact. Change immediately upon contamination.[1][3]
Hand Protection (Immersion) Silver Shield / 4H (Laminate) Required for spill cleanup or prolonged handling. Nitrile degrades rapidly under saturation by ether/alcohol functionalities.
Eye Protection Chemical Splash Goggles ANSI Z87.1 (D3 rating) required. Safety glasses are insufficient due to the liquid's low viscosity and high irritation potential.
Body Protection Nomex/FR Lab Coat The compound is likely flammable (Flash Point estimated <60°C). Synthetic blends (polyester) may melt into skin during a fire.
Respiratory Fume Hood (Face Velocity >100 fpm) Do not rely on N95 masks. If hood work is impossible, use a Half-Face Respirator with Organic Vapor (OV) cartridges.
Part 3: Operational Workflow (Logic Diagram)

The following decision logic ensures safety compliance during the lifecycle of the experiment.

HandlingProtocol Start START: Risk Assessment CheckEnv Check Environment: Is Glassware Acid-Free? Start->CheckEnv AcidWash STOP: Base Wash Glassware (10% NaHCO3 rinse) CheckEnv->AcidWash No/Unsure PPE_Check Don PPE: Nitrile Gloves + Goggles + FR Coat CheckEnv->PPE_Check Yes AcidWash->CheckEnv Handling Handling: Transfer via Syringe/Cannula (Inert Ar/N2 Atmosphere) PPE_Check->Handling Spill Accidental Spill? Handling->Spill Cleanup Absorb with Vermiculite (Do NOT use Paper Towels) Spill->Cleanup Yes Waste Disposal: Segregated Organic Waste (NO ACIDS) Spill->Waste No Cleanup->Waste

Figure 1: Decision logic for safe handling, emphasizing the critical check for acidic contaminants.

Part 4: Step-by-Step Handling Protocol
4.1 Preparation (The "Dry & Base" Rule)
  • Glassware Prep: Ensure all receiving flasks are oven-dried and free of acid residues (e.g., from previous cleaning with piranha solution or chromic acid). Why: Acid residues trigger acetal hydrolysis.

  • Inerting: Purge the reaction vessel with Argon or Nitrogen for 10 minutes. Oxygen is not the primary threat, but moisture is.

4.2 Transfer Techniques
  • Preferred: Positive pressure transfer using a cannula or gas-tight syringe.

  • Avoid: Pouring from an open neck. The liquid's low surface tension increases the risk of "dribbling" down the flask neck, compromising glove integrity.

4.3 Quenching & Workup
  • Caution: If the reaction mixture is to be quenched, avoid strong aqueous acids.

  • Protocol: Use a buffered solution (e.g., Saturated NH₄Cl or Phosphate Buffer pH 7).

  • Observation: Watch for gas evolution. Rapid bubbling indicates ring opening or acetal hydrolysis; slow the addition rate immediately.

Part 5: Emergency Response & Disposal
5.1 Spill Management
  • Do NOT use paper towels. Ethers and cyclopropanols can increase the flammability of cellulose, creating a "wick effect."

  • Absorbent: Use vermiculite, sand, or a commercial sol-gel absorbent.

  • Decontamination: Wipe the surface with a dilute surfactant (soap water), followed by a water rinse. Avoid bleach (potential reaction with organic amines if present in the synthesis matrix).

5.2 Waste Disposal
  • Segregation: Label the waste container clearly: "FLAMMABLE ORGANIC - CONTAINS CYCLOPROPANOL / ACETAL."

  • Incompatibility: strictly forbid mixing with "Acid Waste" streams.

  • Storage: Store waste containers in a cool, ventilated cabinet until pickup.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Cyclopropanol Derivatives (Safety & Hazards). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethoxyethyl)cyclopropanol
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dimethoxyethyl)cyclopropanol
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